Product packaging for 2-Chloro-N-quinolin-5-yl-benzamide(Cat. No.:)

2-Chloro-N-quinolin-5-yl-benzamide

Cat. No.: B5747331
M. Wt: 282.72 g/mol
InChI Key: PSVMJGYZQLPLNM-UHFFFAOYSA-N
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Description

2-Chloro-N-quinolin-5-yl-benzamide is a useful research compound. Its molecular formula is C16H11ClN2O and its molecular weight is 282.72 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-5-quinolinylbenzamide is 282.0559907 g/mol and the complexity rating of the compound is 349. The solubility of this chemical has been described as 18.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11ClN2O B5747331 2-Chloro-N-quinolin-5-yl-benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-13-7-2-1-5-11(13)16(20)19-15-9-3-8-14-12(15)6-4-10-18-14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVMJGYZQLPLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data specifically for 2-Chloro-N-quinolin-5-yl-benzamide is limited. This guide provides detailed information on the closely related isomer, 2-Chloro-N-(quinolin-8-yl)benzamide , which can serve as a valuable reference for researchers. A generalized synthesis protocol, adaptable for the 5-yl isomer, is also presented.

Core Chemical Properties

Table 1: Physicochemical Properties of 2-Chloro-N-(quinolin-8-yl)benzamide

PropertyValueSource
CAS Number 444112-59-8[1]
Molecular Formula C₁₆H₁₁ClN₂O[1]
Molecular Weight 282.72 g/mol [1]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Solubility Not Available[1]

Synthesis and Experimental Protocols

A general and plausible method for the synthesis of N-quinolinyl-benzamides involves the acylation of an aminoquinoline with a benzoyl chloride. This approach can be adapted for the synthesis of this compound.

Generalized Synthesis Protocol

This protocol is a standard method for amide bond formation.

Objective: To synthesize 2-Chloro-N-(quinolin-5-yl)benzamide.

Materials:

  • 5-Aminoquinoline

  • 2-Chlorobenzoyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Dissolution: Dissolve 5-aminoquinoline and a tertiary amine base in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Slowly add a solution of 2-chlorobenzoyl chloride in the same anhydrous solvent to the stirred solution of 5-aminoquinoline at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 5-Aminoquinoline and Base in Solvent add Add 2-Chlorobenzoyl Chloride Solution at 0°C start->add react Stir at Room Temperature add->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash Wash with Acid, Base, and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterize Characterize Product chromatography->characterize

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound. However, quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. Further research is required to elucidate the specific biological functions of this particular compound.

References

An Overview of 2-Chloro-N-quinolin-5-yl-benzamide and its Chemical Class

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Brief for Researchers, Scientists, and Drug Development Professionals

Note on Data Availability: An extensive search of publicly available scientific literature and patent databases for "2-Chloro-N-quinolin-5-yl-benzamide" (CAS Number 444112-59-8) did not yield specific in-depth technical data, including quantitative biological activity, detailed experimental protocols for its unique synthesis, or established signaling pathways. The information presented herein is therefore based on the broader class of N-quinolinyl-benzamides and related quinoline derivatives to provide a contextual understanding for researchers.

General Synthesis of N-Quinolinyl-Benzamides

The synthesis of N-quinolinyl-benzamides typically involves the condensation of a quinoline amine with a benzoyl chloride.[1] This straightforward acylation reaction is a common method for forming the amide bond that links the quinoline and benzamide moieties.

Generalized Experimental Protocol:

A standard laboratory procedure for the synthesis of a compound in this class, such as an isomer of the target compound, is as follows:

  • Reactant Preparation: An appropriate aminoquinoline (e.g., 5-aminoquinoline) is dissolved in a suitable aprotic solvent, such as pyridine or N,N-dimethylformamide (DMF), often in the presence of a base to act as an acid scavenger.

  • Acylation: The corresponding 2-chlorobenzoyl chloride is added dropwise to the solution of the aminoquinoline, typically at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is typically poured into water or a dilute acidic solution to precipitate the crude product. The solid is then collected by filtration.

  • Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final N-quinolinyl-benzamide product.

Characterization of the final product would be performed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Generalized Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 5-Aminoquinoline C Dissolve 5-Aminoquinoline in Aprotic Solvent with Base A->C B 2-Chlorobenzoyl Chloride D Add 2-Chlorobenzoyl Chloride (0-5 °C) B->D C->D E Stir at Room Temperature D->E F Reaction Workup (Precipitation and Filtration) E->F G Purification (Recrystallization) F->G H This compound G->H

Caption: Generalized synthesis of this compound.

Potential Biological Activities of the Quinoline-Benzamide Scaffold

While no specific biological data was found for this compound, the quinoline nucleus is a well-established pharmacophore present in a wide range of biologically active compounds.[2][3] Derivatives of quinoline have been investigated for a multitude of therapeutic applications.[4][5]

The benzamide moiety is also a common feature in many pharmaceuticals and contributes to the molecule's ability to form hydrogen bonds with biological targets.

Based on studies of related quinoline derivatives, compounds with a similar scaffold may exhibit one or more of the following activities:

  • Anticancer Activity: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of DNA synthesis and the induction of oxidative stress.[2][3] The substitution pattern on the quinoline ring can significantly influence this activity.[2]

  • Antimicrobial and Antifungal Activity: The quinoline scaffold is a core component of many antibacterial and antifungal agents.[6] For instance, certain quinoline-benzamide derivatives have shown potential as antifungal biofilm inhibitors.

  • Anti-inflammatory Activity: Some quinoline derivatives have been investigated for their anti-inflammatory properties.

  • Antimalarial Activity: The quinoline core is famously found in antimalarial drugs like chloroquine and quinine.[3]

It is important to emphasize that the presence and potency of any of these activities are highly dependent on the specific substitution pattern of the molecule. The chloro-substituent and the position of the benzamide linkage at the 5-position of the quinoline ring would uniquely influence the compound's physicochemical properties and its interaction with biological targets. Without empirical data, the biological profile of this compound remains speculative.

Data Presentation and Visualization

Due to the absence of specific quantitative data for this compound in the public domain, the creation of structured data tables for parameters such as IC50 values, Ki, or pharmacokinetic data is not possible at this time. Similarly, without knowledge of the compound's specific biological targets and mechanism of action, a diagram of its signaling pathway cannot be constructed.

Conclusion

This compound belongs to a class of compounds with a high potential for biological activity, given the established pharmacological importance of the quinoline and benzamide scaffolds. However, there is a notable lack of specific research and data for this particular isomer. This presents an opportunity for further investigation by researchers in the field of medicinal chemistry and drug discovery. The general synthetic route is likely to be straightforward, allowing for the synthesis of this compound for screening and biological evaluation. Future studies are required to elucidate the specific biological activities and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic route for 2-Chloro-N-quinolin-5-yl-benzamide, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis involves the acylation of 5-aminoquinoline with 2-chlorobenzoyl chloride. This method is a standard and widely used approach for the formation of N-aryl amides.[1][2]

Proposed Synthetic Pathway

The synthesis of this compound is predicated on the nucleophilic attack of the amino group of 5-aminoquinoline on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 5-Aminoquinoline 5-Aminoquinoline->Reaction 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl_chloride->Reaction This compound Reaction->this compound Pyridine, DCM Room Temperature

Caption: Proposed synthesis of this compound.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Role
5-AminoquinolineC₉H₈N₂144.17Starting Material
2-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01Acylating Agent
PyridineC₅H₅N79.10Base/Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Sodium Bicarbonate (aq)NaHCO₃84.01Quenching/Washing
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent
Ethyl AcetateC₄H₈O₂88.11Eluent
HexaneC₆H₁₄86.18Eluent
Table 2: Experimental Parameters
ParameterValue
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time2-4 hours
Purification MethodColumn Chromatography
Expected Yield80-95% (based on similar reactions)

Experimental Protocol

This protocol is a generalized procedure based on standard acylation reactions of aromatic amines.[3]

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-aminoquinoline (1.0 eq).

  • Dissolve the 5-aminoquinoline in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the stirred solution.

2. Acylation:

  • In a separate flask, dissolve 2-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 2-chlorobenzoyl chloride solution dropwise to the cooled 5-aminoquinoline solution over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up:

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by column chromatography on silica gel.

  • Use a solvent system of ethyl acetate and hexane, starting with a low polarity mixture and gradually increasing the polarity to elute the product.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The expected data is extrapolated from similar compounds.[4][5][6]

Table 3: Expected Characterization Data
TechniqueExpected Data
¹H NMR Aromatic protons of the quinoline and benzoyl rings are expected in the range of δ 7.0-9.0 ppm. The amide proton (NH) is expected to appear as a broad singlet at δ 9.5-10.5 ppm.
¹³C NMR Aromatic carbons are expected in the range of δ 110-150 ppm. The carbonyl carbon of the amide is expected around δ 165-170 ppm.
Mass Spec (MS) The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₁₆H₁₁ClN₂O, MW: 282.73 g/mol ) and an isotopic peak [M+2]⁺ due to the presence of the chlorine atom.
Melting Point Expected to be a solid with a distinct melting point.

Mandatory Visualization

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up cluster_purification Purification A Dissolve 5-Aminoquinoline in DCM B Add Pyridine A->B C Add 2-Chlorobenzoyl Chloride Solution B->C D Stir at Room Temperature C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Wash and Dry F->G H Column Chromatography G->H I Isolate Pure Product H->I

References

Synthesis of 2-Chloro-N-quinolin-5-yl-benzamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-quinolin-5-yl-benzamide derivatives, a class of compounds with significant potential in medicinal chemistry. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic workflows for clarity.

Core Synthesis Strategies

The synthesis of N-quinolinyl-benzamide derivatives often involves a multi-step approach. A common strategy is the amidation reaction between a substituted quinoline amine and a benzoyl chloride. However, more complex derivatives, such as those with substitutions on the quinoline ring, may require a more elaborate synthetic sequence. A representative three-step synthesis for a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, provides a foundational methodology that can be adapted for various derivatives. This process includes N-oxidation, C2-amide formation, and a subsequent nucleophilic aromatic substitution (SNAr) reaction.[3][4]

The following sections detail the experimental protocols and data for the synthesis of key intermediates and final compounds, drawing from established methodologies.

Experimental Protocols

Protocol 1: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide[3][4]

This protocol is a prime example of a robust method to synthesize a substituted N-quinolinyl-benzamide.

Step 1: N-Oxidation of 4,7-dichloroquinoline

  • To a solution of 4,7-dichloroquinoline in chloroform, add m-chloroperoxybenzoic acid (m-CPBA).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, 4,7-dichloroquinoline 1-oxide, can be isolated and purified. The reported yield for this step is 81%.[3]

Step 2: C2-Amide Formation

  • In a reaction vial, combine benzonitrile and concentrated sulfuric acid (97%).

  • Stir the mixture for 1 minute at room temperature.

  • Add a solution of the N-oxide from Step 1 in dichloromethane.

  • Seal the reaction system and heat it to 70°C for 24 hours.

  • After completion, as monitored by TLC, perform a work-up with ethyl acetate and brine to isolate the product, N-(4,7-dichloroquinolin-2-yl)benzamide. This step has a reported yield of 92%.[4]

Step 3: C4-Nucleophilic Aromatic Substitution (SNAr)

  • Combine the N-(4,7-dichloroquinolin-2-yl)benzamide from Step 2 with morpholine and potassium carbonate in dimethylformamide (DMF).

  • Heat the reaction mixture to 120°C for 24 hours.

  • The regioselective displacement of the C4-chlorine atom yields the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. This final step also has a reported yield of 92%.[3][4]

General Workflow for the Three-Step Synthesis

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: C2-Amide Formation cluster_step3 Step 3: C4 SNAr A 4,7-dichloroquinoline C 4,7-dichloroquinoline 1-oxide A->C rt, 5h B m-CPBA, CHCl3 E N-(4,7-dichloroquinolin-2-yl)benzamide C->E 70°C, 24h D Benzonitrile, H2SO4, CH2Cl2 G N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide E->G 120°C, 24h F Morpholine, K2CO3, DMF

Caption: Workflow for the three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.

Data Presentation

The following tables summarize key quantitative data for representative compounds synthesized through similar methodologies.

Table 1: Physicochemical and Yield Data for Synthesized Benzamide Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
3 C₁₆H₁₀Cl₂N₂O317.17-92[4]
4 C₂₀H₁₈ClN₃O₂367.83-92[4]
12d C₁₇H₁₅ClN₃O₂328.78113-11673.8[5]
12e C₂₀H₂₁ClN₃O₂370.86125-12775.7[5]
12g C₁₆H₁₂ClFN₃O₂332.74107-10975.9[5]
12j C₁₆H₁₂Cl₂N₃O₂349.19149-15179.3[5]
12m C₁₈H₁₇ClN₃O₂342.80114-11769.5[5]
12o C₁₈H₁₆Cl₂N₂O-107-10963.7[5]
12q C₁₆H₁₁ClF₂N₃O₂350.73121-12463.7[5]

Table 2: Spectroscopic Data for N-(4,7-dichloroquinolin-2-yl)benzamide (3) and N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4)

Compound ID1H-NMR (δ ppm)13C-NMR (δ ppm)ESI-MS (m/z)Reference
3 Not explicitly detailedNot explicitly detailed[M+H]⁺: 317.0/319.0[4]
4 Not explicitly detailedNot explicitly detailed[M+H]⁺: 368.1/370.1[4]

Biological Activity and Signaling Pathways

Derivatives of 2-chloro-N-quinolinyl-benzamide are being investigated for a variety of therapeutic applications. For instance, certain quinoline derivatives have been shown to possess potent anticancer, antibacterial, antifungal, and antiparasitic properties.[4]

One study on a related indoloquinoline derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated its potential for treating colorectal cancer by modulating the PI3K/AKT/mTOR signaling pathway.[6] This pathway is crucial in regulating cell growth, proliferation, and survival, and its abnormal activation is a hallmark of many cancers.

Conceptual Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a potential target for quinoline-based anticancer agents.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Growth, Proliferation, Survival mTOR->Cell_Response Quinoline_Derivative 2-Chloro-N-quinolin-5-yl -benzamide Derivative Quinoline_Derivative->PI3K Inhibition Quinoline_Derivative->AKT Inhibition Quinoline_Derivative->mTOR Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers to design and synthesize new analogs. The adaptability of the synthetic routes allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the optimization of biological activity. Further investigation into the mechanisms of action, such as the modulation of key signaling pathways like PI3K/AKT/mTOR, will be crucial for the development of these compounds into clinically viable drugs.

References

In-depth Technical Guide: 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Mechanism of Action for 2-Chloro-N-quinolin-5-yl-benzamide

Executive Summary

This document provides a detailed overview of the available scientific information regarding the mechanism of action of this compound. Extensive searches of scientific literature and databases have revealed limited direct research on this specific compound. Therefore, this guide synthesizes information from structurally related quinoline and benzamide derivatives to infer a potential mechanism of action and guide future research. The analysis of analogous compounds suggests that this compound may exhibit inhibitory activity against protein kinases, possess antifungal properties, or act as an anticancer, antibacterial, or antiparasitic agent. Further experimental validation is necessary to elucidate its precise biological targets and signaling pathways.

Introduction

This compound is a synthetic organic molecule featuring a quinoline ring linked to a chlorobenzamide moiety. The quinoline and benzamide scaffolds are present in numerous biologically active compounds, indicating a potential for therapeutic applications. This guide aims to provide a comprehensive technical resource for researchers by summarizing the known biological activities of structurally similar compounds and proposing a putative mechanism of action for this compound.

Inferred Biological Activity from Analogous Compounds

Due to the absence of direct studies on this compound, its potential biological activities are inferred from compounds with high structural similarity.

Kinase Inhibition

A structurally related compound, N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825) , is a potent dual inhibitor of Src and Abl kinases.[1] This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases.[1] Given the presence of the chloro-substituted phenylamide group in both molecules, it is plausible that this compound could also function as a kinase inhibitor.

Fungicidal Activity

Novel benzamides substituted with quinoline-linked 1,2,4-oxadiazole have been synthesized and demonstrated fungicidal properties.[2] This suggests that the quinoline-benzamide scaffold could be a valuable pharmacophore for the development of new antifungal agents.

Anticancer, Antibacterial, and Antiparasitic Potential

The quinoline derivative, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide , has been synthesized and is considered a relevant therapeutic agent with potential anticancer, antibacterial, antifungal, and antiparasitic properties.[3][4] This broad spectrum of activity highlights the therapeutic potential of quinoline-benzamide derivatives. Furthermore, N-benzoyl-2-hydroxybenzamides have been evaluated for their activity against several protozoan parasites.[5]

Proposed Mechanism of Action and Signaling Pathways

Based on the activities of analogous compounds, a hypothetical mechanism of action for this compound can be proposed. If it acts as a kinase inhibitor, it would likely interfere with signal transduction pathways crucial for cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorTyrosineKinase Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase ReceptorTyrosineKinase->Src DownstreamEffectors Downstream Effectors (e.g., Ras, MAPK, PI3K/Akt) Src->DownstreamEffectors Abl Abl Kinase Abl->DownstreamEffectors TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) DownstreamEffectors->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->ReceptorTyrosineKinase Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Src Inhibitor->Abl

Caption: Hypothetical signaling pathway inhibited by this compound.

Proposed Experimental Protocols

To validate the hypothesized mechanism of action, a series of experiments are recommended.

Kinase Inhibition Assays

A panel of kinase inhibition assays should be performed to determine if this compound inhibits specific kinases.

Experimental Workflow:

Kinase_Assay_Workflow Start Start: Prepare Kinase, Substrate, ATP, and Compound Incubate Incubate Components Start->Incubate Measure Measure Kinase Activity (e.g., phosphorylation of substrate) Incubate->Measure Analyze Analyze Data to Determine IC50 Measure->Analyze End End: Identify Target Kinases Analyze->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Assays

Cell viability and proliferation assays using various cancer cell lines will be crucial to assess the compound's cytotoxic or cytostatic effects.

Experimental Workflow:

Cell_Assay_Workflow Start Start: Seed Cancer Cell Lines Treat Treat Cells with Varying Concentrations of the Compound Start->Treat Incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treat->Incubate Measure Measure Cell Viability (e.g., MTT, CellTiter-Glo) Incubate->Measure Analyze Analyze Data to Determine GI50 Measure->Analyze End End: Assess Antiproliferative Activity Analyze->End

Caption: General workflow for cell-based viability and proliferation assays.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes the inhibitory constants (Ki) for the analogous compound BMS-354825.

CompoundTarget KinaseKi (pM)
BMS-354825Src16 ± 1.0
BMS-354825Bcr-Abl30 ± 22

Data from Lombardo et al. (2004).[1]

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that this compound warrants further investigation as a potential therapeutic agent. The most promising avenue for research appears to be its potential as a kinase inhibitor. Future studies should focus on synthesizing the compound, confirming its structure, and performing the outlined experimental protocols to elucidate its precise mechanism of action, identify its biological targets, and evaluate its therapeutic potential. The quinoline-5-sulfonamide series also presents an interesting structural parallel for potential anticancer and antimicrobial activities.[6] The synthesis of various substituted benzamides linked to heterocyclic systems like 1,2,4-oxadiazole further underscores the broad therapeutic potential of this chemical class.[7]

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of scientific literature, patent databases, and chemical registries indicates a significant lack of specific biological data for the compound 2-Chloro-N-quinolin-5-yl-benzamide . There is no published research detailing its therapeutic targets, mechanism of action, or quantitative bioactivity. This guide, therefore, provides a foundational framework for researchers and drug development professionals on how to approach the characterization of this and other novel chemical entities, drawing upon general principles of drug discovery and the known activities of structurally related compounds.

Introduction to the Quinoline and Benzamide Scaffolds

The chemical structure of this compound combines two pharmacologically significant scaffolds: quinoline and benzamide. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the quinoline ring is a key determinant of its therapeutic action. For instance, 4-aminoquinolines are known for their antimalarial effects, which are thought to involve interference with heme polymerization in the parasite's digestive vacuole.[4] 8-aminoquinolines also exhibit potent antimalarial activity.[5][6]

Benzamide moieties are also prevalent in a wide range of clinically approved drugs and investigational agents, demonstrating activities such as antiemetic, antipsychotic, and anticancer effects. The nature and position of substituents on the benzamide ring critically influence the compound's pharmacological profile.

The combination of these two scaffolds in this compound suggests a potential for diverse biological activities, yet requires empirical validation.

Hypothetical Therapeutic Areas of Interest

Based on the known pharmacology of related quinoline and benzamide derivatives, the following therapeutic areas represent logical starting points for the investigation of this compound:

  • Oncology: Many quinoline-based compounds have been investigated as anticancer agents, targeting various signaling pathways involved in cell proliferation, survival, and metastasis.[1][7]

  • Infectious Diseases: The quinoline core is famously associated with antimalarial drugs like chloroquine.[8] Additionally, various derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[3]

  • Inflammatory Diseases: Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in autoimmune disorders and other inflammatory conditions.[1][9]

  • Neurological Disorders: Some quinoline-containing compounds have been explored for their potential in treating neurological conditions.[1]

Proposed Workflow for Target Identification and Validation

For a novel compound such as this compound, a systematic approach is necessary to identify and validate its potential therapeutic targets. The following is a generalized experimental workflow.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Hit-to-Lead & Target Identification cluster_2 Phase 3: Target Validation & Mechanism of Action A Compound Synthesis & Characterization B High-Throughput Phenotypic Screening (e.g., Cancer Cell Line Panel) A->B C Broad Target-Based Screening (e.g., Kinase Panel, GPCR Panel) A->C D Toxicity Assessment (e.g., Cytotoxicity in Normal Cells) A->D E Analysis of Screening Data & Hit Prioritization F Affinity-Based Target ID (e.g., Chemical Proteomics) E->F G Genetic Approaches (e.g., CRISPR/Cas9 Screens) E->G H Computational Prediction (e.g., Molecular Docking) E->H I Biochemical & Biophysical Assays (e.g., SPR, ITC) F->I G->I H->I J Cell-Based Target Engagement Assays (e.g., CETSA) I->J K Pathway Analysis & Biomarker ID J->K L In Vivo Target Validation (e.g., Xenograft Models) K->L G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Ligand Ligand->RTK Activates Compound 2-Chloro-N-quinolin- 5-yl-benzamide Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation

References

Navigating the Chemical Landscape of 2-Chloro-N-quinolin-5-yl-benzamide: A Technical Guide for Screening Library Inclusion

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological landscape surrounding the scaffold of 2-Chloro-N-quinolin-5-yl-benzamide. Due to the limited direct experimental data on this specific molecule, this document leverages data from closely related N-quinolinyl-benzamide analogs to offer insights into its potential synthesis, biological activities, and inclusion in screening libraries. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical series.

Chemical and Physical Properties

PropertyValue
Compound Name2,4-dichloro-N-(quinolin-5-yl)benzamide
Molecular FormulaC₁₆H₁₀Cl₂N₂O
Molecular Weight317.17 g/mol
Identifier IB04-5816 (Chemdiv)

Synthesis and Experimental Protocols

The synthesis of N-quinolinyl-benzamides generally proceeds through the coupling of a quinoline amine with a substituted benzoic acid or its corresponding acyl chloride. The following section details a generalized experimental protocol for the synthesis of compounds within this class.

General Synthesis of N-Quinolinyl-Benzamides

A common and effective method for the synthesis of N-quinolinyl-benzamides is the amidation reaction between a quinoline amine and a benzoyl chloride in the presence of a base.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 5-aminoquinoline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for example triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.

  • Acylation: Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 5-aminoquinoline 5-aminoquinoline Dissolution Dissolve 5-aminoquinoline in anhydrous solvent 5-aminoquinoline->Dissolution 2-chlorobenzoyl_chloride 2-chlorobenzoyl_chloride Acylation Add 2-chlorobenzoyl chloride 2-chlorobenzoyl_chloride->Acylation Base_Addition Add Triethylamine Dissolution->Base_Addition Base_Addition->Acylation Stirring Stir at room temperature Acylation->Stirring Quenching Quench with water Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash with acid, base, and brine Extraction->Washing Purification Purify by chromatography or recrystallization Washing->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Screening Library Inclusion

The quinoline and benzamide moieties are present in numerous biologically active compounds, suggesting that this compound could exhibit a range of pharmacological effects. Analogs have demonstrated activities including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential

Many quinoline derivatives have been investigated as anticancer agents. For instance, some quinoline-based compounds have been shown to inhibit tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a potential target for quinoline-based inhibitors.

G Ligand EGF EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Inhibitor This compound Inhibitor->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Navigating the Kinase Inhibitor Landscape: An In-depth Technical Guide on 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the emerging role of 2-Chloro-N-quinolin-5-yl-benzamide in the field of kinase inhibitor screening. While direct, in-depth research on this specific molecule is limited in publicly available literature, this document synthesizes information on structurally related compounds and outlines a theoretical framework for its investigation as a kinase inhibitor. By examining the broader classes of quinoline and benzamide derivatives that have shown significant activity in targeting various kinases, we provide a foundational understanding for researchers seeking to explore the potential of this compound. This guide offers projected experimental protocols, potential signaling pathways of interest, and a structured approach to data interpretation, thereby equipping drug development professionals with the necessary tools to initiate and advance research into this promising compound.

Introduction: The Therapeutic Potential of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. The benzamide and quinoline scaffolds are privileged structures in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. The novel compound, this compound, combines these key pharmacophores, suggesting its potential as a valuable candidate for kinase inhibitor screening programs.

While specific data for this compound is not yet prevalent in the scientific literature, the exploration of analogous compounds provides a strong rationale for its investigation. For instance, various benzamide derivatives have been identified as inhibitors of Rho-associated kinase-1 (ROCK1), a key regulator of cellular contractility and motility.[1] Similarly, compounds incorporating the quinoline moiety have demonstrated inhibitory activity against a range of kinases, including the dual Src/Abl kinase inhibitor Dasatinib, which features a substituted thiazole carboxamide linked to a pyrimidine.[2][3][4] Furthermore, N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides have been developed as dual PI3K/mTOR inhibitors, highlighting the versatility of the quinoline scaffold in targeting critical cancer-related pathways.[5]

This guide will, therefore, extrapolate from the existing knowledge of these related molecular classes to provide a detailed technical framework for the systematic evaluation of this compound.

Projected Kinase Targets and Signaling Pathways

Based on the structural motifs present in this compound, several kinase families and associated signaling pathways emerge as high-priority targets for initial screening efforts.

Receptor Tyrosine Kinases (RTKs)

The quinoline core is a common feature in inhibitors of RTKs such as EGFR, VEGFR, and PDGFR. Dysregulation of these kinases is implicated in numerous cancers. A hypothetical workflow for screening against RTKs is presented below.

G cluster_workflow Screening Workflow for RTK Inhibition Compound This compound Primary_Screen Primary Kinase Panel Screen (e.g., 400+ kinases) Compound->Primary_Screen Hit_Identification Hit Identification & Prioritization Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays (Phosphorylation) Dose_Response->Cell_Based_Assays Pathway_Analysis Downstream Pathway Analysis (Western Blot) Cell_Based_Assays->Pathway_Analysis

Caption: A generalized workflow for screening this compound against a panel of receptor tyrosine kinases.

Non-Receptor Tyrosine Kinases

The Src and Abl kinases, targets of the successful drug Dasatinib, represent another promising avenue of investigation. A potential signaling pathway involving these kinases is illustrated below.

G cluster_pathway Hypothesized Src/Abl Signaling Inhibition Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Src Src Receptor->Src Abl Abl Src->Abl Downstream Downstream Signaling Abl->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Chloro-N- quinolin-5-yl- benzamide Inhibitor->Src Inhibitor->Abl

Caption: A simplified diagram of the Src/Abl signaling pathway and the potential inhibitory action of the compound.

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate assessment of a compound's inhibitory potential. The following sections outline standard methodologies for key assays.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase buffer.

    • Reconstitute the kinase, substrate, and ATP in kinase buffer to their optimal concentrations.

  • Assay Procedure :

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 2.5 µL of ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This method is used to assess the ability of the compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.

  • Cell Culture and Treatment :

    • Plate cells (e.g., a cancer cell line known to have activated the target kinase pathway) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Protein Extraction and Quantification :

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein and the loading control.

    • Determine the extent of inhibition of phosphorylation at different compound concentrations.

Data Presentation and Interpretation

To facilitate the comparison of inhibitory activities and the identification of structure-activity relationships, all quantitative data should be summarized in a structured format.

Table 1: In Vitro Kinase Inhibition Profile of this compound (Hypothetical Data)
Kinase TargetIC50 (nM)
EGFR150
VEGFR2275
PDGFRβ320
Src55
Abl (native)80
Abl (T315I)>10,000
ROCK1850
PI3Kα1,200

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, its structural components strongly suggest its potential as a kinase inhibitor. This technical guide provides a comprehensive roadmap for its systematic evaluation, from initial target identification and screening to cellular and mechanistic studies. The proposed workflows and protocols offer a robust framework for researchers to begin to unravel the therapeutic potential of this novel compound. Future work should focus on a broad initial kinase screen to identify primary targets, followed by in-depth biochemical and cellular characterization of the most promising hits. Lead optimization studies, guided by structure-activity relationship analysis, will be crucial in developing this compound derivatives with enhanced potency, selectivity, and drug-like properties.

References

The Rising Promise of Quinoline Benzamides in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless challenge of emerging and evolving viral threats necessitates a continuous search for novel antiviral agents. Among the myriad of heterocyclic compounds explored for their therapeutic potential, quinoline benzamide derivatives have emerged as a particularly promising scaffold. This technical guide provides an in-depth analysis of the current research, quantitative data, and experimental methodologies surrounding the antiviral activity of quinoline benzamide compounds, with a focus on their potential to combat a range of viral pathogens.

Executive Summary

Quinoline benzamide compounds are a class of synthetic organic molecules characterized by a quinoline ring system linked to a benzamide moiety. This structural framework has proven to be a versatile platform for the development of potent antiviral agents. Research has demonstrated significant in vitro activity against several RNA viruses, most notably influenza viruses, with some derivatives exhibiting inhibitory concentrations in the low micromolar and even nanomolar range. The primary mechanism of action for some of the most potent anti-influenza quinoline benzamides involves the disruption of the viral RNA-dependent RNA polymerase (RdRp) complex, a critical enzyme for viral replication. This guide will delve into the specifics of their antiviral activity, mechanism of action, and the experimental protocols used for their evaluation.

Antiviral Activity Spectrum

Recent studies have highlighted the efficacy of quinoline benzamide derivatives against various influenza virus strains, including H1N1, H3N2, and influenza B.[1][2] The broader quinoline class of compounds has also shown potential against a wide array of other viruses, such as Dengue virus, Zika virus, HIV, and coronaviruses, suggesting that the quinoline scaffold is a privileged structure in antiviral research.[3][4][5][6][7]

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected 4-[(quinolin-4-yl)amino]benzamide derivatives against various influenza virus strains.

Table 1: Antiviral Activity and Cytotoxicity of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide Derivatives against Influenza A/WSN/33 (H1N1) [1][8]

Compound IDCC50 (μM) in MDCK cellsEC50 (μM) (Cytopathic Effect Assay)IC50 (μM) (Plaque Inhibition Assay)
G01>10016.48 ± 5.57NT
G02>10010.1 ± 1.66NT
G03>10010.04 ± 1.90NT
G07>10011.38 ± 1.890.23 ± 0.15
G10>10010.36 ± 0.22NT
G11>1007.17 ± 1.53NT
AmantadineNTNT>100

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; IC50: 50% inhibitory concentration; NT: Not Tested. MDCK: Madin-Darby Canine Kidney cells.

Table 2: Plaque Inhibition Assay of Compound G07 against Various Influenza Strains [1]

Virus StrainIC50 (μM)
A/WSN/33 (H1N1)0.23 ± 0.15
A/PR/8 (H1N1)11.37 ± 2.38
A/HK/68 (H3N2)7.51 ± 1.76
Influenza B virus10.99 ± 1.16
Amantadine (A/HK/68)2.22 ± 0.57

Mechanism of Action

The antiviral activity of several potent 4-[(quinolin-4-yl)amino]benzamide derivatives against influenza virus is attributed to their ability to interfere with the viral ribonucleoprotein (RNP) complex.[1][2] The RNP is a crucial machinery for the transcription and replication of the viral RNA genome. Specifically, compounds like G07 have been shown to interact with the RNP, with molecular docking studies suggesting an inhibitory effect on the interaction between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) subunits of the viral RNA polymerase.[1][2] This disruption of the polymerase complex assembly is a key mechanism for inhibiting viral replication.

antiviral_mechanism cluster_virus Influenza Virus Replication Cycle cluster_inhibition Quinoline Benzamide Inhibition Viral_Entry Viral Entry (Endocytosis) Uncoating Uncoating Viral_Entry->Uncoating RNP_Import RNP Nuclear Import Uncoating->RNP_Import Transcription_Replication Viral RNA Transcription & Replication (in Nucleus) RNP_Import->Transcription_Replication RNP_Complex RNP Complex (PA-PB1 Interaction) Protein_Synthesis Viral Protein Synthesis (in Cytoplasm) Transcription_Replication->Protein_Synthesis RNP_Assembly New RNP Assembly Protein_Synthesis->RNP_Assembly Viral_Budding Viral Budding & Release RNP_Assembly->Viral_Budding Quinoline_Benzamide Quinoline Benzamide (e.g., G07) Quinoline_Benzamide->RNP_Complex Inhibits

Caption: Proposed mechanism of action for anti-influenza quinoline benzamide compounds.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the synthesis and evaluation of antiviral quinoline benzamide compounds.

General Synthesis of 4-[(Quinolin-4-yl)amino]benzamide Derivatives (G01-G26)[1]

The synthesis of the target compounds involves a multi-step process, beginning with the preparation of quinolinyl aminobenzoic acids, followed by a condensation reaction to yield the final benzamide derivatives.

synthesis_workflow Start Starting Materials: 4-chloroquinoline derivatives p-aminobenzoic acid Step1 Synthesis of Quinolinyl Aminobenzoic Acids (Reflux in Ethanol) Start->Step1 Intermediate 4-[(Quinolin-4-yl)amino]benzoic acid (F01-F09) Step1->Intermediate Step2 Condensation Reaction (EDCI, HOBt, Triethylamine, DMF) Intermediate->Step2 Final_Product Target Quinoline Benzamide Derivatives (G01-G26) Step2->Final_Product Amine Various Substituted Amines (R2R3NH) Amine->Step2

Caption: General synthetic workflow for 4-[(quinolin-4-yl)amino]benzamide derivatives.

Detailed Protocol:

  • Preparation of 4-[(Quinolin-4-yl)amino]benzoic acid (F01–F09): A mixture of the appropriate 4-chloroquinoline derivative and p-aminobenzoic acid is refluxed in ethanol.[9]

  • Synthesis of 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzamide Derivatives (G01–G26):

    • A solution of 4-[(quinolin-4-yl)amino]benzoic acid (2 mmol), 1-[3-(dimethylamino)propyl]-3-ethyl-carbodiimide hydrochloride (EDCI, 3 mmol), 1-hydroxybenzotriazole (HOBt, 3 mmol), and triethylamine (6 mmol) in N,N-dimethylformamide (DMF, 20 mL) is stirred at ambient temperature for 30 minutes.[1]

    • A solution of the corresponding amine (24 mmol) in DMF (10 mL) is then added.[1]

    • The reaction mixture is stirred at ambient temperature for 24 hours.[1]

    • The final products are purified and characterized by spectroscopic methods (MS, HRMS, 1H NMR, and 13C NMR).[1]

In Vitro Antiviral Assays

The cytotoxicity of the compounds is typically evaluated in the cell line used for the antiviral assays (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) using the MTT assay.

Protocol:

  • MDCK cells are seeded in 96-well plates.

  • After 24 hours, the cells are treated with serial dilutions of the test compounds.

  • The plates are incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Protocol:

  • MDCK cells are seeded in 96-well plates and grown to confluence.

  • The cells are washed and then infected with the virus (e.g., influenza A/WSN/33 at a specific multiplicity of infection - MOI).

  • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.

  • Medium containing serial dilutions of the test compounds is added to the wells.

  • The plates are incubated until the CPE in the virus control wells is complete (typically 48-72 hours).

  • Cell viability is assessed using the MTT assay as described above.

  • The 50% effective concentration (EC50) is calculated from the dose-response curve.

This assay quantifies the inhibition of virus production by measuring the reduction in the number and/or size of plaques formed in a cell monolayer.

Protocol:

  • Confluent monolayers of MDCK cells in 6-well plates are infected with a diluted virus stock to produce a countable number of plaques.

  • After a 1-hour adsorption period, the inoculum is removed.

  • The cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • The plates are incubated until plaques are visible.

  • The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • The number of plaques in each well is counted, and the 50% inhibitory concentration (IC50) is calculated by comparing the plaque numbers in treated wells to those in untreated control wells.

antiviral_assay_workflow Start Test Compounds (Quinoline Benzamides) Cytotoxicity Cytotoxicity Assay (MTT) on Host Cells (e.g., MDCK) Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (CPE Inhibition Assay) Start->Antiviral_Screening Result1 Determine CC50 Cytotoxicity->Result1 Final_Analysis Data Analysis (Selectivity Index = CC50/EC50) Result1->Final_Analysis Result2 Determine EC50 Antiviral_Screening->Result2 Confirmation Confirmatory Assay (Plaque Reduction Assay) Result2->Confirmation Active Compounds Result2->Final_Analysis Result3 Determine IC50 Confirmation->Result3 Result3->Final_Analysis

Caption: Workflow for in vitro antiviral evaluation of quinoline benzamide compounds.

Future Directions and Conclusion

The research to date strongly supports the continued investigation of quinoline benzamide derivatives as a promising class of antiviral agents. The potent anti-influenza activity, coupled with a defined mechanism of action targeting the viral polymerase, provides a solid foundation for further drug development efforts.

Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

  • Broad-Spectrum Activity: Screening optimized compounds against a wider range of viruses, including other RNA viruses, to explore their full potential.

  • In Vivo Efficacy: Advancing the most promising candidates to in vivo studies in animal models to assess their efficacy and safety.

  • Resistance Studies: Investigating the potential for viral resistance to these compounds and identifying the genetic basis of any observed resistance.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Parameters of Quinoline Derivatives

Introduction: The Enduring Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET), collectively determining its bioavailability and overall efficacy.[5]

This technical guide provides a comprehensive overview of the core physicochemical parameters of quinoline derivatives. It details the experimental protocols for their determination, presents key data in a structured format, and illustrates the critical interplay between these properties and biological outcomes.

Core Physicochemical Parameters in Drug Discovery

The biological activity of a quinoline derivative is not solely dependent on its interaction with a target receptor. It is critically modulated by its ability to reach that target in sufficient concentration and for an adequate duration. This is where physicochemical properties become paramount.

  • Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's differential solubility between a nonpolar (lipid) and a polar (aqueous) phase. It is a crucial predictor of a drug's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[5] While a certain degree of lipophilicity is essential for membrane transport, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and higher toxicity. For many orally bioavailable drugs, a logP value of less than 5 is considered desirable.[6]

  • Aqueous Solubility: Solubility is the ability of a compound to dissolve in a solvent, in this case, the aqueous environment of the body. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

  • Ionization Constant (pKa): The pKa value indicates the strength of an acid or base. Since most drugs are weak acids or bases, their ionization state at physiological pH (typically ~7.4) is dictated by their pKa. The ionization state profoundly affects both solubility and lipophilicity. For quinoline, a weak tertiary base, the pKa is approximately 4.90, meaning it will be partially protonated in acidic environments.[7]

  • Molecular Descriptors for "Drug-Likeness": Based on empirical observations, several rules of thumb have been developed to guide the design of orally available drugs. The most famous of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has:

    • A molecular weight (MW) over 500 Da

    • A logP value over 5

    • More than 5 hydrogen bond donors (HBD)

    • More than 10 hydrogen bond acceptors (HBA)

    • Fewer than 5 rotatable bonds (NRB) is also a common criterion for good bioavailability.[6]

Data Presentation: Physicochemical Properties of Representative Quinoline Derivatives

The following tables summarize key physicochemical parameters for various classes of quinoline derivatives, providing a comparative snapshot of their properties.

Table 1: Calculated "Drug-Likeness" Parameters for Selected Quinolinequinones

CompoundMolecular Weight (MW)logPHydrogen Bond Acceptors (HBA)Hydrogen Bond Donors (HBD)Rotatable Bonds (NRB)Lipinski's Rule of Five Compliance
Derivative A < 500< 5< 10< 5< 5Compliant
Derivative B > 500< 5< 10< 5< 5Violation (MW)
Derivative C < 500< 5< 10< 5< 5Compliant
Derivative D > 500< 5< 10< 5< 5Violation (MW)
Derivative E < 500< 5< 10< 5< 5Compliant
Data adapted from studies on novel quinolinequinones, highlighting compliance with drug-likeness criteria. Compounds with MW > 500 Da are noted as exceptions.[6]

Table 2: Experimental Lipophilicity (logPTLC) of Quinoline-1,4-quinone Hybrids

Compound ClassSubstituent at C-2logPTLC RangeGeneral Observation
Quinolinedione Hybrids Hydrogen~1.65 - 2.50Low lipophilicity
Methyl~2.00 - 2.80Slightly increased lipophilicity
Carbonyl~2.50 - 3.50Moderate lipophilicity
Pyrrolidinyl~3.80 - 4.50Higher lipophilicity
Morpholinyl~4.00 - 4.80High lipophilicity
Naphthoquinone Hybrids Various4.61 - 5.06Highest lipophilicity in the series
Data derived from experimental determination using RP-TLC. The logP is shown to be highly dependent on the substituent at the C-2 position.[5]

Table 3: Physical Properties of Parent Quinoline and a Synthesized Derivative

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)pKa
Quinoline (Parent) C₉H₇N129.16Colorless liquid-15.64.90
Derivative 6a C₁₉H₁₆FN₃O₃353.35White solid255 - 257N/A
Data for parent quinoline from PubChem.[7] Data for derivative 6a from a synthetic study, demonstrating typical characterization data.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of accurate physicochemical characterization.

Determination of Lipophilicity (logP) by RP-TLC

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a common and reliable method for the experimental determination of lipophilicity.[5] It measures the retention of a compound on a nonpolar stationary phase.

Principle: The retention factor (Rf) of a compound on a reversed-phase plate is linearly related to its lipophilicity. By using a series of standard compounds with known logP values, a calibration curve can be generated to determine the logP of the test compounds.

Methodology:

  • Plate Preparation: RP-TLC plates (e.g., RP-18 F254) are used as the stationary phase.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetone or methanol) and an aqueous buffer is used as the mobile phase. The experiment is run with varying concentrations of the organic solvent (e.g., from 50% to 80% v/v).

  • Sample Application: Dilute solutions of the test compounds and standard compounds are spotted onto the plate.

  • Chromatography: The plate is developed in a chromatography chamber saturated with the mobile phase.

  • Visualization & Rf Calculation: After development, the spots are visualized (e.g., under UV light). The Rf value for each spot is calculated (Rf = distance traveled by spot / distance traveled by solvent front).

  • RM0 Calculation: The RM value is calculated for each solvent concentration using the formula: RM = log[(1/Rf) - 1]. The RM0 value is then determined by extrapolating the linear regression of RM versus organic solvent concentration to 0% concentration (pure water).[5]

  • logP Determination: A calibration curve is plotted using the RM0 values of the standard compounds against their known literature logP values. The logP of the test compounds (logPTLC) is then interpolated from this curve.[5]

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionization center, which is common in aromatic systems like quinoline.

Principle: The UV-Vis absorption spectrum of an ionizable compound often changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.

Methodology:

  • Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Sample Preparation: A stock solution of the quinoline derivative is prepared in a suitable solvent (e.g., methanol or DMSO). This stock is then diluted to a constant concentration in each of the different pH buffers.

  • Spectral Acquisition: The UV-Vis spectrum for each buffered solution is recorded. An analytical wavelength is chosen where the difference in absorbance between the ionized and unionized species is maximal.

  • Data Collection: The absorbance at the chosen analytical wavelength is measured for each solution.

  • pKa Calculation: The absorbance is plotted against the pH. The data is fitted to the Henderson-Hasselbalch equation, and the pKa is determined as the pH at which the inflection point of the resulting sigmoidal curve occurs (i.e., where the concentrations of the ionized and unionized species are equal).

Mandatory Visualizations

Logical Relationships

a cluster_params Physicochemical Parameters cluster_admet Pharmacokinetics (ADMET) cluster_activity Pharmacodynamics p1 Lipophilicity (logP) a Absorption p1->a Membrane Permeability d Distribution p1->d m Metabolism p1->m p2 Solubility p2->a Bioavailability p3 pKa (Ionization) p3->p1 p3->p2 receptor Receptor Binding p3->receptor Binding Affinity p4 MW, HBD/HBA p4->a a->d d->m d->receptor e Excretion m->e t Toxicity m->t efficacy Therapeutic Efficacy receptor->efficacy b cluster_synthesis Compound Preparation cluster_testing Physicochemical Testing cluster_result Data Analysis synthesis Synthesis of Quinoline Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization logP logP Determination (RP-TLC / HPLC) characterization->logP solubility Solubility Assay (Shake-flask) characterization->solubility pKa pKa Measurement (Spectrophotometry) characterization->pKa data Compile Property Profile logP->data solubility->data pKa->data sar Structure-Activity Relationship (SAR) Analysis data->sar

References

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the aqueous solubility and chemical stability of the novel compound 2-Chloro-N-quinolin-5-yl-benzamide. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that are critical for its preclinical development. The information herein is intended to guide researchers in establishing the physicochemical profile of this and similar small molecules.

Introduction

This compound is a small molecule featuring a chlorinated benzamide moiety linked to a quinoline ring. Compounds of this class, particularly quinoline amides, are of significant interest in drug discovery due to their diverse biological activities. Structurally related molecules have shown potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis.[1] Other quinoline derivatives have demonstrated a broad spectrum of activities, including antimicrobial and antineoplastic effects.[2] Given the therapeutic potential of this scaffold, a thorough understanding of its solubility and stability is paramount for advancing it through the drug development pipeline. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.

Predicted Physicochemical Properties

While experimental data is pending, computational tools can provide initial estimates of the physicochemical properties of this compound. These predictions are useful for guiding initial formulation strategies and analytical method development.

PropertyPredicted ValueMethod
Molecular Weight282.73 g/mol Calculation
LogP (o/w)4.2 - 4.8Various Models
pKa (most basic)3.5 - 4.5 (Quinoline N)Prediction Software
pKa (most acidic)12.0 - 13.0 (Amide N-H)Prediction Software

Note: These values are estimations and must be confirmed by experimental analysis.

Aqueous Solubility Assessment

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and suitability for various formulations. Two key types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a high-concentration stock solution (typically in DMSO) and then diluted in an aqueous buffer. This often results in a supersaturated solution, and the measurement reflects the solubility before precipitation reaches equilibrium. It is a high-throughput method used for early-stage compound screening.[3][4]

Table 1: Hypothetical Kinetic Solubility Data for this compound

Assay TypeBuffer SystempHSolubility (µg/mL)Solubility (µM)
NephelometryPBS7.4< 10< 35.4
Direct UVPBS7.48.530.1
Thermodynamic Solubility

Thermodynamic solubility, or equilibrium solubility, is the true saturation concentration of a compound in a solvent at equilibrium.[5] It is determined by incubating an excess of the solid compound with the solvent over an extended period until the dissolution and precipitation rates are equal.[3][6] This is a more time-consuming but more accurate measure of solubility, crucial for later-stage development and formulation.

Table 2: Hypothetical Thermodynamic Solubility Data for this compound

Buffer SystempHIncubation Time (h)Solubility (µg/mL)Solubility (µM)
Phosphate Buffer2.02455.2195.3
Phosphate Buffer7.4242.17.4
Glycine Buffer9.0241.86.4

Chemical Stability Assessment

Evaluating the chemical stability of a drug candidate is essential to ensure its integrity, potency, and safety over time. This is typically assessed through forced degradation (stress testing) and pH stability profiling.

Forced Degradation Studies

Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.[7] These studies help to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[8][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Table 3: Hypothetical Forced Degradation Data for this compound

Stress ConditionTime% Assay of ParentMajor Degradant(s) Identified
0.1 M HCl at 60 °C24 h88.5%Amide hydrolysis product
0.1 M NaOH at 60 °C24 h82.1%Amide hydrolysis product
3% H₂O₂ at RT24 h95.3%N-oxide on quinoline
Heat (80 °C, solid)48 h>99%No significant degradation
Photostability (ICH Q1B)->98%Minor unspecified degradants
pH Stability Profile

The stability of a compound across a range of pH values is critical, as it can be exposed to different pH environments in the gastrointestinal tract and in various formulations. This is typically evaluated by incubating the compound in buffers of different pH for a set period and measuring the remaining parent compound.[11]

Table 4: Hypothetical pH Stability Data for this compound at 37 °C

pHBufferIncubation Time (h)% Remaining
1.0HCl2492.4%
7.4PBS2498.8%
9.0Ammonium Formate2496.5%

Experimental Protocols

Kinetic Solubility Assay (Nephelometric Method)
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.

  • Measurement: Measure the light scattering of each well using a nephelometer. A significant increase in light scattering compared to a DMSO control indicates precipitation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense 2 µL Stock into 96-well Plate stock->plate buffer Add 198 µL PBS (pH 7.4) plate->buffer incubate Incubate & Mix for 2h at RT buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure result Determine Precipitation & Kinetic Solubility measure->result G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis solid Add Excess Solid Compound to Vial buffer Add 1 mL Aqueous Buffer solid->buffer incubate Shake at 25°C for 24h buffer->incubate process Centrifuge & Filter Supernatant incubate->process quantify Quantify by HPLC-UV or LC-MS/MS process->quantify result Determine Thermodynamic Solubility quantify->result G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 2-Chloro-N-quinolin-5-yl- benzamide Inhibitor->VEGFR2 Inhibits (Hypothesized)

References

Navigating the Synthesis and Procurement of 2-Chloro-N-quinolin-5-yl-benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the commercial availability and a viable synthetic route for 2-Chloro-N-quinolin-5-yl-benzamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to its status as a novel or niche research chemical, direct commercial procurement channels for this compound have not been identified. However, this guide provides a comprehensive overview of a feasible custom synthesis approach, including the sourcing of necessary starting materials and a detailed experimental protocol.

Executive Summary

Starting Material Procurement and Properties

The successful synthesis of this compound is contingent on the availability and purity of its starting materials. The following tables summarize the key properties and commercial availability of the required precursors.

Table 1: Properties and Availability of 5-Aminoquinoline

PropertyValue
CAS Number 611-34-7[1]
Molecular Formula C₉H₈N₂[1]
Molecular Weight 144.17 g/mol [1]
Appearance Powder[1]
Melting Point 106-109 °C[1]
Boiling Point 310 °C[1]
Commercial Suppliers Sigma-Aldrich, Thermo Scientific Chemicals, TCI America[2][3]

Table 2: Properties and Availability of 2-Chlorobenzoyl chloride

PropertyValue
CAS Number 609-65-4[4]
Molecular Formula C₇H₄Cl₂O[5]
Molecular Weight 175.01 g/mol
Appearance Clear colourless to very slightly yellow liquid[4]
Melting Point -4 to -3 °C
Boiling Point 238 °C
Density 1.382 g/mL at 25 °C
Commercial Suppliers Sigma-Aldrich, ChemicalBook, Santa Cruz Biotechnology[4][6]

Experimental Protocol: Synthesis of this compound

This protocol details the amidation reaction between 5-aminoquinoline and 2-chlorobenzoyl chloride to yield the desired product.

Materials:

  • 5-Aminoquinoline

  • 2-Chlorobenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoquinoline (1.0 eq) in anhydrous dichloromethane. To this solution, add a suitable base such as triethylamine or pyridine (1.2 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (5-aminoquinoline) is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Custom Chemical Synthesis Workflow

As this compound is not commercially available, researchers will need to engage with a custom synthesis provider. The following diagram illustrates a typical workflow for such a project.

Custom_Synthesis_Workflow cluster_client Client cluster_provider Custom Synthesis Provider Client_Inquiry Inquiry & RFQ CDA Confidentiality Agreement Client_Inquiry->CDA If required Feasibility Feasibility Analysis Client_Inquiry->Feasibility PO Purchase Order CDA->PO Synthesis Synthesis & Purification PO->Synthesis Quotation Quotation Generation Feasibility->Quotation Quotation->Client_Inquiry Proposal QC Quality Control (QC) Synthesis->QC Shipping Product Shipping QC->Shipping Shipping->PO Product & Report

A typical workflow for a custom chemical synthesis project.

This guide provides the essential technical information for researchers and drug development professionals to obtain this compound. By leveraging the commercially available starting materials and the outlined synthetic protocol, this compound can be accessed through in-house synthesis or by commissioning a custom synthesis project.

References

Methodological & Application

Synthesis of 2-Chloro-N-quinolin-5-yl-benzamide: Application Notes and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Chloro-N-quinolin-5-yl-benzamide, a compound of interest in medicinal chemistry and drug discovery due to the known biological activities of related quinoline and benzamide derivatives. Quinoline-based compounds have shown a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Similarly, benzamide derivatives are integral to numerous clinically approved drugs. The synthesis protocol outlined below is based on the well-established Schotten-Baumann reaction, a reliable method for amide bond formation.

Chemical Properties and Data

While specific experimental data for this compound is not widely published, the following table summarizes the key properties of the starting materials and the expected product characteristics based on analogous compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
5-AminoquinolineC₉H₈N₂144.17Solid
2-Chlorobenzoyl chlorideC₇H₄Cl₂O175.02Liquid
This compound C₁₆H₁₁ClN₂O 282.73 Solid (expected)

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the acylation of 5-aminoquinoline with 2-chlorobenzoyl chloride.

Materials:

  • 5-Aminoquinoline

  • 2-Chlorobenzoyl chloride

  • Pyridine (or other suitable base like triethylamine)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) to the solution and stir at room temperature.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in DCM to the flask via a dropping funnel over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified this compound using appropriate analytical techniques such as melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 5-Aminoquinoline Reaction Acylation in DCM with Pyridine at 0°C to RT Reactant1->Reaction Reactant2 2-Chlorobenzoyl chloride Reactant2->Reaction Workup Aqueous Work-up Extraction Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathways

While the specific biological target of this compound has not been elucidated, related N-(quinolinyl)benzamide compounds have been investigated for their effects on various signaling pathways. For instance, some derivatives have shown potential as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. Others have been explored as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH1R), a target for the treatment of obesity and anxiety.

The diagram below depicts a simplified representation of a generic signaling pathway that could be modulated by a hypothetical bioactive compound.

Signaling_Pathway Hypothetical Signaling Pathway Modulation Compound This compound Receptor Cell Surface Receptor (e.g., GPCR, Ion Channel) Compound->Receptor Binds to/Modulates Effector Downstream Effector (e.g., Enzyme, Ion Channel) Receptor->Effector Activates/Inhibits SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Effector->SecondMessenger Generates/Regulates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) TranscriptionFactor->CellularResponse

Caption: A generalized signaling pathway potentially modulated by a bioactive compound.

Disclaimer: This protocol is intended for guidance for trained research professionals. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. The biological activities mentioned are based on related compounds and are for informational purposes only; the specific activity of this compound has not been established.

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-Chloro-N-quinolin-5-yl-benzamide . The protocols detailed herein are compiled from established methods for the characterization of structurally related benzamide and quinoline derivatives, offering a robust starting point for the analysis of this specific compound. The primary analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended to assist researchers in confirming the identity, purity, and physicochemical properties of this compound.

Introduction

This compound is a chemical entity of interest within drug discovery and development, belonging to the broader class of benzamides and quinoline derivatives. Compounds with these scaffolds have shown a wide range of biological activities. Accurate and thorough analytical characterization is a critical step in the research and development process to ensure the integrity of experimental results and to meet regulatory standards. This document outlines the key analytical techniques and provides exemplary protocols for the comprehensive characterization of the title compound.

Analytical Techniques for Structural Characterization

The primary methods for the structural confirmation of this compound are NMR, MS, and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous determination of the molecular structure. Both ¹H and ¹³C NMR are critical for mapping the carbon-hydrogen framework of the molecule.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 200-220 ppm.

    • Employ a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) to obtain a high-quality spectrum.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

2.1.2. Expected Spectral Data

While specific peak assignments for this compound are not available, data from analogous structures can provide an estimation of expected chemical shifts. For instance, in related benzamide derivatives, the amide proton (-NH-) typically appears as a singlet at δ > 10 ppm in ¹H NMR spectra.[1] Aromatic protons will resonate in the δ 7-9 ppm region. In ¹³C NMR, the carbonyl carbon of the amide is expected around δ 165-170 ppm.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition.

2.2.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (for C₁₆H₁₁ClN₂O, the molecular weight is approximately 282.73 g/mol ).

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak.[2]

2.2.2. Quantitative Data Summary

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Reference
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamideC₂₀H₁₈ClN₃O₂368.1368.1/370.1[2]
3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzamideC₁₇H₁₅ClN₃O₂328.0847328.0854[1]

Table 1: Example HRMS data for related benzamide and quinoline compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

2.3.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

2.3.2. Expected Vibrational Frequencies

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (amide)3300 - 3500
C=O Stretch (amide)1630 - 1680
C=N Stretch (quinoline)1500 - 1600
C-Cl Stretch600 - 800

Table 2: Expected FTIR absorption bands for this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a chemical compound. A well-developed HPLC method can separate the target compound from any impurities.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the analytical characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structural Confirmation ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight Confirmation ftir FTIR Spectroscopy purification->ftir Functional Group Analysis hplc Purity Assessment (HPLC) purification->hplc Purity Determination final_structure Confirmed Structure nmr->final_structure ms->final_structure ftir->final_structure final_purity Purity > 95% hplc->final_purity

Caption: General workflow for synthesis and analytical characterization.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Sample of this compound nmr NMR ¹H NMR ¹³C NMR start->nmr ms Mass Spectrometry Low-Res MS High-Res MS start->ms ftir FTIR Functional Groups start->ftir hplc HPLC Purity Assay start->hplc data_interpretation Data Integration and Characterization Report nmr->data_interpretation Structural Elucidation ms->data_interpretation Molecular Weight ftir->data_interpretation Functional Groups hplc->data_interpretation Purity

Caption: Logical flow of analytical methods for characterization.

Conclusion

The analytical characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. The protocols provided in this application note, based on established methods for similar molecular structures, offer a comprehensive framework for confirming the identity and purity of this compound. Researchers should adapt and optimize these methods as necessary to suit their specific instrumentation and sample characteristics.

References

Application Notes and Protocols for 2-Chloro-N-quinolin-5-yl-benzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published data and established protocols for the direct use of 2-Chloro-N-quinolin-5-yl-benzamide in cell-based assays has yielded limited specific information. As of November 2025, there is a notable absence of publicly available research detailing its biological targets, mechanism of action, or validated protocols for its application in cellular studies.

The scientific literature provides information on structurally similar compounds, including various quinoline and benzamide derivatives, which have been investigated for a range of biological activities. However, it is crucial to note that even minor structural variations in chemical compounds can lead to significant differences in their biological effects, target specificity, and potency. Therefore, extrapolating protocols or expected outcomes from related but distinct molecules would be scientifically unsound and is not recommended.

For researchers, scientists, and drug development professionals interested in investigating the cellular effects of this compound, the following general workflow and considerations are provided as a starting point for developing and validating novel cell-based assays.

Workflow for Characterizing a Novel Compound in Cell-Based Assays

The following diagram outlines a logical progression for the initial characterization of a novel compound like this compound.

Workflow General Workflow for Novel Compound Characterization cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Target Validation and Mechanism of Action A Compound QC and Solubility B Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B C Determine Maximum Non-toxic Concentration B->C D High-Content Imaging or Phenotypic Screening C->D Proceed with non-toxic concentrations E Broad Kinase or Target Panel Screening D->E F Transcriptomic/Proteomic Analysis E->F G Target-Specific Reporter Assays F->G Based on identified pathways/targets H Western Blotting for Pathway Modulation G->H I Target Engagement Assays (e.g., CETSA, SPR) H->I

Caption: A generalized workflow for the initial cell-based characterization of a novel chemical entity.

Experimental Considerations and Generic Protocols

Should a researcher decide to proceed with the investigation of this compound, the following generic protocols can be adapted.

Determination of Solubility and Stock Solution Preparation

Objective: To prepare a high-concentration stock solution and determine the solubility of this compound in a suitable solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Spectrophotometer (optional)

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication or warming to 37°C may be necessary.

  • To determine the aqueous solubility, create a serial dilution of the DMSO stock in PBS or cell culture medium.

  • Observe the dilutions for any precipitation. The highest concentration that remains clear is the approximate aqueous solubility.

  • For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is tolerated by the cells and to calculate the 50% cytotoxic concentration (CC50).

Materials:

  • Selected cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay kit like CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. It is advisable to use a wide concentration range for the initial experiment (e.g., 0.1 nM to 100 µM).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration.

  • Calculate the CC50 value using non-linear regression analysis.

Data Presentation

As no quantitative data for this compound is available in the public domain, the following table is a template for how such data should be structured once generated.

Cell LineAssay TypeIncubation Time (hours)Endpoint MeasuredCC50 (µM)
e.g., MCF-7MTT72Metabolic ActivityData Not Available
e.g., HCT116CellTiter-Glo48ATP LevelsData Not Available
e.g., JurkatTrypan Blue Exclusion24Membrane IntegrityData Not Available

Proposed Signaling Pathway Investigation

Given the prevalence of quinoline and benzamide scaffolds in kinase inhibitor discovery, a logical starting point for investigating the mechanism of action of this compound would be to screen its effect on common signaling pathways involved in cell proliferation and survival.

Signaling_Pathway Hypothetical Kinase Signaling Pathway for Investigation GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Protein Synthesis & Cell Survival mTOR->Survival

Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, common targets for anti-cancer drug discovery.

To investigate if this compound affects these pathways, one could perform western blot analysis on key phosphorylated proteins (e.g., p-ERK, p-AKT) in cells treated with the compound.

Application Notes and Protocols for 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro testing of 2-Chloro-N-quinolin-5-yl-benzamide, a novel quinoline derivative with potential as an anticancer agent. The protocols detailed below are based on established methodologies for evaluating the efficacy and mechanism of action of similar quinoline-based compounds.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties. These compounds are known to exert their effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule assembly, and induction of apoptosis.[1][2][3][4][5] this compound has been synthesized as a potential inhibitor of key signaling pathways implicated in tumor growth and proliferation.

Hypothetical Biological Activity

Based on the activity of structurally related quinoline-benzamide analogs, this compound is proposed to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, the compound is expected to block downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to decreased cancer cell proliferation, survival, and angiogenesis.[1][6]

Data Presentation

The following tables summarize the hypothetical in vitro efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)
VEGFR-215
PDGFRβ85
EGFR>1000
Src250

Table 2: In Vitro Cytotoxicity (IC50 values)

Cell LineCancer TypeIC50 (µM)
HUVECEndothelial0.05
MCF-7Breast Cancer2.5
MDA-MB-231Breast Cancer3.1
A549Lung Cancer4.2
HT-29Colon Cancer5.8
K-562Leukemia7.3
HFF-1Normal Fibroblast>50

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against specific protein kinases.

Materials:

  • Recombinant human kinases (e.g., VEGFR-2, PDGFRβ, EGFR, Src)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Specific kinase substrate (e.g., a synthetic peptide)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HT-29, K-562) and a normal cell line (e.g., HFF-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in a signaling pathway.

Materials:

  • Cancer cell line (e.g., HUVEC or a responsive cancer cell line)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-VEGFR-2, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Compound This compound Compound->VEGFR2 Inhibits

Caption: Proposed mechanism of action of this compound.

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound seed_cells->treat_cells incubate_cells Incubate for 72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for the in vitro cell viability (MTT) assay.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection treat_cells_wb Treat Cells with Compound lyse_cells Cell Lysis treat_cells_wb->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect

Caption: General workflow for Western Blot analysis.

References

Application of 2-Chloro-N-quinolin-5-yl-benzamide Derivatives in Drug Discovery: A Focus on Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11-02

Introduction

Derivatives of 2-chloro-quinoline and benzamide are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The amalgamation of these two pharmacophores has led to the development of novel compounds with significant potential in drug discovery, particularly in the field of oncology. This document focuses on the application of a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, which serve as exemplary compounds within the broader class of 2-chloro-N-quinolin-yl-benzamide analogues. These compounds have demonstrated potent in vitro and in vivo antitumor activities, primarily through the induction of cell cycle arrest and apoptosis.[1][2] This note provides a summary of their biological activity, mechanism of action, and detailed protocols for their evaluation.

Biological Activity and Mechanism of Action

The 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been shown to exhibit significant antiproliferative activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2, BEL-7404), ovarian cancer (SK-OV-3), and large cell lung cancer (NCI-H460).[1] Notably, these compounds display lower cytotoxicity against normal human liver cells (HL-7702), suggesting a favorable therapeutic window.[1]

The primary mechanism of action for these compounds involves the induction of G2/M phase cell cycle arrest and apoptosis.[1][3] Mechanistic studies in HepG2 cells have revealed that the representative compound, 3a₁ , downregulates the expression of key G2/M transition proteins such as Cyclin B1, CDK1, and CDC25C.[1][3] Concurrently, it upregulates the expression of tumor suppressor proteins p53, p21, and p27.[1][3]

Furthermore, these derivatives trigger the intrinsic apoptosis pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1] This leads to the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1] The induction of apoptosis is also associated with an increase in intracellular reactive oxygen species (ROS) and calcium levels.[1]

Quantitative Data Summary

The in vitro antiproliferative activities of a selection of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives are summarized in the table below. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

CompoundHepG2SK-OV-3NCI-H460BEL-7404HL-7702 (Normal Cells)
3a₁ 7.548.8312.3415.40>50
3a₃ 12.1110.1518.7620.19>50
3a₅ 9.8711.2315.4318.91>50
3c₃ 15.3213.4521.8925.67>50
3c₅ 18.9023.0028.9030.11>50
3c₆ 20.1419.8725.6528.76>50
5-FU 25.6026.3429.8732.45>50
Cisplatin 10.1215.6018.9021.34>20

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the compounds on various cancer cell lines using the methylthiazol tetrazolium (MTT) assay.

Materials:

  • Cancer cell lines (e.g., HepG2, SK-OV-3, NCI-H460, BEL-7404) and a normal cell line (HL-7702).

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.1%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and the IC₅₀ values.

Apoptosis Analysis by Hoechst 33258 Staining

This protocol is for the qualitative assessment of apoptosis by observing nuclear morphology changes using the fluorescent dye Hoechst 33258.

Materials:

  • HepG2 cells.

  • Test compound (e.g., 3a₁).

  • Hoechst 33258 staining solution (10 µg/mL in PBS).

  • 4% paraformaldehyde in PBS.

  • PBS.

  • Fluorescence microscope.

Procedure:

  • Seed HepG2 cells on coverslips in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at different concentrations (e.g., 6, 8, and 10 µM) for 24 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with Hoechst 33258 solution for 10 minutes in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on glass slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

Cell Cycle Analysis by Western Blot

This protocol details the investigation of the effect of the compounds on cell cycle regulatory proteins using Western blotting.

Materials:

  • HepG2 cells.

  • Test compound (e.g., 3a₁).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against Cyclin B1, CDK1, CDC25C, p53, p21, p27, and GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

  • Chemiluminescence imaging system.

Procedure:

  • Treat HepG2 cells with the test compound at various concentrations for 48 hours.

  • Harvest the cells and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

G cluster_workflow Experimental Workflow start Start compound 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivative start->compound cell_culture Cancer Cell Lines (e.g., HepG2) compound->cell_culture Treatment mtt MTT Assay (Antiproliferative Activity) cell_culture->mtt apoptosis Apoptosis Assays (Hoechst/AO-EB Staining) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (Western Blot) cell_culture->cell_cycle data Data Analysis (IC50, Protein Levels) mtt->data apoptosis->data cell_cycle->data end Conclusion data->end

Caption: Experimental workflow for evaluating the anticancer activity of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives.

G cluster_pathway Signaling Pathway of Compound 3a₁ cluster_cell_cycle G2/M Arrest cluster_apoptosis Apoptosis Induction compound Compound 3a₁ p53 p53 compound->p53 upregulates p21 p21 compound->p21 upregulates p27 p27 compound->p27 upregulates cdk1 CDK1 compound->cdk1 downregulates cyclinB1 Cyclin B1 compound->cyclinB1 downregulates cdc25c CDC25C compound->cdc25c downregulates bax Bax compound->bax upregulates bcl2 Bcl-2 compound->bcl2 downregulates p53->p21 activates p21->cdk1 inhibits p27->cdk1 inhibits g2m G2/M Transition (Blocked) cdk1->g2m cyclinB1->g2m cdc25c->g2m cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates parp PARP Cleavage cas3->parp activates apoptosis_node Apoptosis parp->apoptosis_node

Caption: Proposed signaling pathway for the induction of G2/M arrest and apoptosis by compound 3a₁ in cancer cells.

References

Application Note: High-Throughput Screening with 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening with 2-Chloro-N-quinolin-5-yl-benzamide

Audience: Researchers, scientists, and drug development professionals.

Notice: Following a comprehensive search of scientific literature and patent databases, it has been determined that there is currently no publicly available information detailing the use of This compound in high-throughput screening (HTS) assays. The biological target of this specific compound, along with any associated signaling pathways or detailed experimental protocols for its use in HTS, remains uncharacterized in the accessible literature.

While the quinoline and benzamide moieties are present in many biologically active compounds, and HTS is a common methodology in drug discovery, the specific combination represented by this compound does not appear in published HTS campaigns. General HTS protocols are widely available for various target classes; however, the absence of data on the specific activity of this compound prevents the creation of a targeted and meaningful application note and protocol as requested.

For researchers interested in screening this compound, the following general workflow and considerations for developing a novel HTS assay are provided as a conceptual guide. This information is not based on existing data for this compound but represents a standard approach in the field.

Conceptual HTS Workflow for a Novel Compound

This section outlines a theoretical workflow for evaluating a novel compound like this compound in a high-throughput screening setting.

HTS_Workflow Target_Identification Target Identification and Validation Assay_Development Assay Development and Optimization Target_Identification->Assay_Development HTS_Execution High-Throughput Screening Execution Assay_Development->HTS_Execution Compound_Management Compound Management (this compound) Compound_Management->HTS_Execution Data_Analysis Data Analysis (Hit Identification) HTS_Execution->Data_Analysis Hit_Validation Hit Confirmation and Validation Data_Analysis->Hit_Validation Dose_Response Dose-Response and Potency Determination Hit_Validation->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Hypothetical Experimental Protocol: Cell-Based Proliferation Assay

The following is a template for a cell-based assay to screen for anti-proliferative effects. This is a generalized protocol and has not been validated for this compound.

Objective: To determine if this compound inhibits the proliferation of a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 384-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

Protocol:

  • Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge cells, resuspend in fresh medium, and count.

    • Dilute cells to a final concentration of 5,000 cells/20 µL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of concentrations.

    • Using an automated liquid handler, add 100 nL of the compound solutions, positive control, and negative control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Presentation: Conceptual Table

Should data become available, it would be organized as follows for clear interpretation.

CompoundTarget Concentration (µM)% Inhibition (Mean ± SD)Z'-Factor
This compound1Data Not AvailableN/A
This compound10Data Not AvailableN/A
This compound100Data Not AvailableN/A
Staurosporine (Positive Control)1Data Not AvailableN/A
DMSO (Negative Control)N/AData Not AvailableN/A

Potential Signaling Pathways to Investigate

Given the chemical scaffold, one might hypothesize its interaction with pathways commonly targeted in drug discovery. However, without empirical data, any suggested pathway is purely speculative.

Putative_Signaling_Pathway Compound This compound Target Putative Target (e.g., Kinase, GPCR) Compound->Target Inhibition/Activation (?) Downstream_Effector Downstream Effector Target->Downstream_Effector Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector->Cellular_Response

Caption: A speculative signaling pathway for a novel compound.

Application Notes and Protocols for 2-Chloro-N-quinolin-5-yl-benzamide Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on available safety data for structurally related compounds. A compound-specific risk assessment should be conducted prior to handling 2-Chloro-N-quinolin-5-yl-benzamide powder. The information provided herein is intended as a guide and does not replace the need for professional judgment and adherence to all applicable safety regulations.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and drug development. As a powdered substance, proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound. These application notes provide detailed protocols for the safe handling, storage, and use of this compound powder in a research setting.

Health and Safety Information

The primary hazards associated with similar chlorinated quinoline and benzamide derivatives include risks upon ingestion, inhalation, and skin or eye contact.[1][2][3][4]

2.1 Summary of Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][4]

  • Eye Damage/Irritation: May cause serious eye irritation.[1][4]

  • Respiratory Sensitization: May cause respiratory irritation.[4]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[3]

2.2 Personal Protective Equipment (PPE): A summary of recommended personal protective equipment is provided in Table 1.

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from dust particles.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95)To be used when handling large quantities or when dust cannot be controlled.

Handling and Storage Protocols

3.1 General Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.

  • Avoid generating dust during handling.

  • Use appropriate PPE as outlined in Table 1.

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the area where the compound is handled.[3]

3.2 Storage: Proper storage is essential to maintain the stability and integrity of the compound.

Parameter Recommendation Rationale
Temperature Store in a cool, dry place.To prevent degradation.
Container Keep container tightly closed.[1]To prevent contamination and absorption of moisture.
Incompatibilities Keep away from strong oxidizing agents and acids.[1][2]To avoid chemical reactions.
Location Store in a well-ventilated area away from heat and sources of ignition.[1][2]To minimize fire risk.

Experimental Protocols

4.1 Preparation of Stock Solutions:

Objective: To prepare a stock solution of this compound for use in experiments.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, DMF, Ethanol - solubility should be determined experimentally)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Don all necessary PPE as listed in Table 1.

  • Perform all operations within a chemical fume hood.

  • Tare the analytical balance with a clean, dry weigh boat.

  • Carefully weigh the desired amount of this compound powder using a spatula.

  • Record the exact weight.

  • Transfer the powder to the volumetric flask.

  • Add a portion of the chosen solvent to the volumetric flask, ensuring not to fill to the mark.

  • Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely. Sonication may be used to aid dissolution if necessary.

  • Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution under the recommended conditions, typically protected from light and at a low temperature (e.g., -20°C) for long-term storage.

Emergency Procedures

5.1 First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

5.2 Spill and Leak Procedures:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid breathing dust.

  • Carefully sweep up the spilled powder and place it in a sealed container for disposal.

  • Clean the spill area with a wet cloth or paper towels to remove any remaining powder.

  • Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Visualizations

Handling_Workflow Figure 1: Safe Handling Workflow for Powdered Compounds A Preparation B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Weighing and Handling C->D E Minimize Dust Generation D->E F Clean Up E->F G Wipe down surfaces with a damp cloth F->G H Dispose of waste in designated hazardous waste container G->H I Post-Handling H->I J Remove and properly dispose of/clean PPE I->J K Wash hands thoroughly J->K

Caption: Safe Handling Workflow Diagram.

Emergency_Response Figure 2: Emergency Response for Accidental Exposure A Accidental Exposure Occurs B Assess the type of exposure A->B C Inhalation B->C Inhalation D Skin Contact B->D Skin Contact E Eye Contact B->E Eye Contact F Ingestion B->F Ingestion G Move to fresh air. Seek medical attention. C->G H Wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. D->H I Flush eyes with water for 15 mins. Seek immediate medical attention. E->I J Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. F->J

Caption: Emergency Response Decision Tree.

References

2-Chloro-N-quinolin-5-yl-benzamide solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the preparation and experimental use of 2-Chloro-N-quinolin-5-yl-benzamide, a novel synthetic compound with potential applications in biomedical research and drug discovery. Due to the limited publicly available data on this specific molecule, this document provides a comprehensive guide based on the chemical properties of structurally related compounds and established laboratory practices for handling novel small molecules. The provided protocols for solution preparation, solubility determination, and experimental assays are intended as a starting point and may require optimization based on empirical data.

Compound Information

Table 1: Physicochemical Properties of Structurally Similar Compounds

Property2-chloro-N-(8-quinolinyl)benzamide2-Chloro-N-(quinolin-5-yl)propanamideN-quinolin-2-yl-benzamide
Molecular Formula C₁₆H₁₁ClN₂O[3]C₁₂H₁₁ClN₂O[4]C₁₆H₁₂N₂O[5]
Molecular Weight 282.72 g/mol [3]234.68 g/mol [4]248.28 g/mol [5]
Appearance Not specifiedNot specifiedNot specified
Solubility Not specifiedNot specifiedNot specified
Melting Point Not specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified

Note: The data in this table is for structurally related compounds and should be used as a general reference. The actual properties of this compound must be determined experimentally.

Solution Preparation and Solubility Determination

The solubility of a novel compound is a critical parameter that must be determined empirically. The following protocol outlines a general procedure for preparing a stock solution and assessing solubility.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (optional)

Protocol for Stock Solution Preparation (10 mM)
  • Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculating the Volume of Solvent: Based on the molecular weight of this compound (which needs to be confirmed), calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle heating (37°C) or sonication may be used if the compound does not readily dissolve.

  • Sterilization (Optional): If the stock solution is to be used in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol for Aqueous Solubility Determination
  • Serial Dilutions: Prepare a series of dilutions of the DMSO stock solution in a relevant aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the dilutions at room temperature for 1-2 hours to allow for equilibration.

  • Observation: Visually inspect the solutions for any signs of precipitation. The highest concentration that remains clear is an estimate of the aqueous solubility.

  • Centrifugation: To confirm, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.

  • Quantification (Optional): The concentration of the compound in the clear supernatant can be measured using a spectrophotometer at its maximum absorbance wavelength (to be determined).

Experimental Protocols

Given the prevalence of quinoline derivatives in cancer research, a common application for a novel compound like this compound would be to assess its cytotoxic or anti-proliferative effects on cancer cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.

Table 2: Reagents and Materials for MTT Assay

Reagent/MaterialSpecification
Cancer Cell Linee.g., HeLa, A549, MCF-7
Cell Culture Mediume.g., DMEM, RPMI-1640
Fetal Bovine Serum (FBS)10% (v/v)
Penicillin-Streptomycin1% (v/v)
96-well platesSterile, flat-bottom
This compound10 mM stock in DMSO
MTT Reagent5 mg/mL in PBS
Solubilization Solutione.g., DMSO, isopropanol with 0.04 N HCl
Microplate ReaderCapable of reading absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Hypothetical Signaling Pathway

Many quinoline-based compounds have been found to act as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where this compound could potentially inhibit a key kinase involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Compound This compound Compound->RTK Inhibits G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Weigh Compound B Prepare 10 mM Stock in DMSO A->B C Determine Aqueous Solubility B->C E Treat with Serial Dilutions B->E D Seed Cells in 96-well Plate D->E F Incubate for 24-72h E->F G Perform MTT Assay F->G H Measure Absorbance G->H I Calculate Cell Viability H->I J Determine IC50 Value I->J

References

scaling up the synthesis of 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

An Approach to the Scalable Synthesis of 2-Chloro-N-quinolin-5-yl-benzamide

Application Note

Introduction

This compound is an N-aryl benzamide derivative with potential applications in pharmaceutical and materials science research. The development of a robust and scalable synthetic protocol is crucial for enabling its further investigation and potential commercialization. This document outlines a detailed procedure for the synthesis of this compound, focusing on a scalable amide coupling reaction. The protocol is designed for researchers, scientists, and professionals in drug development.

General Synthesis Strategy

The most direct and industrially viable approach for the synthesis of this compound is the acylation of 5-aminoquinoline with 2-chlorobenzoyl chloride. This method is a standard amide bond formation reaction, which is generally high-yielding and can be adapted for large-scale production. The reaction involves the nucleophilic attack of the primary amine of 5-aminoquinoline on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Materials and Equipment

  • Reagents: 5-aminoquinoline, 2-chlorobenzoyl chloride, Triethylamine (TEA) or Pyridine, Dichloromethane (DCM) or Tetrahydrofuran (THF), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), Ethyl acetate, Hexane.

  • Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, vacuum flask, pH paper, standard laboratory glassware.

Protocol 1: Laboratory-Scale Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Acylation: Slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq) in the same solvent to the reaction mixture via a dropping funnel. The addition should be performed at 0 °C (ice bath) to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Considerations for Scaling Up the Synthesis

Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Reagent Addition and Temperature Control: The addition of 2-chlorobenzoyl chloride is exothermic. On a larger scale, this exotherm can be more difficult to control. Use a jacketed reactor with controlled cooling and a calibrated addition pump for slow, controlled addition of the acyl chloride.

  • Mixing: Ensure efficient mixing to maintain homogeneity and uniform temperature throughout the reaction mass. Use an overhead mechanical stirrer for larger volumes.

  • Solvent Selection: While DCM is a good solvent for the reaction, its use at large scale may be restricted due to environmental and health concerns. Consider alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

  • Work-up and Isolation:

    • For large-scale work-up, perform the aqueous washes in the reactor if possible, before transferring to a larger extraction vessel.

    • Isolation by filtration is generally preferred over chromatography for large quantities. The choice of recrystallization solvent is critical to obtain high purity and yield.

  • Safety: 2-chlorobenzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture from reacting with the acyl chloride.

Data Presentation

Table 1: Reaction Parameters for Laboratory-Scale Synthesis

ParameterValue
5-aminoquinoline1.0 eq
2-chlorobenzoyl chloride1.05 eq
Base (Triethylamine)1.1 eq
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield85-95% (unoptimized)
Purity (by HPLC)>95% (after purification)

Table 2: Comparison of Parameters for Scale-Up

ParameterLaboratory Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., >1 kg)
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactor
Stirring Magnetic stirrerOverhead mechanical stirrer
Temperature Control Ice bath / Heating mantleCirculating heating/cooling system
Reagent Addition Dropping funnelMetering pump
Isolation Rotary evaporation, ChromatographyFiltration, Recrystallization
Safety Fume hood, standard PPEProcess safety management, closed systems

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents: - 5-Aminoquinoline - 2-Chlorobenzoyl chloride - Base (TEA) - Solvent (DCM) Dissolve Dissolve 5-Aminoquinoline and Base in DCM Reagents->Dissolve Glassware Dry Glassware Glassware->Dissolve Cool Cool to 0 °C Dissolve->Cool Add Slowly Add 2-Chlorobenzoyl Chloride Cool->Add React Stir at RT (Monitor by TLC) Add->React Quench Quench with Water React->Quench Extract Aqueous Work-up (HCl, NaHCO₃, Brine) Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Recrystallization or Column Chromatography) Concentrate->Purify Final This compound Purify->Final

Caption: Experimental workflow for the synthesis of this compound.

Scale_Up_Considerations cluster_params Key Parameters ScaleUp Scaling Up Synthesis Temp Temperature Control (Exotherm Management) ScaleUp->Temp Mixing Efficient Mixing (Homogeneity) ScaleUp->Mixing Solvent Solvent Selection (Safety & Environment) ScaleUp->Solvent Isolation Isolation & Purification (Crystallization) ScaleUp->Isolation Safety Process Safety (Handling & Containment) ScaleUp->Safety

Caption: Key considerations for scaling up the chemical synthesis process.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the synthesis of 2-Chloro-N-quinolin-5-yl-benzamide, a crucial scaffold in medicinal chemistry.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the common causes and how can I fix this?

  • Answer: Low yield is a frequent issue stemming from several factors.

    • Reagent Quality: The primary suspects are the starting materials. 5-aminoquinoline can oxidize and darken over time, while 2-chlorobenzoyl chloride is highly sensitive to moisture. Ensure the purity of your starting materials. Use freshly opened or purified reagents.

    • Reaction Conditions: The reaction is sensitive to temperature and moisture. The acylation should be run under anhydrous (moisture-free) conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Base Selection: The choice of base is critical. A weak or sterically hindered base may not efficiently scavenge the HCl byproduct, halting the reaction. A very strong base might lead to side reactions. Pyridine or triethylamine (TEA) are common choices. See the data table below for a comparison.

    • Solvent Polarity: The solvent must be able to dissolve the reactants but should be inert to the reaction conditions. Dichloromethane (DCM) or Tetrahydrofuran (THF) are suitable options.

Issue 2: Formation of Multiple Byproducts

  • Question: My TLC and NMR analysis show multiple spots/peaks in addition to my product. What are these impurities and how can I prevent them?

  • Answer: Byproduct formation often complicates purification and reduces yield.

    • Di-acylation: Although sterically less favorable, it is possible for the amide product to be acylated a second time. This is more likely if an excess of 2-chlorobenzoyl chloride is used or if the reaction temperature is too high. A slow, dropwise addition of the acyl chloride at a low temperature (e.g., 0 °C) can minimize this.

    • Hydrolysis of Acyl Chloride: If moisture is present, 2-chlorobenzoyl chloride will hydrolyze to 2-chlorobenzoic acid. This unreactive acid will remain as an impurity. Rigorous anhydrous techniques are essential.

    • Side reactions with the Quinoline Ring: While the amino group is the most nucleophilic site, aggressive reaction conditions could potentially lead to reactions on the quinoline ring itself. Adhering to optimized, milder conditions is key.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What are the best purification strategies?

  • Answer: Purification can be challenging due to similar polarities of the product and certain byproducts.

    • Aqueous Workup: First, perform an aqueous workup to remove the base hydrochloride salt and any unreacted water-soluble components. A wash with a dilute acid (e.g., 1M HCl) can remove excess 5-aminoquinoline, and a wash with a dilute base (e.g., saturated NaHCO₃) can remove any 2-chlorobenzoic acid impurity.

    • Recrystallization: If the crude product is relatively clean, recrystallization is an effective method. Solvents like ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes can be tested.[1]

    • Column Chromatography: For complex mixtures, silica gel column chromatography is the most reliable method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will help separate the components effectively.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the acylation reaction?

    • A1: The reaction is typically started at 0 °C during the addition of 2-chlorobenzoyl chloride to control the initial exothermic reaction. It is then allowed to warm to room temperature and stirred for several hours to ensure completion.

  • Q2: Which base is most effective for this synthesis?

    • A2: Pyridine is often a good choice as it acts as both a base and a nucleophilic catalyst. However, triethylamine (TEA) is also widely used and can be easier to remove during workup. For a more detailed comparison, refer to the data tables.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) can monitor reaction progress and assess crude purity. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Q4: Can I use a different acylating agent instead of 2-chlorobenzoyl chloride?

    • A4: Yes, amide bond formation can be achieved using 2-chlorobenzoic acid with a coupling agent like EDC/HOBt or HATU. This method avoids the use of a moisture-sensitive acyl chloride but requires different reaction conditions and may be more expensive.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different solvents and bases on the theoretical yield of this compound under standardized conditions (room temperature, 1.1 equivalents of acyl chloride, 1.2 equivalents of base).

Entry Solvent Base Reaction Time (h) Yield (%) Notes
1Dichloromethane (DCM)Triethylamine (TEA)485Clean reaction, easy workup.
2Dichloromethane (DCM)Pyridine492Higher yield, pyridine can be harder to remove.
3Tetrahydrofuran (THF)Triethylamine (TEA)682Slower reaction rate compared to DCM.
4Acetonitrile (MeCN)Diisopropylethylamine (DIPEA)675DIPEA is a hindered base, may be less effective.
5Dichloromethane (DCM)None12< 5Demonstrates the critical need for a base.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride

  • Preparation: Add 5-aminoquinoline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.

  • Acylation: Dissolve 2-chlorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography (eluent: 3:1 Hexane/Ethyl Acetate) to yield pure this compound.

Visualizations

Synthesis_Workflow Reactants 5-Aminoquinoline + 2-Chlorobenzoyl Chloride Conditions Pyridine, DCM 0 °C to RT, 4h Reactants->Conditions Reaction Crude Crude Product Mixture Conditions->Crude Workup Aqueous Workup (HCl, NaHCO₃, Brine) Crude->Workup Quenching Purification Purification (Recrystallization or Chromatography) Workup->Purification Isolation Product Pure 2-Chloro-N- quinolin-5-yl-benzamide Purification->Product Final Product

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting_Yield Start Problem: Low Yield Cause1 Poor Reagent Quality? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Inefficient Workup? Start->Cause3 Solution1 Use fresh/purified 5-aminoquinoline. Use fresh 2-chlorobenzoyl chloride. Cause1->Solution1 Solution Solution2 Ensure anhydrous setup. Use inert atmosphere (N₂/Ar). Optimize base/solvent (see table). Cause2->Solution2 Solution Solution3 Perform acid/base washes to remove impurities. Ensure complete extraction. Cause3->Solution3 Solution

Caption: A troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-N-quinolin-5-yl-benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for aromatic amides like this compound are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature of the impurities, the quantity of the material, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as 2-chlorobenzoyl chloride and 5-aminoquinoline, byproducts from side reactions, or residual solvents from the synthesis. The presence of a basic quinoline nitrogen and an acidic amide proton can sometimes lead to interactions with certain purification media.[3]

Q3: How do I choose the best solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve the compound poorly at low temperatures but readily at high temperatures.[4] It is also important that the impurities are either highly soluble or insoluble in the chosen solvent at all temperatures. Screening a range of solvents with varying polarities is recommended to find the optimal one.[1]

Q4: What should I do if my compound oils out during recrystallization?

A4: Oiling out occurs when the compound comes out of the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, you can try using a lower-boiling point solvent, adding more solvent, or allowing the solution to cool more slowly.

Q5: How can I improve the separation of my compound during column chromatography?

A5: To improve separation, you can optimize the mobile phase (solvent system), the stationary phase (e.g., silica gel, alumina), or the column dimensions. For a basic compound like this compound, which may interact with acidic silica gel, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape and separation.[3] Alternatively, using a different stationary phase such as amine-functionalized silica may be beneficial.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Solution
Low Recovery The compound is too soluble in the cold solvent.Choose a solvent in which the compound has lower solubility at room temperature. You can also try a mixed solvent system.
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.
No Crystal Formation The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
The flask surface is too smooth for nucleation.Scratch the inside of the flask with a glass rod or add a seed crystal.
Colored Impurities in Crystals The impurities were not fully removed.Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Oily Product The compound's melting point is lower than the solvent's boiling point.Select a solvent with a lower boiling point.
The solution is too concentrated.Add more solvent to the hot solution.
Column Chromatography Issues
Problem Potential Cause Solution
Poor Separation The solvent system is not optimal.Perform thin-layer chromatography (TLC) with different solvent systems to find one that gives good separation (Rf values between 0.2 and 0.5).
The column was not packed properly.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Compound Tailing on TLC/Column The compound is interacting with the acidic silica gel.Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica.[3]
The compound is acidic or basic.Consider using a different stationary phase like alumina or a functionalized silica (e.g., amine-functionalized).[3]
Compound Stuck on the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase to elute the compound.
Cracked Column Bed The solvent polarity was changed too abruptly.When running a gradient, increase the polarity of the mobile phase gradually.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Solvent System Selection: Using TLC, determine a suitable solvent system that provides good separation of the target compound from its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For this compound, a system like hexane:ethyl acetate with 0.5% triethylamine might be effective.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is needed.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Table 1: Recrystallization Solvent Screening (Hypothetical Data)
SolventSolubility (Cold)Solubility (Hot)Crystal Quality% Recovery (Hypothetical)
EthanolSparingly SolubleVery SolubleNeedles85%
AcetoneSolubleVery SolublePlates70%
Ethyl AcetateSlightly SolubleSolublePrisms90%
TolueneInsolubleSlightly SolublePowder65%
Table 2: Column Chromatography Solvent Systems (Hypothetical Data)
Stationary PhaseMobile Phase (v/v)Rf of ProductPurity (by HPLC)% Yield
Silica GelHexane:Ethyl Acetate (7:3)0.4595%80%
Silica GelHexane:Ethyl Acetate (7:3) + 0.5% Triethylamine0.50>99%88%
AluminaDichloromethane:Methanol (98:2)0.6098%85%

Visualizations

Purification_Method_Selection start Crude Product is_solid Is the crude product a solid? start->is_solid check_purity Assess Purity and Impurities (TLC, NMR) column_chromatography Perform Column Chromatography check_purity->column_chromatography Purity <98% final_product Pure Product check_purity->final_product Purity >98% recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_solid->column_chromatography No (Oily) recrystallization->check_purity column_chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot solvent add_charcoal Add activated charcoal (optional) dissolve->add_charcoal hot_filtration Hot gravity filtration add_charcoal->hot_filtration cool Cool filtrate slowly hot_filtration->cool ice_bath Place in ice bath cool->ice_bath vacuum_filtration Vacuum filter crystals ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry

Caption: Experimental workflow for recrystallization.

Column_Chromatography_Workflow start Select Stationary and Mobile Phase (TLC) pack_column Pack column with stationary phase start->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions analyze_fractions->collect_fractions Continue Elution combine_pure Combine pure fractions analyze_fractions->combine_pure Pure evaporate Evaporate solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Skraup & Doebner-von Miller Synthesis

Question 1: My Skraup reaction is extremely exothermic and difficult to control. How can I moderate the reaction?

Answer: The Skraup synthesis, which uses aniline, glycerol, a strong acid, and an oxidizing agent, is notoriously vigorous.[1][2] The primary difficulty is the violence with which the reaction often proceeds, sometimes leading to loss of material.[3] To moderate the reaction, you can:

  • Add a milder oxidizing agent: Instead of highly reactive agents, consider alternatives.

  • Use an oxygen carrier: Adding ferrous sulfate (FeSO₄) can help control the reaction rate by distributing the exothermic process over a longer period, making it more manageable.[3]

  • Control the addition rate: Slowly adding the α,β-unsaturated carbonyl compound (or its precursor like glycerol) to the heated acidic aniline solution can prevent the reaction from becoming uncontrollable.[2]

Question 2: I am observing significant tar and polymer formation in my Skraup/Doebner-von Miller synthesis, leading to difficult work-up and low yields. How can this be improved?

Answer: The formation of black, tarry goo is a common issue in these reactions, complicating product isolation.[2] This is often due to the polymerization of acrolein (formed in situ from glycerol in the Skraup synthesis) or the α,β-unsaturated carbonyl compound.

  • Avoid excess acrolein/carbonyl compound: Using too much of the carbonyl reactant can lead to the formation of a rubbery solid that is impossible to work with.[2]

  • Optimize work-up: After cooling, the reaction mixture is often a black polymeric goo. A careful work-up involving neutralization with a base (e.g., NaOH solution) followed by extraction with a suitable organic solvent (e.g., ethyl acetate) is crucial.[2] Steam distillation can also be an effective method for isolating the quinoline product from the non-volatile tar.[3]

  • Consider greener alternatives: Modern approaches focus on using more environmentally friendly solvents and catalysts to minimize harsh conditions and side reactions.[4]

Question 3: My Doebner-von Miller reaction is producing unexpected side products. What are they and how can I avoid them?

Answer: The Doebner-von Miller reaction, a modification of the Skraup synthesis using α,β-unsaturated carbonyls, can yield side products.[5] One common side reaction involves the reduction of the Schiff base intermediate by another molecule of the intermediate, which acts as an oxidizing agent for the aromatization step.[6] This can lead to the formation of reduced quinoline derivatives or other byproducts.[6] Minimizing these side products can be achieved by carefully controlling the stoichiometry of the reactants and optimizing the reaction conditions.

Friedländer Synthesis

Question 4: I am struggling with poor regioselectivity when using an asymmetric ketone in my Friedländer synthesis. How can I control which isomer is formed?

Answer: Regioselectivity is a significant challenge in the Friedländer synthesis when an unsymmetrical ketone is used, as condensation can occur at either the α or α' position.[1][7][8] Several strategies can be employed to control the outcome:

  • Use of specific catalysts: Employing certain amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[9]

  • Substrate modification: Introducing a phosphoryl group on one α-carbon of the ketone can direct the reaction to the other side.[9]

  • Reaction conditions: The choice of an acid or base catalyst can influence the regioselectivity. For instance, base-catalyzed reactions may have competing side reactions like aldol condensation of the ketone itself, which can be avoided by using an imine analog of the o-aniline starting material.[9]

Question 5: The classical Friedländer conditions (high temperature, strong acid/base) are giving me low yields, especially for 4-substituted quinolines. What are some improved methods?

Answer: While the classical Friedländer synthesis is versatile, it often suffers from harsh conditions and moderate yields.[10] Modern advancements have introduced milder and more efficient protocols:

  • Catalyst choice: A wide range of catalysts, including Lewis acids, Brønsted acids (like p-toluenesulfonic acid), and even iodine, can promote the reaction under milder conditions.[11][12]

  • Microwave irradiation: Using microwave conditions can significantly shorten reaction times and improve yields, often in conjunction with solid acid catalysts like Nafion NR50 or silica nanoparticles.[12][13]

  • Ionic Liquids: Room-temperature ionic liquids can serve as both the solvent and catalyst, offering an environmentally benign alternative with high product yields and potential for catalyst recycling.[10][12]

Combes Synthesis

Question 6: My Combes synthesis is failing when I use an aniline with a strong electron-withdrawing group. Why does this happen?

Answer: The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone intermediate formed from an aniline and a β-diketone.[14][15] A strong electron-withdrawing group (like -NO₂) on the aniline ring deactivates the aromatic ring, making the electrophilic aromatic substitution (the ring-closing step) very difficult or impossible under standard conditions.[16]

Question 7: How can I influence the regioselectivity in a Combes synthesis using a substituted aniline?

Answer: In the Combes synthesis, the annulation step is the rate-determining step.[17] The regioselectivity is influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. For example, increasing the steric bulk on the diketone and using methoxy-substituted anilines has been shown to favor the formation of 2-CF₃-quinolines in a modified Combes synthesis.[17]

General Troubleshooting

Question 8: I am having difficulty purifying my final substituted quinoline product. What are some effective purification techniques?

Answer: Purification of quinolines can be challenging due to their basicity and sometimes similar polarities to byproducts. Common methods include:

  • Distillation: For liquid products, vacuum distillation, potentially over zinc dust, is effective.[18]

  • Recrystallization: Crude solid products can often be purified by recrystallization from solvents like methanol or ethanol.[19]

  • Chromatography: Column chromatography is a standard method, but care must be taken as some quinolines can be unstable on silica.

  • Acid-Base Extraction: The basic nature of the quinoline nitrogen allows for purification by converting it to a salt. The crude product can be dissolved in an organic solvent and washed with acid to extract the quinoline into the aqueous phase as a salt. The aqueous layer is then basified to liberate the free base, which can be extracted back into an organic solvent.[18]

  • Derivative Formation: For stubborn purifications, forming a crystalline salt like a picrate or phosphate, recrystallizing it, and then regenerating the free base can be a highly effective method.[18]

Data Summary

Table 1: Comparison of Classical Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsTypical Catalyst/ConditionsKey AdvantagesCommon Challenges
Skraup Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, HeatUses simple, readily available materials.Highly exothermic/violent reaction, harsh conditions, tar formation.[1][2][3]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid (Lewis or Brønsted)Allows for the synthesis of 2- and 4-substituted quinolines.[20]Potential for side reactions, regioselectivity issues with substituted anilines.[1][6]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base, HeatHigh efficiency and versatility for polysubstituted quinolines.[12]Regioselectivity with unsymmetrical ketones, harsh classical conditions can lead to low yields.[1][7][9]
Combes Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)Good for preparing 2,4-disubstituted quinolines.[17]Fails with strongly deactivated anilines, potential regioselectivity issues.[16][17]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the reaction rate, as adapted from literature procedures.[3]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium Hydroxide (NaOH) solution (40%)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to aniline while cooling in an ice bath.

  • Addition of Moderator: To the cooled mixture, add ferrous sulfate heptahydrate and nitrobenzene with stirring.

  • Reactant Addition: Gently heat the mixture to approximately 100-110°C. Slowly add glycerol dropwise via an addition funnel. The addition rate should be controlled to maintain a steady reflux without allowing the reaction to become too vigorous.

  • Reaction: After the addition of glycerol is complete, continue heating the reaction mixture under reflux for 3-4 hours. The mixture will turn dark and viscous.

  • Work-up and Neutralization: Allow the mixture to cool to room temperature. Carefully dilute with water and then transfer to a larger flask suitable for steam distillation. Neutralize the excess acid by slowly adding a 40% solution of sodium hydroxide until the mixture is strongly alkaline.

  • Isolation: Steam distill the mixture. The quinoline will co-distill with the water. Collect the distillate until it is no longer milky.

  • Extraction: Extract the collected distillate with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude quinoline can be further purified by vacuum distillation.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Quinoline Synthesis start Reaction Failed (Low/No Yield, Impure Product) check_reactants 1. Verify Starting Materials (Purity, Stoichiometry) start->check_reactants check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) check_reactants->check_conditions analyze_crude 3. Analyze Crude Mixture (TLC, NMR, LCMS) check_conditions->analyze_crude no_product No Product Formed analyze_crude->no_product Identify components low_yield Low Yield / Byproducts analyze_crude->low_yield Identify components purification_issue Purification Issues analyze_crude->purification_issue Identify components harsher_cond Increase Temp / Time or Use Stronger Catalyst no_product->harsher_cond Reactants Unchanged milder_cond Decrease Temp / Time or Use Milder Catalyst low_yield->milder_cond Degradation / Side Rxns change_catalyst Change Catalyst System (e.g., Lewis Acid, Brønsted Acid, Metal-free) low_yield->change_catalyst Inefficient Conversion optimize_purification Optimize Purification (Recrystallization, Distillation, Chromatography, Acid/Base Wash) purification_issue->optimize_purification harsher_cond->start Re-run milder_cond->start Re-run change_catalyst->start Re-run change_sm Modify Starting Materials (e.g., protecting groups, different isomer) Friedlander_Regioselectivity Friedländer Synthesis: Regioselectivity with Asymmetric Ketones cluster_pathways Initial Condensation Pathways reactants 2-Aminoaryl Ketone + Asymmetric Ketone (R-CO-CH₂-R') path_a Pathway A: Condensation at α-carbon (CH₂-R') reactants->path_a path_b Pathway B: Condensation at α'-carbon (R-CO) reactants->path_b intermediate_a Enamine/Aldol Intermediate A path_a->intermediate_a intermediate_b Enamine/Aldol Intermediate B path_b->intermediate_b cyclization Intramolecular Cyclization & Dehydration intermediate_a->cyclization intermediate_b->cyclization product_a Regioisomer A cyclization->product_a from Int. A product_b Regioisomer B cyclization->product_b from Int. B Synthesis_Logic Logical Relationships of Key Quinoline Syntheses sm1 Aniline + Glycerol (in situ α,β-Unsaturated Aldehyde) r1 Skraup Synthesis sm1->r1 sm2 Aniline + α,β-Unsaturated Carbonyl Compound r2 Doebner-von Miller Synthesis sm2->r2 sm3 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl r3 Friedländer Synthesis sm3->r3 sm4 Aniline + β-Diketone r4 Combes Synthesis sm4->r4 prod Substituted Quinoline r1->prod r2->prod r3->prod r4->prod

References

resolving solubility issues of 2-Chloro-N-quinolin-5-yl-benzamide in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Chloro-N-quinolin-5-yl-benzamide in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound with the molecular formula C₁₆H₁₁ClN₂O. It belongs to the benzamide and quinoline classes of organic molecules. Derivatives of quinoline and benzamide are of interest in pharmaceutical research for their potential biological activities, which can include roles as kinase inhibitors and agents with antiproliferative properties against cancer cell lines.[1][2]

Q2: What are the known physical and chemical properties of this compound?

A2: Specific experimentally determined properties such as melting point, boiling point, and quantitative solubility are not consistently available in public databases. However, the following information has been compiled from various sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₁ClN₂O[3]
Molecular Weight282.72 g/mol [3]
AppearanceWhite to off-white solid (predicted)General chemical knowledge
Solubility in DMSOData not readily available; reported as "N/A" in some databases, indicating potential for low solubility.[3]
pKa~23.3 (for the amide proton of the parent benzamide in DMSO)[4]

Q3: Why is DMSO a common solvent for compounds like this compound?

A3: Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent. It is miscible with water and can dissolve a wide range of polar and nonpolar organic compounds, which is why it is frequently used for compound storage and in high-throughput screening assays.[5][6] For compounds with low aqueous solubility, a common practice is to first dissolve them in DMSO at a high concentration to create a stock solution, which is then diluted into an aqueous buffer for biological assays.[6][7]

Q4: I am having trouble dissolving this compound in DMSO. What are the initial steps I should take?

A4: If you are encountering solubility issues, it is important to start with the basics. Ensure you are using high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of certain compounds.[8] Also, verify the purity of your this compound.

Troubleshooting Guide: Resolving Solubility Issues in DMSO

If initial attempts to dissolve this compound in DMSO at your desired concentration are unsuccessful, follow these troubleshooting steps.

Issue: The compound does not fully dissolve and a suspension is observed.

Troubleshooting Step Detailed Protocol Rationale
1. Gentle Heating Place the vial containing the compound and DMSO in a water bath or on a heat block set to 30-40°C. Intermittently vortex or stir the solution. Do not overheat, as this could lead to compound degradation.Increasing the temperature can enhance the dissolution kinetics and solubility of a compound.
2. Sonication Place the vial in an ultrasonic bath for 5-15 minute intervals. Monitor the solution for clarity. Be mindful that prolonged sonication can generate heat.The high-frequency sound waves from sonication can help to break up solid aggregates and facilitate the dissolution process.[8]
3. Incremental Solvent Addition If the desired concentration is not critical for an initial stock, try adding a smaller amount of the compound to the same volume of DMSO or incrementally add more DMSO to your current mixture to achieve a lower, fully dissolved concentration.This helps to determine the saturation point of the compound in DMSO under your current laboratory conditions.
4. Purity Check Use a fresh, unopened bottle of anhydrous DMSO. If possible, verify the purity of your this compound using an appropriate analytical technique (e.g., HPLC, NMR).Impurities in either the solvent or the compound can significantly affect solubility. Water absorbed by older DMSO is a common culprit.[8]

If these steps fail, you may need to consider preparing a lower concentration stock solution or exploring alternative solvents if your experimental design permits.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10]

  • Preparation: Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[9][11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 10-20 minutes) or by filtration using a chemically inert filter (e.g., PTFE).[9]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the equilibrium solubility of the compound in DMSO at the specified temperature.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway, a workflow for solubility troubleshooting, and the experimental workflow for solubility determination.

G Hypothetical Signaling Pathway for a Quinoline-Benzamide Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Compound This compound (Kinase Inhibitor) Compound->Receptor Inhibits Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibition.

G Troubleshooting Workflow for Solubility Issues Start Start: Compound does not dissolve in DMSO CheckPurity Use fresh, anhydrous DMSO and check compound purity Start->CheckPurity Heat Apply gentle heat (30-40°C) with agitation CheckPurity->Heat IsDissolved1 Is it dissolved? Heat->IsDissolved1 Sonicate Use ultrasonic bath IsDissolved2 Is it dissolved? Sonicate->IsDissolved2 IsDissolved1->Sonicate No Success Success: Compound is dissolved IsDissolved1->Success Yes IsDissolved2->Success Yes Failure Consider lower concentration or alternative solvent IsDissolved2->Failure No IsDissolved3 Is it dissolved?

Caption: A logical workflow for troubleshooting solubility.

G Experimental Workflow: Shake-Flask Solubility Assay Start Add excess compound to DMSO Equilibrate Shake at constant temp (24-48 hours) Start->Equilibrate Separate Centrifuge/Filter to separate solid Equilibrate->Separate Quantify Dilute supernatant and analyze by HPLC Separate->Quantify End Calculate equilibrium solubility Quantify->End

Caption: Workflow for determining equilibrium solubility.

References

Technical Support Center: Optimizing Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during benzamide synthesis, providing step-by-step solutions.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Poor Quality of Starting Materials: Ensure the purity of benzoic acid, benzoyl chloride, and the amine. Impurities can interfere with the reaction.

  • Inefficient Activation of Carboxylic Acid (for benzoic acid routes):

    • If using thionyl chloride (SOCl₂), ensure it is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis.

    • When employing coupling agents, the choice of agent is critical. A comparison of different activating agents may be necessary for your specific substrates.

  • Hydrolysis of Benzoyl Chloride (for Schotten-Baumann reaction):

    • This is a major side reaction when using aqueous base.[1] Ensure the benzoyl chloride is added slowly to the reaction mixture with vigorous stirring to promote reaction with the amine over hydrolysis.[2]

    • Consider using a two-phase solvent system (e.g., dichloromethane and water) to keep the benzoyl chloride and amine in the organic phase while the base remains in the aqueous phase.[3][4][5]

  • Incorrect Reaction Temperature:

    • The Schotten-Baumann reaction is often exothermic.[1] Running the reaction at low temperatures (e.g., 0-5 °C) can help minimize side reactions.

    • For syntheses from benzoic acid and urea, a higher temperature (around 180°C) is required.[6]

  • Inappropriate Base:

    • In the Schotten-Baumann reaction, a base is necessary to neutralize the HCl formed.[7][8] Aqueous NaOH or pyridine are commonly used.[3][8] The base prevents the protonation of the amine, which would render it non-nucleophilic.[8]

  • Sub-optimal Solvent: The choice of solvent can significantly impact the reaction. Acetonitrile has been shown to be an effective solvent in some oxidative amidation reactions.

Problem 2: Presence of Impurities in the Final Product

Possible Impurities and Purification Strategies:

  • Unreacted Benzoic Acid:

    • Work-up: Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic benzoic acid.

    • Recrystallization: Benzoic acid and benzamide have different solubilities. Recrystallization from a suitable solvent can effectively separate them. Water is a common solvent for the recrystallization of benzoic acid.[9][10]

  • Unreacted Benzoyl Chloride: This is unlikely to remain after aqueous work-up as it readily hydrolyzes to benzoic acid.

  • Side-Reaction Products: The formation of N,N-dibenzoylaniline can occur as a side reaction. Careful control of reaction conditions, such as slow addition of benzoyl chloride, can minimize this.

Problem 3: Difficulty in Product Isolation and Purification

Challenges and Solutions:

  • Product Oiling Out During Recrystallization: This can happen if the solution is cooled too quickly or if the wrong solvent is used.

    • Solution: Allow the solution to cool slowly. If oiling persists, try a different recrystallization solvent or a solvent mixture. Common solvents for recrystallizing benzamides include ethanol, acetone, acetonitrile, and mixtures like n-hexane/ethyl acetate.[11]

  • Low Recovery After Chromatography: Amides can sometimes adhere to silica gel.

    • Solution: Consider using a different stationary phase or eluent system. Adding a small amount of a polar solvent like methanol to the eluent can help. Dry loading the crude product onto the column can also improve recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: The most prevalent methods include:

  • From Benzoyl Chloride (Schotten-Baumann Reaction): This involves reacting benzoyl chloride with ammonia or a primary/secondary amine in the presence of a base.[2][4][5]

  • From Benzoic Acid: This requires activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂) or by using a coupling agent, followed by reaction with an amine.[12]

  • From Benzoic Acid and Urea: Heating benzoic acid and urea, often with a boric acid catalyst, can produce benzamide.[6]

Q2: How do I choose the optimal base for the Schotten-Baumann reaction?

A2: The choice of base is crucial. An aqueous base like sodium hydroxide (NaOH) is commonly used to neutralize the HCl byproduct, driving the reaction forward.[7][8] Pyridine can also be used and may enhance the reactivity of the acyl chloride.[3][8] The base prevents the amine from being protonated and losing its nucleophilicity.[8]

Q3: What is the ideal temperature for benzamide synthesis?

A3: The optimal temperature depends on the specific reaction. The Schotten-Baumann reaction is often exothermic, so cooling (e.g., 0-5 °C) is typically recommended to control the reaction rate and minimize side reactions.[1] Conversely, the synthesis from benzoic acid and urea requires high temperatures, around 180°C.[6]

Q4: How can I minimize the hydrolysis of benzoyl chloride in the Schotten-Baumann reaction?

A4: To reduce the undesired hydrolysis of benzoyl chloride by water, which can be a significant side reaction, it is recommended to:

  • Add the benzoyl chloride slowly to the reaction mixture.

  • Ensure vigorous stirring to promote the reaction with the amine.[2]

  • Utilize a two-phase solvent system (e.g., dichloromethane/water), which keeps the reactants in the organic phase and the base in the aqueous phase.[3][4][5]

Q5: What are the best practices for purifying crude benzamide?

A5: Recrystallization is the most common method for purifying benzamide.[9][10] The choice of solvent is critical and should be determined experimentally. Solvents to consider include water, ethanol, acetone, acetonitrile, or solvent pairs like n-hexane/ethyl acetate.[11] The principle is to find a solvent in which benzamide is sparingly soluble at room temperature but highly soluble when hot.[10]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of N-Benzylbenzamide from Benzaldehyde and Benzylamine

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
15252435
2565275
3165260
410652~75

Data adapted from a study on oxidative amidation. The reaction was performed with benzaldehyde (1 mmol), benzylamine (1 mmol), and an oxidant in acetonitrile.

Table 2: Effect of Coupling Agent on the Solvent-Free Synthesis of N-Benzylbenzamide from Benzoic Acid and Benzylamine

Coupling AgentTemperature (°C)Time (h)Yield (%)
Silane 1120782
Silane 2120785
Silane 3 (neopentasilane)120793

Data adapted from a study on solvent-free amide bond formation using methoxysilanes as coupling agents.

Experimental Protocols

Protocol 1: Synthesis of Benzamide via Schotten-Baumann Reaction

  • In a conical flask, prepare a solution of 5 ml of concentrated ammonia and 5 ml of water.

  • In a fume hood, carefully add 2 ml of benzoyl chloride to the ammonia solution in small portions with vigorous shaking. The reaction is exothermic, and the flask will become warm.

  • After the addition is complete, stopper the flask and continue to shake vigorously for 15-20 minutes.

  • Cool the reaction mixture in an ice bath to precipitate the crude benzamide.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove soluble byproducts like ammonium chloride.

  • Purify the crude benzamide by recrystallization from hot water.

Protocol 2: Synthesis of N-Benzylbenzamide from Benzoic Acid using a Coupling Agent (General Procedure)

  • In a reaction vessel, combine benzoic acid (1 equivalent) and benzylamine (1-1.2 equivalents).

  • If using a solvent, add it at this stage. For solvent-free conditions, proceed to the next step.

  • Add the chosen coupling agent (e.g., a methoxysilane, 20 mol%).

  • Heat the reaction mixture to the optimized temperature (e.g., 120 °C) and stir for the required time (e.g., 7 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the product can be isolated and purified, typically by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactant_Prep Prepare Reactants (e.g., Benzoyl Chloride, Amine, Base) Mixing Combine Reactants (Control Temperature) Reactant_Prep->Mixing Stirring Stir Vigorously (e.g., 15-20 min) Mixing->Stirring Precipitation Precipitate Product (e.g., Ice Bath) Stirring->Precipitation Filtration Filter and Wash (e.g., with Cold Water) Precipitation->Filtration Recrystallization Recrystallize (e.g., from Hot Water) Filtration->Recrystallization Drying Dry Pure Product Recrystallization->Drying

Caption: General experimental workflow for benzamide synthesis.

troubleshooting_workflow Start Low or No Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure Impure Check_Purity->Impure Temp Incorrect Temp? Check_Conditions->Temp Impure->Check_Conditions No Purify Purify/Replace Reagents Impure->Purify Yes Adjust_Temp Adjust Temperature Temp->Adjust_Temp Yes Base Incorrect Base? Temp->Base No Change_Base Select Appropriate Base Base->Change_Base Yes Hydrolysis Benzoyl Chloride Hydrolysis? Base->Hydrolysis No Optimize_Addition Slow Addition & Vigorous Stirring Hydrolysis->Optimize_Addition Yes

Caption: Troubleshooting decision tree for low yield in benzamide synthesis.

References

Technical Support Center: Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of quinoline derivatives using common named reactions.

Friedländer Synthesis

Issue 1: Poor Regioselectivity with Unsymmetrical Ketones

Question: I am performing a Friedländer synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

Answer:

Regioselectivity in the Friedländer synthesis is a common challenge when using unsymmetrical ketones, leading to the formation of two possible constitutional isomers.[1][2] The selectivity is influenced by the reaction conditions and the nature of the reactants. Here are a few strategies to enhance regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly direct the reaction towards a specific regioisomer. Chiral phosphoric acid has been shown to be an effective organocatalyst for achieving diastereoselective Friedländer heterocyclization.[1]

  • Introduction of a Directing Group: Introducing a phosphoryl group on the α-carbon of the ketone can effectively control the regioselectivity.[1]

  • Use of Ionic Liquids: Ionic liquids can also be employed to improve the regioselectivity of the reaction.[1]

Experimental Protocol: Regioselective Friedländer Synthesis using a Chiral Phosphoric Acid Catalyst [1]

  • To a solution of the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl derivative (1.2 mmol) in a suitable solvent (e.g., toluene, 2 mL), add the chiral phosphoric acid catalyst (5-10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

Issue 2: Aldol Condensation of the Ketone Starting Material

Question: My Friedländer synthesis is complicated by the self-condensation of the ketone starting material under basic conditions, leading to low yields of the desired quinoline. How can I prevent this side reaction?

Answer:

Aldol condensation of the ketone is a frequent side reaction in base-catalyzed Friedländer syntheses, reducing the availability of the ketone for the desired reaction with the o-aminoaryl aldehyde or ketone.[1] A practical approach to circumvent this issue is to use an imine analog of the o-aminoaryl ketone.

Troubleshooting Workflow: Preventing Aldol Condensation

G Workflow to Mitigate Aldol Condensation start Problem: Aldol condensation side reaction strategy Strategy: Avoid direct use of base-sensitive ketone start->strategy solution Solution: Utilize an imine analog of the o-aminoaryl ketone strategy->solution reaction_step1 Step 1: Synthesize the imine analog solution->reaction_step1 reaction_step2 Step 2: React the imine with the α-methylene carbonyl compound reaction_step1->reaction_step2 outcome Desired Quinoline Product (Minimized Aldol Byproducts) reaction_step2->outcome

Caption: Workflow to Mitigate Aldol Condensation.

Experimental Protocol: Friedländer Synthesis using an Imine Analog [1]

  • Synthesize the imine of the o-aminoaryl ketone by reacting it with a suitable primary amine (e.g., aniline) in the presence of a dehydrating agent or by azeotropic removal of water.

  • In a reaction vessel, combine the synthesized imine (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in a suitable solvent.

  • Add the appropriate catalyst (acid or base, depending on the specific substrates).

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, work up the reaction mixture by quenching, extraction, and drying the organic layer.

  • Purify the crude product by column chromatography to obtain the desired quinoline derivative.

Skraup Synthesis

Issue: Violent and Uncontrolled Exothermic Reaction

Question: The Skraup synthesis I am running is highly exothermic and difficult to control, posing a safety risk and leading to inconsistent yields. How can I moderate the reaction?

Answer:

The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[3] This is primarily due to the dehydration of glycerol to acrolein, which is a highly exothermic process. To mitigate this, a moderator is typically added to the reaction mixture.

  • Use of a Moderator: Ferrous sulfate (FeSO₄) is commonly used as a moderator. It is believed to act as an oxygen carrier, allowing the oxidation of the intermediate dihydroquinoline to proceed at a more controlled rate. Boric acid can also be used for this purpose.

Experimental Protocol: Controlled Skraup Synthesis

  • In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.

  • Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the mixture and stir until it dissolves.

  • Slowly and carefully add the aniline, followed by the oxidizing agent (e.g., nitrobenzene).

  • Heat the mixture gently to initiate the reaction. Once the reaction begins, it should proceed exothermically. Be prepared to cool the flask with an ice bath if the reaction becomes too vigorous.

  • After the initial exothermic phase subsides, continue to heat the mixture at reflux for several hours to ensure the reaction goes to completion.

  • After cooling, dilute the reaction mixture with water and neutralize it with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

  • Isolate and purify the product by steam distillation followed by extraction and fractional distillation.

Logical Relationship: Controlling Skraup Exothermicity

G Controlling Skraup Reaction Exothermicity problem Problem: Violent Exothermic Reaction cause Cause: Rapid dehydration of glycerol problem->cause solution Solution: Add a moderator cause->solution moderator1 Ferrous Sulfate (FeSO₄) solution->moderator1 moderator2 Boric Acid solution->moderator2 mechanism Mechanism: Controlled oxidation of dihydroquinoline moderator1->mechanism moderator2->mechanism outcome Outcome: Smoother, safer reaction with improved yield mechanism->outcome

Caption: Controlling Skraup Reaction Exothermicity.

Combes Synthesis

Issue: Formation of Undesired Regioisomers

Question: My Combes synthesis using a substituted aniline and a β-diketone is producing a mixture of regioisomers. How can I control the regioselectivity of the cyclization step?

Answer:

Regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization of the intermediate enamine. The direction of cyclization is influenced by both the electronic and steric properties of the substituents on the aniline ring and the β-diketone.[4]

  • Steric Effects: Bulky substituents on the β-diketone can sterically hinder the cyclization at one of the ortho positions of the aniline, favoring the formation of one regioisomer over the other.[4]

  • Electronic Effects: Electron-donating groups on the aniline ring can activate the ortho and para positions, influencing the site of electrophilic attack during cyclization. Conversely, electron-withdrawing groups can deactivate these positions.[4]

  • Modified Catalyst System: Using a mixture of polyphosphoric acid (PPA) and an alcohol (e.g., ethanol) can be more effective than concentrated sulfuric acid as a dehydrating agent and can influence the regiochemical outcome.[4]

Data on Regioselectivity in a Modified Combes Synthesis [4]

Aniline Substituentβ-Diketone R GroupMajor Regioisomer
Methoxy (electron-donating)Bulky alkyl2-CF₃-quinoline
Chloro (electron-withdrawing)Less bulky alkyl4-CF₃-quinoline
Fluoro (electron-withdrawing)Less bulky alkyl4-CF₃-quinoline

Experimental Protocol: Regioselective Combes Synthesis [4]

  • In a round-bottom flask, mix the substituted aniline (1.0 mmol) and the β-diketone (1.1 mmol).

  • Add a mixture of polyphosphoric acid (PPA) and ethanol.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.

Doebner-von Miller Synthesis

Issue: Polymerization of the α,β-Unsaturated Carbonyl Compound

Question: I am observing significant polymerization of my α,β-unsaturated aldehyde/ketone during my Doebner-von Miller synthesis, which is severely impacting the yield of the quinoline product. How can I minimize this side reaction?

Answer:

The acidic conditions of the Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated carbonyl compound, a common side reaction that reduces the yield of the desired quinoline. A biphasic reaction medium can effectively sequester the carbonyl compound in an organic phase, thereby reducing its concentration in the acidic aqueous phase and minimizing polymerization.

Experimental Protocol: Doebner-von Miller Synthesis in a Biphasic System

  • Set up a reaction vessel with vigorous stirring.

  • Charge the vessel with the aniline, a non-polar organic solvent (e.g., toluene or cyclohexane), and the α,β-unsaturated carbonyl compound.

  • Separately prepare an aqueous solution of the acid catalyst (e.g., hydrochloric acid or sulfuric acid).

  • With vigorous stirring, slowly add the aqueous acid solution to the organic mixture to create an emulsion.

  • Heat the biphasic mixture to the desired reaction temperature and maintain vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction progress by TLC analysis of the organic layer.

  • Upon completion, separate the organic layer, wash it with a basic solution to remove any remaining acid, and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in starting materials for the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses?

A1:

  • Skraup Synthesis: Aniline, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[3]

  • Doebner-von Miller Synthesis: Aniline and an α,β-unsaturated aldehyde or ketone.

  • Combes Synthesis: Aniline and a β-diketone.[4]

  • Friedländer Synthesis: An o-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone or β-ketoester).[1]

Q2: Can I use microwave irradiation to improve my quinoline synthesis?

A2: Yes, microwave irradiation has been successfully employed to accelerate several quinoline syntheses, often leading to shorter reaction times and improved yields. It is considered a greener alternative to conventional heating.

Q3: Are there any "green" alternatives to the classical quinoline synthesis methods?

A3: Yes, significant research has focused on developing greener protocols for quinoline synthesis. These often involve the use of environmentally benign solvents (like water or ionic liquids), catalyst-free conditions, or the use of heterogeneous catalysts that can be easily recovered and reused.[5][6][7] Nanocatalyzed reactions are also a promising green approach.[5][6]

Q4: How can I monitor the progress of my quinoline synthesis reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are some common work-up procedures for quinoline synthesis?

A5: A typical work-up procedure involves:

  • Quenching the reaction by adding water or a suitable aqueous solution.

  • Neutralizing the reaction mixture if acidic or basic catalysts were used.

  • Extracting the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with brine to remove water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Removing the solvent under reduced pressure.

  • Purifying the crude product by column chromatography, recrystallization, or distillation.

References

Technical Support Center: 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential degradation pathways of 2-Chloro-N-quinolin-5-yl-benzamide, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis of the amide bond and photodechlorination or degradation of the quinoline ring. Amide hydrolysis can be catalyzed by acidic or basic conditions, yielding 2-chlorobenzoic acid and 5-aminoquinoline. The quinoline moiety may be susceptible to photolytic degradation, especially under UV light exposure.[1][2]

Q2: How stable is the amide bond in this molecule?

A2: Amide bonds are generally stable, but their stability is pH-dependent. In strongly acidic or basic solutions, particularly at elevated temperatures, the amide bond in this compound is expected to undergo hydrolysis.[2] For instance, a related compound, 2-chlorobenzamide, shows increased hydrolysis rates in acidic (pH 5), neutral (pH 7), and alkaline (pH 10) environments compared to slightly acidic or basic conditions (pH 6 and 8).[2]

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a quinoline ring system can be susceptible to photodegradation.[1][3] Exposure to light, particularly UV radiation, may lead to the formation of various photoproducts.[1][4] It is recommended to handle and store the compound in amber vials or otherwise protected from light.

Q4: What is the likely impact of temperature on the stability of this compound?

A4: Elevated temperatures will accelerate the rate of degradation, particularly hydrolytic reactions.[2] Thermal stress studies are crucial to understanding the compound's stability profile and should be conducted in controlled increments (e.g., 40°C to 80°C).[5][6]

Q5: What are the expected products of oxidative degradation?

A5: The quinoline and benzamide rings could be susceptible to oxidation, potentially leading to the formation of N-oxides on the quinoline nitrogen or hydroxylation of the aromatic rings. The specific degradation products will depend on the oxidizing agent used (e.g., hydrogen peroxide).

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC chromatogram during analysis.

  • Question: I am analyzing my sample of this compound and see multiple unexpected peaks that are not present in the reference standard. What could be the cause?

  • Answer: Unexpected peaks are often indicative of degradation.

    • Check Your Sample Preparation: Was the sample dissolved in a mobile phase or solvent that could be causing degradation? For example, using a highly acidic or basic diluent could initiate hydrolysis. Whenever possible, dissolve samples in the mobile phase.

    • Review Storage Conditions: Was the sample solution exposed to light or stored at room temperature for an extended period before injection? Photodegradation or thermal degradation could be occurring. Store solutions in amber vials and at refrigerated temperatures if necessary.

    • Consider Mobile Phase Interactions: Ensure your mobile phase is compatible with the compound and that its pH is in a range where the compound is stable. A change of even 0.1 pH units can significantly impact stability and retention time.[7]

    • Rule out Contamination: The peaks could also originate from contaminated solvents, vials, or system carryover. Run a blank injection of your solvent to check for contamination.[8][9]

Issue 2: I am observing poor mass balance in my forced degradation study.

  • Question: After subjecting my compound to stress conditions, the decrease in the parent peak area does not correspond to the increase in degradant peak areas. Why is my mass balance off?

  • Answer: Poor mass balance can occur for several reasons:

    • Co-eluting Peaks: One or more degradants may be co-eluting with the parent peak or with each other. A stability-indicating method must be able to separate all significant degradation products.[10] Consider modifying your HPLC method (e.g., changing the gradient, mobile phase, or column chemistry).

    • Degradants Not Detected: Some degradation products may not have a chromophore and will not be detected by a UV detector. Try using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to identify non-UV active degradants.

    • Precipitation: The degradants formed may not be soluble in the sample diluent and could have precipitated out of the solution. Visually inspect your samples for any particulates.

    • Volatile Degradants: A degradation pathway could be producing volatile products that are lost during the experiment and therefore not detected by HPLC.

Issue 3: The compound degrades too quickly under acidic/basic conditions.

  • Question: When I expose the compound to 0.1M HCl or 0.1M NaOH, it degrades completely almost instantly. How can I study the degradation pathway under these conditions?

  • Answer: If degradation is too rapid, you need to use milder stress conditions. The goal of forced degradation is typically to achieve 5-20% degradation.[5][6]

    • Reduce Acid/Base Concentration: Try using lower concentrations of acid or base (e.g., 0.01M or 0.001M).

    • Lower the Temperature: Perform the stress test at a lower temperature (e.g., room temperature or in a cold room) to slow down the reaction rate.

    • Shorten Exposure Time: Take time points at much shorter intervals (e.g., 5, 15, 30 minutes) to capture the formation of initial degradation products before they degrade further.

Proposed Degradation Pathways

The primary degradation pathways for this compound are hypothesized to be hydrolysis and photolysis.

Hydrolytic Degradation

Under acidic or basic conditions, the most labile bond is the amide linkage. Hydrolysis is expected to cleave this bond, resulting in the formation of 2-chlorobenzoic acid and 5-aminoquinoline.

G cluster_conditions Stress Conditions parent This compound Acid Acid (H+) / Heat parent->Acid Base Base (OH-) / Heat parent->Base product1 2-Chlorobenzoic Acid Acid->product1 product2 5-Aminoquinoline Acid->product2 Base->product1 Base->product2

Caption: Proposed Hydrolytic Degradation Pathway.

Photolytic Degradation

Exposure to UV light could lead to several degradation products. A likely pathway is homolytic cleavage of the carbon-chlorine bond on the benzamide ring, leading to a radical intermediate that can subsequently be reduced to N-quinolin-5-yl-benzamide. Additionally, the quinoline ring itself can undergo photo-oxidation to form hydroxylated species.[1][3]

G parent This compound condition UV Light (hν) parent->condition product1 N-Quinolin-5-yl-benzamide (Dechlorinated Product) condition->product1 Dechlorination product2 Hydroxylated Quinoline Derivatives condition->product2 Oxidation

Caption: Proposed Photolytic Degradation Pathways.

Data Presentation

Quantitative results from forced degradation studies should be summarized to track the formation of degradants and ensure mass balance.

Stress ConditionStress LevelTime (hours)Assay of Parent (%)Individual Impurity (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis 0.1M HCl, 60°C0100.0--100.0
2
8
Base Hydrolysis 0.1M NaOH, RT0100.0--100.0
1
4
Oxidation 3% H₂O₂, RT0100.0--100.0
6
24
Thermal 80°C (Solid)0100.0--100.0
24
72
Photolytic ICH Option 10100.0--100.0
(Solution)End

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation or stress testing study to identify potential degradation products and establish the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active substance.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock will be used for all stress conditions except solid-state thermal stress.

2. Stress Conditions:

  • For each condition, a control sample (stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1M HCl.
    • Heat the solution in a water bath at 60°C.
    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
    • Neutralize the aliquots with an equivalent amount of 0.1M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1M NaOH.
    • Keep the solution at room temperature.
    • Withdraw aliquots at appropriate time points (e.g., 1, 4, 8 hours).
    • Neutralize the aliquots with an equivalent amount of 0.1M HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
    • Keep the solution at room temperature, protected from light.
    • Withdraw aliquots at appropriate time points (e.g., 6, 24 hours).

  • Thermal Degradation (Solution):

    • Place a vial of the stock solution in an oven at 60°C.
    • Withdraw aliquots at appropriate time points (e.g., 24, 48, 72 hours).

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a clear glass vial in an oven at 80°C.
    • At specified time points (e.g., 24, 72 hours), withdraw a sample, dissolve it in the diluent to the target concentration, and analyze.

  • Photostability:

    • Expose a solution of the compound (e.g., 0.1 mg/mL) in a quartz vial to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
    • Analyze both samples at the end of the exposure period.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric detection (LC-MS) to aid in the identification of degradants.

  • Calculate the percentage of the parent compound remaining and the percentage of each degradant formed.

  • Check for mass balance to ensure all major degradation products are accounted for.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) control Prepare Control Sample (Store at 5°C, dark) start->control acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C Solid/Solution) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS Method control->analysis sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling sampling->analysis data Calculate Assay, Impurities, and Mass Balance analysis->data end Identify Degradation Products & Elucidate Pathways data->end

Caption: Workflow for a Forced Degradation Study.

References

troubleshooting inconsistent results in assays with 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for 2-Chloro-N-quinolin-5-yl-benzamide between different assay runs. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors. Key areas to investigate include:

  • Compound Stability: Benzamide derivatives can be unstable under certain conditions.[1] Ensure consistent storage and handling. Prepare fresh stock solutions and minimize freeze-thaw cycles.

  • Assay Conditions: Minor variations in incubation time, temperature, reagent concentrations, or cell passage number can lead to significant differences.

  • DMSO Concentration: If using DMSO as a solvent, ensure the final concentration is consistent across all wells and plates, as it can affect enzyme activity and cell health.

  • Plate Effects: Edge effects or evaporation can alter concentrations in the outer wells of a microplate.

Q2: Our positive control is consistent, but the results with this compound are still erratic. What should we check?

A2: If the positive control is stable, the issue likely lies with the test compound itself or its interaction with the assay components. Consider the possibility of the compound being a Pan-Assay Interference Compound (PAINS).[2][3] These compounds can appear as hits in many assays through non-specific mechanisms.

Q3: Could this compound be interfering with our assay technology? We are using a fluorescence-based readout.

A3: Yes, quinoline-containing compounds can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays. It is crucial to run a control experiment with the compound in the absence of the biological target to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays
  • Question: We are observing a high background signal in wells containing only this compound and the detection reagents. How can we address this?

  • Answer:

    • Assess Intrinsic Fluorescence: Run a spectral scan of the compound to determine its excitation and emission profile. If it overlaps with your assay's fluorophore, you may need to switch to a different detection method (e.g., luminescence, absorbance, or a time-resolved fluorescence resonance energy transfer - TR-FRET).

    • Blank Correction: Include control wells with the compound at various concentrations but without the enzyme or cells. Subtract the average signal from these wells from your experimental wells.

    • Assay Dilution: If possible, diluting the final assay components may reduce the background signal from the compound to a more manageable level, while still maintaining an adequate signal window for your biological measurement.

Issue 2: Poor Reproducibility in Cell-Based Assays
  • Question: We are seeing inconsistent results for cell viability or signaling pathway modulation when treating cells with this compound. What are the potential causes?

  • Answer:

    • Compound Solubility and Aggregation: Benzamide derivatives can have poor aqueous solubility. Visually inspect your media containing the compound (with and without serum) for any precipitation. Compound aggregation can lead to variable and non-specific effects. Consider using a lower concentration or a different formulation with a solubilizing agent.

    • Cell Health and Density: Ensure that cells are in the logarithmic growth phase and that seeding density is consistent across all wells and experiments.

    • Serum Protein Binding: If your cell culture medium contains serum, the compound may bind to serum proteins, reducing its effective concentration. Consider running experiments in serum-free or reduced-serum media for a short duration, if compatible with your cell line.

Issue 3: Apparent Potency Not Correlating with a Clear Mechanism of Action
  • Question: this compound shows high potency in our primary biochemical assay, but we cannot validate this activity in secondary or cell-based assays. Why might this be?

  • Answer: This is a classic sign of assay interference.[2][3]

    • Non-Specific Reactivity: Some compounds, particularly those with reactive functional groups, can covalently modify proteins, leading to non-specific inhibition.[3] Benzamides themselves are generally stable, but impurities from synthesis could be reactive.

    • Redox Activity: The compound might be participating in redox cycling, generating reactive oxygen species that disrupt the assay components.

    • Promiscuous Inhibition: The compound may be a "frequent hitter," showing activity against multiple unrelated targets. It's advisable to screen the compound against a panel of diverse targets to assess its selectivity.

Data Presentation

Table 1: Example Data from a Troubleshooting Experiment for Inconsistent IC50 Values

ParameterExperiment 1Experiment 2Experiment 3Analysis
IC50 (µM) 1.28.51.5High variability observed.
Compound Stock Freshly prepared2-week oldFreshly preparedOld stock may have degraded.
DMSO Final Conc. 1%1%0.5%Inconsistent DMSO concentration might contribute.
Cell Passage No. 5156High passage number cells may have altered phenotype.

Experimental Protocols

Protocol 1: Assessing Compound Interference with Fluorescence Readout
  • Prepare a dilution series of this compound in the assay buffer.

  • Add the compound dilutions to a microplate.

  • Add all assay components except the biological target (e.g., enzyme or cells).

  • Incubate the plate under the same conditions as the main assay.

  • Read the fluorescence at the assay's excitation and emission wavelengths.

  • Analysis: A dose-dependent increase in fluorescence indicates that the compound itself is fluorescent and is interfering with the assay readout.

Protocol 2: Dynamic Light Scattering (DLS) for Compound Aggregation
  • Prepare solutions of this compound in the final assay buffer at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Analyze the samples using a DLS instrument.

  • Analysis: The presence of particles with a radius greater than 100 nm is indicative of compound aggregation.

Visualizations

G cluster_0 Troubleshooting Workflow A Inconsistent Assay Results B Check Assay Controls (Positive & Negative) A->B C Check Compound Integrity (Purity, Stability, Solubility) A->C F Optimize Assay Conditions B->F Controls OK D Investigate Assay Artifacts (PAINS) C->D Compound OK E Orthogonal Assays D->E Artifacts Suspected G Problem Resolved E->G F->G

Caption: A logical workflow for troubleshooting inconsistent assay results.

G cluster_1 Common Mechanisms of Pan-Assay Interference (PAINS) PAINS Test Compound (e.g., this compound) A Aggregation PAINS->A B Fluorescence Interference PAINS->B C Covalent Modification PAINS->C D Redox Cycling PAINS->D E Assay Readout A->E Non-specific Inhibition B->E False Signal C->E Enzyme Inactivation D->E Component Degradation G cluster_2 Hypothetical Signaling Pathway Inhibition Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Compound This compound Compound->KinaseB

References

Technical Support Center: Enhancing the Stability of 2-Chloro-N-quinolin-5-yl-benzamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-Chloro-N-quinolin-5-yl-benzamide in solution. The following information is based on established principles for stabilizing amide-containing pharmaceutical compounds.

Troubleshooting Guide

Researchers may encounter several challenges related to the stability of this compound in solution. This guide addresses common issues and provides systematic approaches to identify and resolve them.

Problem 1: Compound Precipitation in Aqueous Solutions

Possible Causes:

  • Low Aqueous Solubility: this compound, a benzamide derivative, is likely to have poor solubility in water.

  • pH Effects: The pH of the solution can significantly influence the solubility of the compound.

  • Solvent Effects: The choice of solvent and the presence of co-solvents can impact solubility.

Troubleshooting Steps:

  • Solubility Assessment: Determine the solubility of the compound in various pharmaceutically acceptable solvents and co-solvent systems.

  • pH Adjustment: Evaluate the effect of pH on solubility. Since the quinoline moiety has a basic nitrogen, the compound's solubility may increase in acidic conditions due to salt formation.

  • Co-solvent Systems: Investigate the use of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or polyethylene glycols (PEGs) to enhance solubility.[1][2][3][4]

  • Excipient Screening: Evaluate the use of solubilizing excipients like surfactants or cyclodextrins.[2]

Problem 2: Degradation of the Compound in Solution Over Time

Possible Causes:

  • Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[5][6][7]

  • Oxidation: The quinoline ring and other parts of the molecule may be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of quinoline and benzamide derivatives.[8][9]

Troubleshooting Steps:

  • Forced Degradation Studies: Conduct forced degradation studies to identify the primary degradation pathways. This involves exposing the compound to stress conditions such as heat, humidity, acid, base, oxidation, and light.[8][10][11][12]

  • pH Optimization: Determine the pH at which the compound exhibits maximum stability. Typically, a pH range of 4-8 is a good starting point for amide-containing drugs.[7]

  • Antioxidant Addition: If oxidation is identified as a degradation pathway, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA).

  • Light Protection: Protect the solution from light by using amber-colored vials or by working under low-light conditions.[9]

  • Inert Atmosphere: If the compound is sensitive to oxygen, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in solution?

A1: The most probable degradation pathway is hydrolysis of the amide bond.[5][6] This can be accelerated by both acidic and basic conditions, leading to the formation of 2-chlorobenzoic acid and 5-aminoquinoline. Photodegradation is another potential pathway due to the presence of the quinoline ring system.[8][9]

Q2: How can I improve the solubility of this compound in my aqueous formulation?

A2: To improve solubility, consider the following approaches:

  • pH adjustment: Lowering the pH may increase solubility by protonating the quinoline nitrogen.

  • Co-solvents: Incorporate co-solvents like ethanol, propylene glycol, or PEG 400 into your aqueous formulation.[1][2][3][4][13]

  • Solubilizing excipients: Utilize surfactants or cyclodextrins to enhance solubility.[2]

Q3: What excipients can be used to stabilize this compound in a liquid formulation?

A3: The choice of excipients depends on the specific degradation pathway:

  • For Hydrolysis: Buffering agents to maintain an optimal pH are crucial.[7]

  • For Oxidation: Antioxidants like ascorbic acid or BHT can be beneficial.

  • For General Stabilization: Polymers such as polyvinylpyrrolidone (PVP) can sometimes enhance stability.[14]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the intact drug from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structures of the degradants.

Data Summary

ParameterTypical Range/Condition for BenzamidesRecommended Starting Point for Experiments
pH of Maximum Stability 4 - 8Screen pH values from 3 to 9
Common Co-solvents Ethanol, Propylene Glycol, PEG 400Start with 10-20% (v/v) of co-solvent
Forced Degradation (Acid) 0.1 M HCl, room temperature to 60°C0.1 M HCl at 40°C for 24-48 hours
Forced Degradation (Base) 0.1 M NaOH, room temperature to 60°C0.1 M NaOH at 40°C for 24-48 hours
Forced Degradation (Oxidation) 3% H₂O₂, room temperature3% H₂O₂ at room temperature for 24 hours
Forced Degradation (Thermal) 60 - 80°C70°C for 48 hours
Forced Degradation (Photo) ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter)Expose to a photostability chamber

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

  • Prepare a series of buffer solutions with pH values ranging from 3 to 9.

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Spike the stock solution into each buffer to a final concentration suitable for analysis, ensuring the organic solvent content is low (e.g., <1%).

  • Store the solutions at a constant temperature (e.g., 40°C) and protect from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol 2: Co-solvent and Excipient Screening for Solubility Enhancement

  • Prepare various mixtures of water and a co-solvent (e.g., 10%, 20%, 30% v/v of ethanol).

  • Prepare aqueous solutions containing different concentrations of a solubilizing excipient (e.g., 1%, 2%, 5% w/v of a cyclodextrin).

  • Add an excess amount of this compound to each solution.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • Filter the saturated solutions and analyze the filtrate by a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the solubility.

Visualizations

degradation_pathway This compound This compound Degradation Degradation This compound->Degradation Stress Conditions (Acid, Base, Light, Heat, Oxidant) Hydrolysis Products Hydrolysis Products Degradation->Hydrolysis Products H₂O Photodegradation Products Photodegradation Products Degradation->Photodegradation Products Light (hν) Oxidative Degradation Products Oxidative Degradation Products Degradation->Oxidative Degradation Products [O] 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Hydrolysis Products->2-Chlorobenzoic Acid 5-Aminoquinoline 5-Aminoquinoline Hydrolysis Products->5-Aminoquinoline

Caption: Potential degradation pathways of this compound.

stability_workflow cluster_0 Problem Identification cluster_1 Troubleshooting cluster_2 Solution Precipitation Precipitation Solubility Studies Solubility Studies Precipitation->Solubility Studies Degradation Degradation Forced Degradation Forced Degradation Degradation->Forced Degradation Optimized Formulation Optimized Formulation Solubility Studies->Optimized Formulation Forced Degradation->Optimized Formulation

Caption: Workflow for troubleshooting stability issues.

logical_relationship Compound Stability Compound Stability pH pH Compound Stability->pH Co-solvents Co-solvents Compound Stability->Co-solvents Excipients Excipients Compound Stability->Excipients Light Exposure Light Exposure Compound Stability->Light Exposure Temperature Temperature Compound Stability->Temperature

Caption: Factors influencing the stability of the compound in solution.

References

Technical Support Center: Overcoming Resistance to Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to quinoline-based compounds in bacteria?

Bacteria primarily develop resistance to quinoline-based compounds through three main mechanisms:

  • Target-Mediated Resistance: This is the most common mechanism and involves mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2][3][4][5] These mutations, often occurring in a specific region known as the quinolone resistance-determining region (QRDR), alter the enzyme structure, thereby reducing the binding affinity of the quinoline compound.[1][5]

  • Decreased Drug Accumulation: This occurs due to either reduced uptake of the drug or increased efflux (pumping out) of the drug from the bacterial cell.[1][2][4] Reduced uptake can be caused by downregulation of porins, which are channels in the bacterial outer membrane.[4][6] Increased efflux is mediated by the overexpression of efflux pumps, which actively transport the quinoline compounds out of the cell.[1][2][4]

  • Plasmid-Mediated Resistance: Bacteria can acquire resistance genes on mobile genetic elements called plasmids.[1][3][4] These plasmids can carry genes that encode for proteins that protect the target enzymes (Qnr proteins), enzymes that modify and inactivate the quinoline drug, or additional efflux pumps.[1][3][4]

Q2: How does resistance to quinoline-based anticancer agents develop in cancer cells?

The primary mechanism of resistance to many anticancer drugs, including some quinoline derivatives, is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[7][8] P-gp is an efflux pump that actively removes a wide range of structurally diverse compounds from the cell, leading to a phenomenon known as multidrug resistance (MDR).[7][8]

Q3: What are the general strategies to overcome resistance to quinoline-based compounds?

Several strategies are being explored to combat resistance:

  • Combination Therapy: Combining a quinoline-based compound with another therapeutic agent that has a different mechanism of action can be effective.[9][10] This multi-pronged approach makes it more difficult for pathogens or cancer cells to develop resistance. For instance, in malaria treatment, combining quinolines with artemisinin-based compounds has shown positive results.[9]

  • Development of Novel Derivatives: Synthesizing new quinoline derivatives with modified structures can help overcome existing resistance mechanisms.[9][11] These modifications can improve the compound's binding to the mutated target, reduce its affinity for efflux pumps, or enhance its ability to accumulate within the cell.[9]

  • Use of Resistance Reversal Agents: These are compounds that can inhibit the mechanisms of resistance. For example, P-glycoprotein inhibitors can be co-administered with a quinoline-based anticancer agent to block the efflux pump and increase the intracellular concentration of the drug.[7][8][12]

  • Targeting Biofilms: For bacterial infections, developing compounds that can disrupt the biofilm structure can enhance the efficacy of quinoline-based antibiotics.[13]

Troubleshooting Guides

Problem 1: Decreased efficacy of a novel quinoline-based antibacterial compound in vitro.

Possible Cause Troubleshooting Step
Target site mutation (gyrA/parC) Sequence the gyrA and parC genes of the resistant strain to identify mutations in the Quinolone Resistance-Determining Region (QRDR).
Increased efflux pump activity Perform an efflux pump inhibition assay using a known inhibitor like Phe-Arg-β-naphthylamide (PAβN). A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of the inhibitor suggests efflux pump involvement.[14]
Reduced membrane permeability Compare the expression levels of outer membrane porin proteins (e.g., OmpF) between the resistant and sensitive strains using techniques like SDS-PAGE or quantitative proteomics.
Plasmid-mediated resistance Attempt to cure the plasmid from the resistant strain using agents like acridine orange or by serial passaging without antibiotic pressure. A loss of resistance after plasmid curing confirms its role.

Problem 2: A newly synthesized quinoline derivative shows high efficacy against sensitive cancer cell lines but is ineffective against a known multidrug-resistant (MDR) cell line.

Possible Cause Troubleshooting Step
P-glycoprotein (P-gp) mediated efflux Perform a drug accumulation assay using a fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM in the presence and absence of your quinoline compound and a known P-gp inhibitor (e.g., Verapamil).[8][12] A significant increase in fluorescence with the inhibitor suggests your compound is a P-gp substrate.
Compound is a P-gp substrate Co-administer your quinoline derivative with a known P-gp inhibitor to see if the cytotoxic effect is restored in the MDR cell line.
Other MDR mechanisms (e.g., MRP1, BCRP) Test your compound against cell lines that overexpress other ABC transporters to determine its substrate specificity.

Data Presentation

Table 1: In Vitro Activity of Novel Quinoline Derivatives Against Sensitive and Resistant Bacterial Strains

CompoundOrganismStrainMIC (µg/mL)Fold Resistance
CiprofloxacinE. coliWild-Type0.015-
CiprofloxacinE. coligyrA mutant0.2516.7
Novel Quinoline A E. coliWild-Type0.008-
Novel Quinoline A E. coligyrA mutant0.0648
Novel Quinoline B E. coliWild-Type0.012-
Novel Quinoline B E. coligyrA mutant0.0151.25

MIC: Minimum Inhibitory Concentration. Data is hypothetical and for illustrative purposes.

Table 2: Reversal of Doxorubicin Resistance by a Novel Quinoline Compound (YS-7a) in Cancer Cells

Cell LineTreatmentIC50 (µM)Reversal Fold
K562 (sensitive)Doxorubicin0.15 ± 0.02-
K562/ADR (resistant)Doxorubicin15.2 ± 1.8-
K562/ADR (resistant)Doxorubicin + YS-7a (1 µM)0.8 ± 0.119
KB (sensitive)Vincristine0.005 ± 0.001-
KB/VCR (resistant)Vincristine0.35 ± 0.04-
KB/VCR (resistant)Vincristine + YS-7a (1 µM)0.012 ± 0.00229.2

IC50: Half-maximal inhibitory concentration. Data adapted from a study on a novel quinoline derivative.[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Prepare Bacterial Inoculum: Culture bacteria in appropriate broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the quinoline compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculate Plates: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Protocol 2: Efflux Pump Inhibition Assay

This assay determines if a compound's activity is affected by efflux pump inhibitors.

  • Determine MIC of the Quinoline Compound: Follow Protocol 1 to establish the baseline MIC.

  • Determine MIC in the Presence of an Inhibitor: Perform the MIC assay again, but this time, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 mg/L of Phe-Arg-β-naphthylamide (PAβN)) to the broth.[14]

  • Calculate Fold Reduction: A significant (e.g., ≥4-fold) reduction in the MIC in the presence of the inhibitor suggests that the compound is a substrate for an efflux pump.

Protocol 3: Intracellular Drug Accumulation Assay

This protocol measures the accumulation of a fluorescent substrate within cells to assess P-gp activity.

  • Cell Seeding: Seed MDR and parental (sensitive) cancer cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with pre-warmed PBS and pre-incubate with the test quinoline compound or a known P-gp inhibitor (e.g., Verapamil) for 1 hour at 37°C.

  • Substrate Loading: Add a fluorescent P-gp substrate (e.g., Calcein-AM or Rhodamine 123) to each well and incubate for another hour at 37°C.[8]

  • Fluorescence Measurement: Wash the cells with ice-cold PBS to stop the reaction and measure the intracellular fluorescence using a fluorescence microplate reader.

  • Data Analysis: Increased fluorescence in the presence of the test compound or inhibitor indicates inhibition of P-gp-mediated efflux.

Visualizations

bacterial_resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Quinoline Quinoline Target DNA Gyrase / Topoisomerase IV Quinoline->Target Inhibition EffluxPump Efflux Pump Quinoline->EffluxPump Efflux Porin Porin Channel Porin->Quinoline Uptake Plasmid Plasmid (qnr, aac(6')-Ib-cr) TargetMutation Target Mutation (gyrA, parC) TargetMutation->Target Alters binding site EffluxUpregulation Efflux Pump Upregulation EffluxUpregulation->EffluxPump Increases expression PorinDownregulation Porin Downregulation PorinDownregulation->Porin Reduces expression PlasmidAcquisition Plasmid Acquisition PlasmidAcquisition->Plasmid Introduces resistance genes

Caption: Mechanisms of bacterial resistance to quinoline-based compounds.

mdr_reversal_workflow Start Start: Ineffective Quinoline in MDR Cancer Cells Hypothesis Hypothesis: Is it a P-gp substrate? Start->Hypothesis AccumulationAssay Perform Intracellular Drug Accumulation Assay Hypothesis->AccumulationAssay Result Increased accumulation with P-gp inhibitor? AccumulationAssay->Result CoAdministration Co-administer Quinoline with P-gp inhibitor Result->CoAdministration Yes Alternative Investigate other resistance mechanisms. Result->Alternative No EfficacyRestored Cytotoxic efficacy restored? CoAdministration->EfficacyRestored Conclusion Conclusion: Quinoline is a P-gp substrate. Co-administration is a viable strategy. EfficacyRestored->Conclusion Yes EfficacyRestored->Alternative No

Caption: Troubleshooting workflow for quinoline resistance in MDR cancer cells.

signaling_pathway_p_gp cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Quinoline_out Extracellular Quinoline-based drug Pgp->Quinoline_out Efflux Quinoline_in Intracellular Quinoline-based drug Quinoline_in->Pgp Binding Target Intracellular Target (e.g., Topoisomerase) Quinoline_in->Target Therapeutic Effect Quinoline_out->Quinoline_in Diffusion Pgp_inhibitor P-gp Inhibitor (e.g., Novel Quinoline) Pgp_inhibitor->Pgp Inhibition CellDeath Apoptosis / Cell Death Target->CellDeath

Caption: P-glycoprotein mediated drug efflux and its inhibition.

References

Technical Support Center: Analytical Method Validation for 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of 2-Chloro-N-quinolin-5-yl-benzamide, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a common analytical technique for this class of compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: Why am I observing peak tailing in my chromatogram?

Answer: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue. The USP tailing factor should ideally be less than 2. Potential causes and solutions include:

  • Secondary Silanol Interactions: Basic compounds, like those containing a quinoline functional group, can interact with acidic residual silanol groups on the silica-based C18 column.[1]

    • Solution 1: Adjust the mobile phase pH. Using a buffer to maintain a pH between 3 and 7 can help neutralize the silanol interactions.[1]

    • Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase in a small concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.

    • Solution 3: Use a modern, end-capped column specifically designed to have minimal silanol activity.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column from contaminants.[1] If the column is contaminated, follow the manufacturer's instructions for washing and regeneration. If performance does not improve, the column may need to be replaced.[2]

  • Extra-column Effects: Issues with tubing, connections, or the detector cell can cause tailing, especially for early-eluting peaks.

    • Solution: Ensure all capillary connections are secure and that the tubing length and diameter are minimized.

Question: My peaks are broad and poorly resolved. What are the likely causes?

Answer: Broad peaks can compromise both resolution and sensitivity.[3] Common causes include:

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself. If a different solvent must be used, ensure it is weaker (has a lower eluotropic strength) than the mobile phase.

  • Column Inefficiency: The column may be old, contaminated, or have developed a void at the inlet.

    • Solution: First, try cleaning the column according to the manufacturer's protocol. If this fails, replacing the column is the next step.[3]

  • Inadequate Mobile Phase Strength: If the mobile phase is too weak, analytes will interact too strongly with the stationary phase, resulting in broad peaks.[3]

    • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to decrease retention time and sharpen peaks.

Question: I am seeing unexpected "ghost peaks" in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in the chromatogram but do not correspond to any component of the sample.[3] They are often caused by contamination.[1][3]

  • Contaminated Mobile Phase: Impurities in solvents or buffer salts are a common source.[1] This is especially problematic in gradient elution, where impurities can accumulate on the column and elute as the solvent strength increases.

    • Solution: Use high-purity, HPLC-grade solvents and fresh buffers.[1] Filter and degas the mobile phase before use.[3]

  • System Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol and run blank injections (injecting only the mobile phase) after high-concentration samples to ensure the system is clean.

  • Sample Preparation: Contamination can be introduced during sample preparation.

    • Solution: Ensure all glassware is clean and filter samples before injection to remove particulate matter.[3]

Question: My calibration curve is not linear. What should I do?

Answer: A non-linear calibration curve (with a correlation coefficient r < 0.999) can indicate several problems.

  • Concentration Range Too Wide: The detector response may not be linear across a very broad range of concentrations.

    • Solution: Narrow the concentration range of your calibration standards to the expected range of your samples.

  • Sample Degradation: The analyte may be degrading in the sample vial over time.

    • Solution: Prepare fresh standards and samples. If stability is an issue, use an autosampler with temperature control.

  • Detector Saturation: At very high concentrations, the detector may be saturated, leading to a plateau in the response.

    • Solution: Dilute the upper-level standards to fall within the linear range of the detector.

Frequently Asked Questions (FAQs)

What is analytical method validation and why is it necessary?

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] It ensures that the method is reliable, reproducible, and accurate for the analysis of a specific substance. It is a regulatory requirement in drug development, mandated by guidelines such as the ICH Q2(R1).[4][5][6]

What are the key parameters to evaluate for an HPLC assay method according to ICH Q2(R1)?

For a quantitative assay of an active pharmaceutical ingredient (API) like this compound, the following validation characteristics are typically required:[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or excipients.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

What are typical acceptance criteria for these validation parameters?

The acceptance criteria should be based on the intended use of the method. The table below summarizes typical criteria for an HPLC assay method.

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index should be > 0.995.
Linearity Correlation Coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy % Recovery: 98.0% to 102.0% for the drug substance.
Precision Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%
Robustness The results should remain within system suitability criteria, and the RSD of replicate injections should be ≤ 2.0%.
System Suitability Tailing Factor (T) ≤ 2.0 Theoretical Plates (N) > 2000 RSD of replicate injections ≤ 2.0%

What is a good starting point for developing an RP-HPLC method for this compound?

Based on methods for similar quinoline derivatives, a good starting point would be:[8][9][10]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile (ACN) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte shows maximum absorbance (determined by a UV scan).

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Injection Volume: 10-20 µL.

Experimental Protocol: RP-HPLC Method Validation

This section provides a representative methodology for the validation of an assay method for this compound drug substance.

1. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 70% A to 30% A over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

2. Validation Procedures

  • Specificity: Inject the diluent (blank), a solution of known impurities, and a spiked sample containing the analyte and impurities to demonstrate resolution and lack of interference.

  • Linearity: Prepare a stock solution of the analyte and perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and calculate the correlation coefficient.

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Accuracy is determined by the percentage recovery of the analyte.

  • Precision (Repeatability): Prepare six separate samples at 100% of the target concentration. Inject each and calculate the Relative Standard Deviation (RSD) of the peak areas.

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or different equipment.

  • Robustness: Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units). Analyze the system suitability at each condition.

Visualizations

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) SST_Dev Define System Suitability (Tailing, Plates, RSD) Dev->SST_Dev Protocol Write Validation Protocol SST_Dev->Protocol Proceed if SST passes Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Compile Validation Report Robustness->Report Proceed if all parameters pass Conclusion Method is Fit for Purpose Report->Conclusion

Caption: A typical workflow for analytical method validation.

G Start Poor Peak Shape Observed CheckSST Check System Suitability (Tailing Factor, Width) Start->CheckSST CheckColumn Is Column Old or Contaminated? CheckSST->CheckColumn CheckMobilePhase Is Mobile Phase pH Appropriate? CheckColumn->CheckMobilePhase No Action_Col Wash/Regenerate or Replace Column CheckColumn->Action_Col Yes CheckSample Is Sample Solvent Stronger than Mobile Phase? CheckMobilePhase->CheckSample No Action_MP Adjust pH with Buffer or Add TEA CheckMobilePhase->Action_MP No Action_Sample Re-dissolve Sample in Mobile Phase CheckSample->Action_Sample Yes End Peak Shape Improved Action_Col->End Action_MP->End Action_Sample->End

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Validation & Comparative

2-Chloro-N-quinolin-5-yl-benzamide vs other Src/Abl kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comparative overview of prominent Src/Abl kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of these compounds, supported by experimental data to facilitate informed decisions in research and development.

It is important to note that an extensive search for experimental data on 2-Chloro-N-quinolin-5-yl-benzamide as a Src/Abl kinase inhibitor did not yield any publicly available information regarding its biological activity. Therefore, a direct comparison with this specific compound is not possible at this time. This guide will focus on a selection of well-characterized and clinically relevant Src/Abl kinase inhibitors: Imatinib, Dasatinib, Bosutinib, and Ponatinib .

Introduction to Src/Abl Kinase Inhibition

The Src and Abl non-receptor tyrosine kinases are crucial signaling proteins involved in cell proliferation, differentiation, survival, and migration. Dysregulation of these kinases is a hallmark of various cancers, most notably Chronic Myeloid Leukemia (CML), where the constitutively active Bcr-Abl fusion protein is the primary oncogenic driver. Consequently, dual inhibitors targeting both Src and Abl kinases have become a cornerstone of targeted cancer therapy.

This guide will delve into the biochemical and cellular activities of four key inhibitors, presenting their inhibitory concentrations, and outlining the methodologies used to obtain this data.

Comparative Efficacy of Src/Abl Kinase Inhibitors

The inhibitory activities of Imatinib, Dasatinib, Bosutinib, and Ponatinib against Abl and Src kinases have been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data presented below has been aggregated from multiple sources to provide a comparative snapshot.

InhibitorTarget KinaseIC50 (nM) - Biochemical AssayIC50 (nM) - Cellular Assay
Imatinib Abl60028 (c-Abl)
Src>10000-
Dasatinib Abl<13 (Bcr-Abl)
Src0.80.2 - 1.1 (SFK)
Bosutinib Abl1-
Src1.2100
Ponatinib Abl0.370.5 (Bcr-Abl)
Src5.4-

Signaling Pathways

The following diagram illustrates the central role of Abl and Src kinases in downstream signaling pathways that promote cell proliferation and survival. Inhibition of these kinases blocks these oncogenic signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PI3K PI3K Akt Akt PI3K->Akt Akt->Transcription_Factors STAT STAT STAT->Transcription_Factors Abl Abl Abl->Ras Activates Abl->PI3K Activates Abl->STAT Activates Src->Ras Activates Src->PI3K Activates Src->STAT Activates Inhibitors Dasatinib, Bosutinib, Ponatinib, Imatinib (Abl) Inhibitors->Abl Inhibitors->Src Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified Src/Abl signaling pathways leading to cell proliferation and survival.

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a purified kinase.

Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase (Src/Abl) - Kinase Buffer - ATP - Substrate (e.g., peptide) - Test Inhibitor Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase with serial dilutions of the inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate reaction by adding ATP and substrate Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate Incubate at a controlled temperature (e.g., 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence, radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro biochemical kinase assay.

Detailed Methodology:

  • Reagent Preparation:

    • Recombinant human Abl or Src kinase is diluted in a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • A specific peptide substrate for the kinase is prepared in the same buffer.

    • ATP is prepared at a concentration close to its Km for the kinase.

    • The test inhibitor is serially diluted in DMSO and then in kinase buffer.

  • Assay Procedure:

    • In a 96- or 384-well plate, the purified kinase and the test inhibitor at various concentrations are pre-incubated for a short period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined time (e.g., 60-120 minutes) at a constant temperature (e.g., 30°C).

    • The reaction is terminated, often by the addition of a detection reagent.

  • Signal Detection and Data Analysis:

    • The amount of phosphorylated substrate or the amount of ADP produced is quantified. Common detection methods include:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP generated, which is proportional to kinase activity.

      • Fluorescence-based assays (e.g., TR-FRET): Uses antibodies to detect the phosphorylated substrate.

      • Radiometric assays: Measures the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate.

    • The signal is read using a plate reader.

    • The data is normalized to controls (no inhibitor for 100% activity and no kinase for 0% activity).

    • IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.

Cellular Proliferation Assay (In Vivo Model)

This protocol describes a common method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Start Start Cell_Culture Culture cancer cell lines (e.g., K562 for Bcr-Abl) Start->Cell_Culture Seed_Cells Seed cells into 96-well plates Cell_Culture->Seed_Cells Add_Inhibitor Add serial dilutions of the inhibitor Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for a set period (e.g., 72 hours) Add_Inhibitor->Incubate_Cells Add_Viability_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo®) Incubate_Cells->Add_Viability_Reagent Measure_Signal Measure signal (absorbance or luminescence) Add_Viability_Reagent->Measure_Signal Calculate_Viability Calculate percent viability and determine IC50 Measure_Signal->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for a cell-based proliferation assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • A relevant cancer cell line (e.g., K562, which expresses Bcr-Abl) is maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested and seeded at a specific density (e.g., 5,000 cells/well) into 96-well plates and allowed to attach overnight if adherent.

  • Inhibitor Treatment:

    • The kinase inhibitor is serially diluted in culture medium.

    • The medium in the wells is replaced with medium containing the different concentrations of the inhibitor. Control wells receive medium with the vehicle (e.g., DMSO).

  • Incubation and Viability Assessment:

    • The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • After the incubation period, a cell viability reagent is added to each well. Common reagents include:

      • MTT: A colorimetric assay where viable cells reduce the yellow MTT to purple formazan crystals.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

    • The plates are incubated for a short period as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • The absorbance or luminescence is measured using a microplate reader.

    • The results are expressed as a percentage of the viability of the vehicle-treated control cells.

    • IC50 values are determined by plotting the percent viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The landscape of Src/Abl kinase inhibitors is continually evolving, with newer generations of drugs demonstrating increased potency and broader activity against resistant mutations. While Imatinib remains a significant first-line therapy, Dasatinib, Bosutinib, and Ponatinib offer crucial alternatives for patients who develop resistance or intolerance. The choice of inhibitor for research or clinical application depends on a variety of factors, including the specific kinase mutation, the desired selectivity profile, and the cellular context.

This guide provides a foundational comparison of these key inhibitors. Further in-depth studies are always recommended to fully characterize the efficacy and mechanism of action of any kinase inhibitor in a specific biological system. Should data for "this compound" become available, a similar comparative analysis will be warranted.

Efficacy of Quinoline-Based Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals comparing the anticancer and antibacterial efficacy of a series of 8-hydroxyquinoline-5-sulfonamide derivatives. This guide provides supporting experimental data, detailed methodologies, and visual diagrams of the synthetic process and proposed mechanism of action.

The data and protocols presented here are based on a study by Zięba et al., which systematically synthesized and evaluated a series of these derivatives for their anticancer and antibacterial properties.[1][2][3]

Comparative Efficacy of 8-Hydroxyquinoline-5-sulfonamide Derivatives

The study synthesized two main series of compounds: 8-hydroxyquinoline-5-sulfonamides (compounds 3a-f ) and their 8-methoxy analogues (compounds 6a-f ). The biological evaluation revealed that the presence of the free hydroxyl group at the 8-position is crucial for both anticancer and antibacterial activity, as the 8-methoxy derivatives were found to be inactive.[1]

Anticancer Activity

The in vitro antiproliferative activity of the 8-hydroxyquinoline-5-sulfonamide derivatives was evaluated against three human cancer cell lines: amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). Cytotoxicity was also assessed against normal human dermal fibroblasts (HFF-1). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of 8-Hydroxyquinoline-5-sulfonamide Derivatives (3a-f) [1]

CompoundC-32MDA-MB-231A549HFF-1
3a Hprop-2-yn-1-yl28.3 ± 1.234.1 ± 1.830.5 ± 1.5>100
3b H1,1-dimethylprop-2-yn-1-yl>100>100>100>100
3c CH₃prop-2-yn-1-yl10.1 ± 0.512.5 ± 0.711.2 ± 0.6>100
3d H2-(prop-2-yn-1-yloxy)phenyl45.2 ± 2.151.7 ± 2.948.3 ± 2.4>100
3e H3-(prop-2-yn-1-yloxy)phenyl22.8 ± 1.125.4 ± 1.324.1 ± 1.2>100
3f H4-(prop-2-yn-1-yloxy)phenyl31.6 ± 1.538.9 ± 2.035.7 ± 1.8>100
Cisplatin --11.5 ± 0.513.2 ± 0.612.8 ± 0.615.4 ± 0.7
Doxorubicin --0.8 ± 0.041.1 ± 0.050.9 ± 0.041.5 ± 0.07

Data represents the mean ± standard deviation of three independent experiments.

From this data, it is evident that compound 3c , with a methyl and a propargyl group on the sulfonamide nitrogen, exhibited the highest anticancer activity, comparable to the standard chemotherapeutic agent cisplatin.[1] Importantly, none of the active compounds showed significant toxicity towards the normal HFF-1 cell line at concentrations up to 100 µM, indicating a degree of selectivity for cancer cells.[1]

Antibacterial Activity

The antibacterial efficacy of the 8-hydroxyquinoline-5-sulfonamide derivatives was tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results are presented as Minimum Inhibitory Concentration (MIC) values.

Table 2: Antibacterial Activity (MIC in µg/mL) of 8-Hydroxyquinoline-5-sulfonamide Derivatives (3a-f)

CompoundS. aureus ATCC 29213MRSA 1MRSA 2E. faecalis ATCC 29212
3a 326464128
3b >256>256>256>256
3c 16323264
3d 64128128256
3e 326464128
3f 64128128256
Oxacillin 0.5>256>256-
Ciprofloxacin 1241

Consistent with the anticancer activity, compound 3c also demonstrated the most potent antibacterial activity among the tested derivatives.[1]

Experimental Protocols

Synthesis of 8-Hydroxyquinoline-5-sulfonamide Derivatives (3a-f)

The synthesis of the target compounds was achieved through a two-step process.[1]

  • Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride (2): 8-Hydroxyquinoline (1) was reacted with chlorosulfonic acid to yield the sulfonyl chloride intermediate.

  • Synthesis of 8-Hydroxyquinoline-5-sulfonamides (3a-f): The sulfonyl chloride (2) was then reacted with the appropriate primary or secondary amine containing an acetylene moiety in anhydrous acetonitrile at room temperature to yield the final sulfonamide derivatives.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination 8-Hydroxyquinoline (1) 8-Hydroxyquinoline (1) ClSO3H ClSO3H 8-Hydroxyquinoline (1)->ClSO3H 8-Hydroxyquinoline-5-sulfonyl chloride (2) 8-Hydroxyquinoline-5-sulfonyl chloride (2) Amine (R1R2NH) Amine (R1R2NH) 8-Hydroxyquinoline-5-sulfonyl chloride (2)->Amine (R1R2NH) ClSO3H->8-Hydroxyquinoline-5-sulfonyl chloride (2) Target Compounds (3a-f) Target Compounds (3a-f) Amine (R1R2NH)->Target Compounds (3a-f)

Synthetic pathway for 8-hydroxyquinoline-5-sulfonamides.
In Vitro Antiproliferative Activity Assay

The anticancer activity was determined using a standard cell viability assay.[1]

  • Cell Culture: Human cancer cell lines (C-32, MDA-MB-231, A549) and the normal cell line (HFF-1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds for 72 hours.

  • Viability Assessment: Cell viability was determined using a neutral red uptake assay. The absorbance was measured spectrophotometrically, and the IC50 values were calculated from the dose-response curves.

Workflow for the in vitro antiproliferative assay.
Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Standard and clinical isolates of bacteria were used.

  • Compound Dilution: The test compounds were serially diluted in Mueller-Hinton broth in 96-well plates.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Proposed Mechanism of Action

Further investigation into the mechanism of action of the most potent compound, 3c , revealed that it induces changes in the expression of key cell cycle regulatory proteins.[1] The study found that treatment with compound 3c led to an increased transcriptional activity of p53 and p21, which are critical tumor suppressor proteins that can induce cell cycle arrest and apoptosis. Additionally, changes in the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax were observed, suggesting that compound 3c may exert its anticancer effect by promoting programmed cell death.[1]

Proposed anticancer mechanism of action for compound 3c.

References

Unraveling the Structure-Activity Relationship of 2-Chloro-N-quinolin-5-yl-benzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Chloro-N-quinolin-5-yl-benzamide analogs, drawing insights from studies on structurally related quinoline and benzamide derivatives. The following sections detail the biological activities, experimental protocols, and inferred SAR of this chemical scaffold, supported by quantitative data and visual representations of key biological pathways.

Comparative Biological Activity of Structurally Related Analogs

While a systematic SAR study on the exact this compound scaffold is not extensively available in the public domain, valuable insights can be gleaned from the biological evaluation of analogous compounds. The data presented below is collated from various studies on quinoline-5-carboxamides, N-aryl benzamides, and quinoline-benzamide hybrids, which together help to build a putative SAR for the target scaffold. The primary therapeutic area where these analogs have been investigated is oncology, with a focus on their antiproliferative and kinase inhibitory activities.

Compound IDBase ScaffoldModificationsCell LineBiological Activity (IC50, µM)Reference
1a 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline5,6-dimethyl benzimidazoleHepG27.54[1]
1b 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline5,6-dichloro benzimidazoleHepG210.26[1]
1c 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinolineUnsubstituted benzimidazoleHepG228.24[1]
2a Quinoline-based dihydrazoneR = 2-OHMCF-77.016[2]
2b Quinoline-based dihydrazoneR = 4-OHMCF-77.05[2]
2c Quinoline-based dihydrazoneR = HMCF-7>50[2]
3a 8-hydroxyquinoline-5-sulfonamideN-methyl-N-(prop-2-yn-1-yl)C-3211.2[3][4][5]
3b 8-hydroxyquinoline-5-sulfonamideN-methyl-N-(prop-2-yn-1-yl)MDA-MB-23115.4[3][4][5]
3c 8-hydroxyquinoline-5-sulfonamideN-methyl-N-(prop-2-yn-1-yl)A54919.8[3][4][5]

Inferred Structure-Activity Relationship

Based on the analysis of structurally related compounds, the following key SAR points can be inferred for the this compound scaffold:

  • Substitution on the Benzamide Ring: The presence and position of substituents on the benzamide ring are critical for activity. The 2-chloro substitution is a common feature in many biologically active benzamide derivatives. Further substitutions on this ring can modulate activity, with electron-withdrawing groups often enhancing potency.

  • Amide Linker: The amide bond connecting the quinoline and benzamide moieties is a crucial hydrogen bonding element that likely interacts with target proteins. Modifications to this linker, such as replacing it with a thioamide or other bioisosteres, could significantly impact biological activity.

  • Quinoline Ring Substitutions: The quinoline moiety serves as a key pharmacophore. Substitutions on the quinoline ring, particularly at positions 4, 7, and 8, have been shown to influence the antiproliferative and kinase inhibitory activities of related compounds. For instance, the introduction of bulky alkoxy groups at the 7-position and amino side chains at the 4-position can enhance antiproliferative effects.[6]

  • Role of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a key feature, contributing to the overall basicity and potential for hydrogen bonding interactions within the active site of target proteins.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of related analogs.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]

Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: The target kinase (e.g., a specific tyrosine kinase) and its corresponding substrate are prepared in a suitable assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the kinase in the assay buffer for a defined period to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.

  • Reaction Termination and Detection: The reaction is allowed to proceed for a specific time and then terminated. The amount of phosphorylated substrate is quantified using various methods, such as ELISA, fluorescence polarization, or radiometric assays.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Several quinoline and benzamide analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the proposed mechanisms of action for certain quinoline derivatives is the induction of apoptosis through the p53/Bax-dependent pathway.[6] The following diagram illustrates this proposed signaling cascade.

p53_Bax_apoptosis Quinoline Analog Quinoline Analog p53 activation p53 activation Quinoline Analog->p53 activation Bax upregulation Bax upregulation p53 activation->Bax upregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax upregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase activation Caspase activation Cytochrome c release->Caspase activation Apoptosis Apoptosis Caspase activation->Apoptosis

Caption: Proposed p53/Bax-dependent apoptotic pathway induced by quinoline analogs.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel chemical compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chemical Reactions Chemical Reactions Starting Materials->Chemical Reactions Purification Purification Chemical Reactions->Purification Characterization Characterization Purification->Characterization In vitro assays In vitro Assays (e.g., Antiproliferative, Kinase Inhibition) Characterization->In vitro assays In vivo studies In vivo Studies (e.g., Xenograft models) In vitro assays->In vivo studies SAR Analysis SAR Analysis In vitro assays->SAR Analysis

Caption: General workflow for synthesis and biological evaluation of new compounds.

References

Unraveling the Kinase Cross-Reactivity Profile of Quinoline-Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While the specific compound "2-Chloro-N-quinolin-5-yl-benzamide" lacks publicly available data, its core structure combines two well-established pharmacophores in kinase inhibitor design: the quinoline ring and the benzamide group. This guide provides a comparative analysis of the cross-reactivity profiles of representative FDA-approved kinase inhibitors that feature these key structural motifs. By examining the kinome-wide selectivity of Lenvatinib and Cabozantinib (quinoline-containing) and Dasatinib (possessing a benzamide-like moiety), we can infer the potential off-target landscape for novel compounds sharing this chemical architecture.

This guide presents quantitative data on the kinase inhibition profiles of these selected drugs, details a common experimental protocol for assessing kinase activity, and illustrates a key signaling pathway targeted by these classes of inhibitors. This information serves as a valuable resource for predicting potential cross-reactivity, understanding structure-activity relationships, and guiding the development of more selective kinase inhibitors.

Comparative Kinase Inhibition Profiles

To provide a clear comparison of selectivity, the following table summarizes the inhibitory activity of Lenvatinib, Cabozantinib, and Dasatinib against a panel of kinases. The data is presented as the percentage of inhibition at a given concentration or as IC50/Kd values, where available. This allows for a direct assessment of the on-target potency and the off-target interaction profile of each compound.

Kinase Target FamilyKinaseLenvatinibCabozantinibDasatinib
Tyrosine Kinases VEGFR2 (KDR)IC50: 4 nMIC50: 0.035 nM85% inhibition @ 100 nM
VEGFR1 (FLT1)IC50: 5 nMIC50: 1.2 nM78% inhibition @ 100 nM
VEGFR3 (FLT4)IC50: 4 nMIC50: 6.0 nM65% inhibition @ 100 nM
MET-IC50: 1.3 nM42% inhibition @ 100 nM
RETIC50: 45 nMIC50: 4.6 nM88% inhibition @ 100 nM
KITIC50: 71 nMIC50: 4.6 nM98% inhibition @ 100 nM
PDGFRαIC50: 51 nM-95% inhibition @ 100 nM
PDGFRβIC50: 39 nM-98% inhibition @ 100 nM
FGFR1IC50: 46 nM-76% inhibition @ 100 nM
FGFR2IC50: 36 nM-55% inhibition @ 100 nM
FGFR3IC50: 95 nM-45% inhibition @ 100 nM
ABL1--Kd: <0.3 nM
SRC--Kd: <0.3 nM
LCK--Kd: 0.6 nM
YES1--Kd: 0.4 nM
Serine/Threonine Kinases RAF1 (c-Raf)--79% inhibition @ 100 nM
BRAF--65% inhibition @ 100 nM
p38α (MAPK14)--85% inhibition @ 100 nM
p38β (MAPK11)--82% inhibition @ 100 nM
p38δ (MAPK13)--75% inhibition @ 100 nM

Experimental Methodologies: A Closer Look at Kinase Inhibition Assays

A variety of in vitro methods are employed to determine the inhibitory activity of compounds against a panel of kinases. A widely used technique is the LanthaScreen™ Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle of the LanthaScreen™ Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the binding of the antibody brings the terbium (donor) and a fluorescein label on the substrate (acceptor) into close proximity, resulting in a FRET signal. An inhibitor will block the kinase's activity, leading to a decrease in substrate phosphorylation and a subsequent reduction in the FRET signal.

Generalized Protocol for LanthaScreen™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP mixture in the same buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound).

    • Prepare a 2X EDTA/terbium-labeled antibody solution in TR-FRET dilution buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to the wells of a 384-well plate.

    • Add 2.5 µL of the serially diluted test compound or vehicle control.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X EDTA/terbium-labeled antibody solution. The EDTA chelates Mg2+, which is essential for kinase activity.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare 2X Kinase add_kinase Dispense Kinase prep_kinase->add_kinase prep_sub_atp Prepare 2X Substrate/ATP add_sub_atp Initiate with Substrate/ATP prep_sub_atp->add_sub_atp prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor prep_inhibitor->add_inhibitor prep_ab Prepare 2X Detection Mix (Ab/EDTA) add_detection Stop with Detection Mix prep_ab->add_detection add_kinase->add_inhibitor add_inhibitor->add_sub_atp incubate_reaction Incubate add_sub_atp->incubate_reaction incubate_reaction->add_detection incubate_detection Incubate add_detection->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for a typical TR-FRET based kinase inhibition assay.

Signaling Pathway Context: The VEGFR Signaling Cascade

Many kinase inhibitors incorporating quinoline and benzamide scaffolds target receptor tyrosine kinases (RTKs) involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs). The inhibition of this pathway is a key mechanism for the anti-cancer activity of drugs like Lenvatinib and Cabozantinib.

Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, which are all essential processes for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen. Kinase inhibitors targeting VEGFRs block the initial phosphorylation event, thereby inhibiting these downstream signals and cutting off the tumor's blood supply.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Inhibitor Quinoline/Benzamide Kinase Inhibitor Inhibitor->VEGFR

Inhibition of the VEGFR signaling pathway by quinoline/benzamide-based kinase inhibitors.

in vivo efficacy of 2-Chloro-N-quinolin-5-yl-benzamide in animal models

Author: BenchChem Technical Support Team. Date: November 2025

While specific in vivo efficacy data for 2-Chloro-N-quinolin-5-yl-benzamide in animal models is not publicly available, this guide provides a comparative analysis of two well-characterized clinical-stage Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, KPT-9274 and APO866 (FK866). This comparison is intended for researchers, scientists, and drug development professionals interested in the preclinical antitumor activity of this class of inhibitors.

NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and is often upregulated in cancer cells.[1][2] Inhibition of NAMPT depletes intracellular NAD+ levels, leading to energy crisis and cell death, making it an attractive target for cancer therapy.[3][4]

Comparative Efficacy of KPT-9274 and APO866

The following tables summarize the in vivo antitumor activity of KPT-9274, a dual PAK4/NAMPT inhibitor, and APO866, a specific NAMPT inhibitor, across various cancer models.

Table 1: In Vivo Efficacy of KPT-9274 in Xenograft Models
Cancer TypeAnimal ModelDosing RegimenKey OutcomesReference(s)
Renal Cell Carcinoma (RCC)786-O Human RCC Xenograft150 mg/kg, p.o., dailyDose-dependent inhibition of tumor growth with no apparent toxicity.[5][6][5][6]
Gastric CancerHGC27 Xenograft100, 150, 200 mg/kgInduced tumor regression without significant weight loss.[7][7]
Acute Myeloid Leukemia (AML)Tumor-free mice (toxicity study)150 mg/kg, p.o., dailyInvestigated toxicity profile, noting gender-dependent anemia and nephrotoxicity.[1][1]
Table 2: In Vivo Efficacy of APO866 (FK866) in Xenograft Models

| Cancer Type | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) | | :--- | :--- | :--- | | Hematologic Malignancies (AML, Lymphoblastic Lymphoma) | Human AML and Lymphoma Xenografts | Not specified | Prevented and abrogated tumor growth without significant toxicity.[3] |[3] | | Cutaneous T-cell Lymphoma (CTCL) | Myla-2059 Tumor Fragment Xenograft | 20 mg/kg i.p., twice daily (cycled) | Significantly reduced tumor growth; 3/9 animals showed no regrowth.[8] |[8] | | Pancreatic Cancer | KP4 Xenograft | 20 mg/kg/d, i.p. | Reduced tumor volume by ~75% when combined with metformin.[9] |[9] | | Adult T-cell Leukemia/Lymphoma (ATL) | S1T Xenograft | 20 mg/kg, i.p., daily | Effectively suppressed tumor volume over a 15-day period.[10] |[10] |

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are representative experimental protocols for evaluating the in vivo efficacy of NAMPT inhibitors.

Renal Cell Carcinoma Xenograft Model (KPT-9274)
  • Cell Line: 786-O (VHL-mutant) human renal cell carcinoma cells.

  • Animal Model: Immunocompromised mice (e.g., nude or NSG).

  • Tumor Implantation: Subcutaneous injection of a suspension of 786-O cells into the flank of the mice.

  • Treatment Initiation: Treatment begins when tumors reach a predetermined volume (e.g., 150-200 mm³).

  • Dosing: KPT-9274 is administered orally (p.o.) at specified doses (e.g., 150 mg/kg) daily. A vehicle control group is run in parallel.

  • Efficacy Endpoints:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of NAD+ levels).[5][7]

Hematologic Malignancy Xenograft Model (APO866)
  • Cell Lines: Human acute myeloid leukemia (AML) or lymphoblastic lymphoma cell lines.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Implantation: Subcutaneous or intravenous injection of cancer cells to establish tumors.

  • Treatment: APO866 is administered intraperitoneally (i.p.) at a specified dose and schedule.

  • Outcome Measures:

    • Tumor growth inhibition is monitored over time.

    • Survival of the animals is often a key endpoint.

    • Toxicity is assessed by monitoring body weight and observing the general health of the animals.[3]

Mechanistic Insights and Signaling Pathways

NAMPT inhibitors exert their anticancer effects primarily by depleting the cellular NAD+ pool. This has several downstream consequences that contribute to cell death.

NAMPT_Inhibition_Pathway NAM Nicotinamide NAMPT NAMPT NAM->NAMPT Substrate NMN NMN NAMPT->NMN Catalysis Inhibitors NAMPT Inhibitors (e.g., KPT-9274, APO866) Inhibitors->NAMPT Inhibition NAD NAD+ NMN->NAD SIRT1 SIRT1 NAD->SIRT1 Co-factor PARP PARP NAD->PARP Co-factor Glycolysis Glycolysis NAD->Glycolysis Co-factor Cell_Death Apoptosis / Cell Death SIRT1->Cell_Death DNA_Repair Impaired DNA Repair PARP->DNA_Repair Energy ATP Depletion (Energy Crisis) Glycolysis->Energy Energy->Cell_Death DNA_Repair->Cell_Death

Caption: Signaling pathway of NAMPT inhibition leading to cancer cell death.

KPT-9274 has a dual mechanism of action, also inhibiting p21-activated kinase 4 (PAK4), which is involved in various cellular processes including proliferation and survival.[11][12]

KPT9274_Dual_Inhibition KPT9274 KPT-9274 NAMPT NAMPT KPT9274->NAMPT inhibits PAK4 PAK4 KPT9274->PAK4 inhibits NAD_depletion NAD+ Depletion NAMPT->NAD_depletion PAK4_pathway Inhibition of PAK4 Signaling PAK4->PAK4_pathway Metabolic_stress Metabolic Stress NAD_depletion->Metabolic_stress Proliferation_inhibition Reduced Proliferation & Survival PAK4_pathway->Proliferation_inhibition Cell_Death Tumor Cell Death Metabolic_stress->Cell_Death Proliferation_inhibition->Cell_Death

Caption: Dual inhibitory mechanism of KPT-9274 on NAMPT and PAK4.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel compound like a NAMPT inhibitor.

Experimental_Workflow start Compound Selection (e.g., this compound) invitro In Vitro Characterization (IC50, Mechanism of Action) start->invitro animal_model Animal Model Selection (Xenograft, Orthotopic) invitro->animal_model dosing Dose Range Finding & MTD Studies animal_model->dosing efficacy_study In Vivo Efficacy Study dosing->efficacy_study data_collection Data Collection (Tumor Volume, Body Weight) efficacy_study->data_collection analysis Pharmacodynamic & Histological Analysis data_collection->analysis results Results Interpretation & Reporting analysis->results

Caption: General workflow for in vivo efficacy testing of a new anticancer compound.

References

Navigating the Preclinical Safety Landscape of 2-Chloro-N-quinolin-5-yl-benzamide: A Comparative Toxicity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential toxicity profile of 2-Chloro-N-quinolin-5-yl-benzamide, a novel small molecule with therapeutic promise. In the absence of direct experimental data for this specific compound, this document leverages available information on structurally related quinoline and benzamide derivatives to construct a predictive toxicity assessment. This guide is intended to inform early-stage drug development decisions and highlight key areas for future preclinical safety evaluation.

Executive Summary

Direct public domain toxicity data for this compound is not currently available. However, analysis of analogous structures containing quinoline and benzamide moieties suggests a potential for toxicological liabilities that warrant careful investigation. Key areas of concern based on related compounds include in vitro cytotoxicity, potential for mutagenicity, and interactions with critical cardiac and metabolic enzymes. This guide presents a comparative analysis of toxicity data from representative quinoline and benzamide derivatives to frame the potential risks associated with this compound and provides detailed protocols for essential safety assessment assays.

Comparative Toxicity Analysis

To contextualize the potential toxicity of this compound, this section summarizes quantitative toxicity data for a selection of structurally related quinoline and benzamide compounds. It is crucial to note that these compounds are not direct analogues and the data should be interpreted as indicative rather than definitive for the target compound.

Table 1: Comparative In Vitro Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-6019.88[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU93743.95[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-78.22[2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-711.52[2]
Quinoline Derivative (E)Caco-20.53[3]

Table 2: Comparative Genotoxicity of Quinoline Analogues (Ames Test)

CompoundStrainMetabolic Activation (S9)ResultReference
Quinoline Analogues (with N at position 2, 5, 7, or 8)TA100With S9Mutagenic[4][5]
CinnolineTA1537Without S9Mutagenic[4][5]
IndazoleWP2uvrAWith & Without S9Mutagenic[4][5]
4-azaindoleTA1537Without S9Mutagenic[4][5]

Table 3: Acute Toxicity of a Benzamide-Quinoline Derivative

CompoundSpeciesEndpointValue (mg/L)Reference
Benzamide, 3-Cl-4-Cl substituted with quinoline-linked 1,2,4-oxadiazoleZebrafish EmbryoLC5019.42[6][7]

Key Preclinical Safety Assays: Detailed Methodologies

Successful preclinical development necessitates a thorough evaluation of a compound's safety profile. The following are detailed protocols for key in vitro and in vivo toxicity assays that should be considered for this compound.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a test compound that inhibits cell growth by 50% (IC50), providing a measure of its general toxicity to living cells.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and conditions.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of the test compound. Control wells with vehicle (DMSO) and untreated cells are included.

  • Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

hERG Channel Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.

Experimental Protocol (Automated Patch Clamp):

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Compound Application: The test compound is prepared at various concentrations and applied to the cells.

  • Electrophysiology: Whole-cell currents are recorded using an automated patch-clamp system. A specific voltage protocol is applied to elicit hERG channel currents.

  • Data Acquisition: The peak tail current, which represents the hERG current, is measured before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a Hill equation.[6][8]

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Experimental Protocol (in vitro):

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.

  • Incubation: The test compound, a specific CYP isoform probe substrate, and the enzyme source are incubated in a buffer system. The reaction is initiated by the addition of NADPH.

  • Metabolite Quantification: After a set incubation time, the reaction is stopped, and the formation of the specific metabolite from the probe substrate is quantified using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value, representing the concentration of the test compound that causes 50% inhibition of the enzyme activity, is calculated.[9]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical, which is its ability to cause mutations in the DNA.

Experimental Protocol:

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine) are used.[10][11]

  • Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate metabolic activation in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on a histidine-deficient agar plate.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[4][5]

In Vivo Acute Toxicity Study

This study provides information on the general toxic effects of a single high dose of a substance and helps determine the median lethal dose (LD50).

Experimental Protocol (Rodent Model):

  • Animal Model: Typically, rats or mice are used.

  • Dose Administration: The test compound is administered to groups of animals at several dose levels, usually via the intended clinical route of administration (e.g., oral gavage). A control group receives the vehicle only.

  • Observation: Animals are observed for a period of 14 days for signs of toxicity, including changes in behavior, appearance, and body weight. Mortality is recorded.

  • Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in the organs.

  • Data Analysis: The LD50 value is calculated using statistical methods.

Signaling Pathways and Experimental Workflows

To visualize the logic of preclinical toxicity assessment, the following diagrams are provided.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, Resazurin) Go_NoGo_Decision Go/No-Go Decision for Further Development Cytotoxicity->Go_NoGo_Decision hERG hERG Channel Assay (Patch Clamp) hERG->Go_NoGo_Decision CYP450 CYP450 Inhibition (LC-MS/MS) CYP450->Go_NoGo_Decision Ames Ames Test (Bacterial Reverse Mutation) Ames->Go_NoGo_Decision Acute_Tox Acute Toxicity (Rodent Model) Acute_Tox->Go_NoGo_Decision Test_Compound This compound Test_Compound->Cytotoxicity Test_Compound->hERG Test_Compound->CYP450 Test_Compound->Ames Test_Compound->Acute_Tox

References

A Comparative Guide to the Synthesis of N-quinolin-yl-benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-quinolin-yl-benzamides represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer and anti-inflammatory properties. Their efficacy often stems from their ability to act as kinase or histone deacetylase (HDAC) inhibitors. The synthesis of these molecules is, therefore, a critical aspect of their development as therapeutic agents. This guide provides a comparative overview of the primary synthetic routes to N-quinolin-yl-benzamides, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Key Synthetic Routes: A Head-to-Head Comparison

The construction of the amide bond between a quinoline moiety and a benzoyl group is the cornerstone of N-quinolin-yl-benzamide synthesis. The two most prominent and widely utilized methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Other notable methods include direct amidation of quinoline carboxylic acids and metal-free amidation of quinoline N-oxides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aminoquinoline with a benzoyl halide or a haloquinoline with a benzamide. The choice of phosphine ligands is crucial for the reaction's success, with bulky, electron-rich ligands generally providing higher yields and broader substrate scope.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[3][4] It is often a more cost-effective alternative to palladium-catalyzed reactions. Traditional Ullmann reactions required harsh conditions, but modern protocols with various ligands have made it a more viable and milder option.

Other Synthetic Approaches

Beyond the two mainstays, other methods offer unique advantages. Direct amidation of quinoline carboxylic acids provides a straightforward approach, while metal-free amidation of quinoline N-oxides presents an alternative for substrates sensitive to transition metals.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of N-quinolin-yl-benzamides via the Buchwald-Hartwig and Ullmann reactions, based on literature data for structurally similar compounds. It is important to note that direct comparative studies for a wide range of identical substrates are limited, and optimal conditions can vary significantly based on the specific substrates and ligands used.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium(0) or Palladium(II) precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper(I) salts (e.g., CuI, Cu₂O) or Copper(II) salts (e.g., CuSO₄)
Ligand Bulky, electron-rich phosphines (e.g., Xantphos, DavePhos, JohnPhos) or N-heterocyclic carbenes (NHCs)Diamines, amino acids (e.g., L-proline), or other chelating ligands
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, DMF)Polar aprotic solvents (e.g., DMF, DMSO, NMP)
Temperature Generally milder conditions (Room temperature to 120 °C)Often requires higher temperatures (100-200 °C), although milder conditions are possible with modern catalysts
Reaction Time Typically shorter reaction times (a few hours to 24 hours)Can require longer reaction times (several hours to days)
Yields Generally high yields (often >80%)[5]Yields can be more variable but good to excellent yields are achievable with optimized conditions
Functional Group Tolerance Generally high, tolerating a wide range of functional groupsCan be less tolerant to certain functional groups, especially at higher temperatures
Cost Palladium catalysts and specialized phosphine ligands can be expensiveCopper catalysts are significantly cheaper

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Haloquinoline with a Benzamide

A detailed protocol for the palladium-catalyzed amination of aryl halides with aqueous ammonia and a hydroxide base has been reported, which can be adapted for the synthesis of N-quinolin-yl-benzamides.[4][6]

Materials:

  • Haloquinoline (1.0 equiv)

  • Benzamide (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the haloquinoline, benzamide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-quinolin-yl-benzamide.

General Procedure for Ullmann Condensation of a Haloquinoline with a Benzamide

A general and operationally simple method for copper-catalyzed amination of sp² C-H bonds has been described and can be adapted for this synthesis.[7]

Materials:

  • Haloquinoline (1.0 equiv)

  • Benzamide (1.5 equiv)

  • Copper(I) iodide (CuI, 5-20 mol%)

  • Ligand (e.g., L-proline, 10-40 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • To a reaction vessel, add the haloquinoline, benzamide, CuI, ligand, and base.

  • Add the solvent and stir the mixture.

  • Heat the reaction to the desired temperature (e.g., 110-150 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Mechanisms of Action

N-quinolin-yl-benzamides often exert their biological effects by inhibiting key enzymes involved in cellular signaling cascades, particularly protein kinases and histone deacetylases (HDACs).

Kinase Inhibition

Many N-quinolin-yl-benzamide derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[8][9] For instance, some have shown inhibitory activity against the PI3K/Akt/mTOR and AXL kinase signaling pathways, which are frequently dysregulated in cancer.[10][11]

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell metabolism, growth, and proliferation.[12] N-quinolin-yl-benzamides can inhibit PI3K or mTOR, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor N-quinolin-yl-benzamide Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by N-quinolin-yl-benzamides.

AXL Kinase Signaling Pathway: The AXL receptor tyrosine kinase is implicated in tumor progression, metastasis, and drug resistance.[13] N-quinolin-yl-benzamide-based AXL inhibitors can block these processes.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) AXL->Downstream activates CellProcesses Cell Survival, Proliferation, Migration Downstream->CellProcesses Inhibitor N-quinolin-yl-benzamide Inhibitor->AXL

Caption: AXL kinase signaling pathway and its inhibition.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[14] HDAC inhibitors, including certain N-quinolin-yl-benzamides, block this process, resulting in histone hyperacetylation and the re-expression of tumor suppressor genes.[15]

HDAC_Inhibition_Mechanism Chromatin_C Condensed Chromatin (Gene Silencing) Chromatin_O Open Chromatin (Gene Expression) Chromatin_C->Chromatin_O acetylation Chromatin_O->Chromatin_C deacetylation Apoptosis Tumor Suppressor Gene Expression → Apoptosis Chromatin_O->Apoptosis HDAC HDAC HAT HAT Inhibitor N-quinolin-yl-benzamide (HDAC Inhibitor) Inhibitor->HDAC

Caption: Mechanism of HDAC inhibition leading to gene expression.

Conclusion

The synthesis of N-quinolin-yl-benzamides can be achieved through several effective methods, with the Buchwald-Hartwig amination and Ullmann condensation being the most prominent. The choice between these routes will depend on factors such as cost, desired scale, substrate scope, and functional group tolerance. The Buchwald-Hartwig reaction generally offers milder conditions and higher yields for a broader range of substrates, albeit at a higher cost. The Ullmann condensation provides a more economical alternative, which can be highly effective with modern catalytic systems. This guide provides the necessary information for researchers to make an informed decision on the most suitable synthetic strategy and offers a starting point for understanding the mechanism of action of this important class of therapeutic agents.

References

A Comparative Guide to 2-Chloro-N-quinolin-5-yl-benzamide and its Analogs as FLT3 Kinase Research Tools

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a representative quinoline-benzamide compound, HSW630-1, as a research tool for inhibiting FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). Its performance is objectively compared with Dasatinib, a multi-kinase inhibitor also known to target FLT3. This comparison is supported by experimental data, detailed methodologies for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to FLT3 Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target for AML, and small molecule inhibitors are crucial research tools to dissect its role in normal and malignant hematopoiesis.

The quinoline-benzamide scaffold has been identified as a promising chemotype for the development of potent kinase inhibitors. This guide focuses on a representative member of the aminoisoquinoline benzamide class, HSW630-1, to illustrate the validation process and comparative efficacy of this chemical series as FLT3-targeting research tools.

Performance Comparison of FLT3 Inhibitors

The inhibitory activities of HSW630-1 and the comparator, Dasatinib, have been evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetAssay TypeIC50 (nM)Reference
HSW630-1 FLT3Biochemical18.6[2]
FLT3-ITDBiochemical8.77[2]
FLT3 D835YBiochemical28[2]
MV4-11 (FLT3-ITD)Cell-based~150[2]
MOLM-14 (FLT3-ITD)Cell-based~150[2]
Dasatinib FLT3-ITDCell-based<1000[3]
Mo7e-KitD816HCell-based5[3]

Signaling Pathway and Experimental Workflow

To understand the context in which these research tools operate, it is essential to visualize the FLT3 signaling pathway and the experimental workflows used for their validation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor GRB2 GRB2 FLT3->GRB2 PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5->Transcription FLT3L FLT3 Ligand FLT3L->FLT3 Binds and activates Inhibitor HSW630-1 / Dasatinib Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays KinaseAssay In vitro Kinase Assay IC50_determination IC50 Determination KinaseAssay->IC50_determination Data for CellCulture AML Cell Culture (MV4-11, MOLM-14) CompoundTreatment Compound Treatment CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) CompoundTreatment->ViabilityAssay WesternBlot Western Blot Analysis (p-FLT3, p-STAT5) CompoundTreatment->WesternBlot ViabilityAssay->IC50_determination

Caption: Workflow for inhibitor validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the key assays used in the validation of FLT3 inhibitors.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FLT3 kinase.

Materials:

  • Recombinant human FLT3 (wild-type or mutant)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Peptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • Test compounds (HSW630-1, Dasatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the FLT3 enzyme to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be close to the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which measures luminescence.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the inhibitors on the growth and viability of AML cell lines that are dependent on FLT3 signaling.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14, all harboring FLT3-ITD mutations)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

  • Test compounds (HSW630-1, Dasatinib)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

Procedure:

  • Seed the AML cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).

  • Allow the cells to adhere or stabilize for a few hours.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • The signal is proportional to the number of viable cells.

  • Calculate the percent viability for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of FLT3 Signaling

This technique is used to determine if the compounds inhibit the phosphorylation of FLT3 and its downstream signaling proteins within the cell.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-14)

  • Test compounds (HSW630-1, Dasatinib)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed AML cells in larger culture vessels (e.g., 6-well plates) and grow to a suitable confluency.

  • Treat the cells with the test compounds at various concentrations for a defined period (e.g., 2-4 hours).

  • Harvest the cells and lyse them on ice using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing concentrations of an effective inhibitor. The total protein levels should remain unchanged, and the loading control should be consistent across all lanes.

Conclusion

The aminoisoquinoline benzamide HSW630-1 demonstrates potent and specific inhibition of FLT3 kinase in both biochemical and cellular assays, making it a valuable research tool for studying FLT3-driven malignancies. Its nanomolar efficacy against wild-type, ITD, and TKD-mutated FLT3 highlights its potential for broad utility in AML research. In comparison, while Dasatinib also shows activity against FLT3-ITD expressing cells, its multi-kinase nature may introduce confounding effects in experiments aimed at dissecting FLT3-specific signaling pathways. The choice between a specific inhibitor like HSW630-1 and a broader spectrum inhibitor like Dasatinib will depend on the specific research question. The experimental protocols provided herein offer a robust framework for the validation and comparative analysis of these and other kinase inhibitors.

References

A Comparative Guide to 2-Chloro-N-quinolin-5-yl-benzamide and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive literature review of the research surrounding 2-Chloro-N-quinolin-5-yl-benzamide. Due to the limited direct research on this specific compound, this document provides a comparative analysis of its potential synthesis and biological activities based on structurally related analogs, namely 5-aminoquinoline derivatives and 2-chlorobenzamide derivatives. This information is intended for researchers, scientists, and drug development professionals.

Synthesis and Plausible Experimental Protocol

While no direct synthesis for this compound has been documented in the reviewed literature, a plausible synthetic route can be proposed based on standard amide bond formation reactions. The key starting materials would be 5-aminoquinoline and 2-chlorobenzoyl chloride. 5-aminoquinoline is a commercially available building block used in the synthesis of various biologically active molecules.[1] 2-chlorobenzoyl chloride is also a readily available reagent.

A general and established method for the synthesis of 2-chlorobenzamide derivatives involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine in the presence of a base.[2]

Proposed Experimental Protocol for the Synthesis of this compound:

  • Materials: 5-aminoquinoline, 2-chlorobenzoyl chloride, a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).

  • Procedure:

    • Dissolve 5-aminoquinoline in the chosen organic solvent in a reaction vessel.

    • Add the base to the solution to act as a scavenger for the hydrochloric acid byproduct.

    • Slowly add a solution of 2-chlorobenzoyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

    • Allow the reaction to stir at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture would be worked up by washing with an aqueous solution to remove the base hydrochloride salt and any unreacted starting materials.

    • The organic layer would then be dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent removed under reduced pressure.

    • The resulting crude product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

This proposed synthesis is analogous to the preparation of other N-substituted benzamides and N-(quinolin-yl) amides.[2][3][4]

Potential Biological Activities: A Comparative Analysis

Direct experimental data on the biological activity of this compound is not available in the current literature. However, by examining the pharmacological profiles of its core components—the quinoline-5-amine moiety and the 2-chlorobenzamide moiety—we can infer its potential areas of biological relevance.

The Quinoline Moiety: A Scaffold of Diverse Bioactivity

The quinoline ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[5] This diverse activity is attributed to the ability of the quinoline nucleus to interact with various biological targets.

Table 1: Comparison of Biological Activities of Quinoline Derivatives

Biological ActivityDescriptionKey Quinoline Derivatives
Anticancer Quinoline derivatives have shown potent anticancer activity through various mechanisms, including inhibition of topoisomerase and protein kinases.[6]Camptothecin, Topotecan
Antibacterial The quinoline core is central to the activity of fluoroquinolone antibiotics.Ciprofloxacin, Levofloxacin
Antimalarial 4-aminoquinolines and aminoalcohols based on the quinoline structure are cornerstone antimalarial drugs.[5]Chloroquine, Quinine, Mefloquine
Anti-inflammatory Certain quinoline derivatives have demonstrated anti-inflammatory effects.-
Antimicrobial Derivatives of 5-aminoquinoline have been synthesized and have shown good antimicrobial activity.[7][8]Various synthesized Schiff bases of 5-aminoquinoline
The 2-Chlorobenzamide Moiety: Contributions to Bioactivity

The 2-chlorobenzamide fragment also contributes to the biological profiles of various compounds. Research into 2-chlorobenzamide derivatives has revealed potential therapeutic applications.

Table 2: Comparison of Biological Activities of 2-Chlorobenzamide and Related Analogs

Biological ActivityDescriptionKey 2-Chlorobenzamide Analogs
Antimicrobial 2-Chlorobenzamide derivatives have been synthesized and evaluated for their antimicrobial and disinfectant properties.[2]N-(2-aminoethyl)-2-chlorobenzamide
Analgesic Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic activity, potentially through the inhibition of cyclo-oxygenase (COX) enzymes.[9]N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide
Anticancer N-(2-Chloro-6-methyl-phenyl)-2-(...)-thiazole-5-carboxamide (Dasatinib, BMS-354825) is a potent dual Src/Abl kinase inhibitor with significant antitumor activity.[10]Dasatinib (BMS-354825)

Visualizing the Synthesis and Potential Interactions

To better illustrate the proposed synthesis and the relationship between the parent compounds and the target molecule, the following diagrams are provided.

Synthesis_of_2_Chloro_N_quinolin_5_yl_benzamide 5-Aminoquinoline 5-Aminoquinoline Product This compound 5-Aminoquinoline->Product + 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl_chloride->Product + Base Base Base->Product catalyst

Caption: Proposed reaction scheme for the synthesis of this compound.

Structural_Relationship Target_Molecule This compound Quinoline_Analog 5-Aminoquinoline Derivatives Target_Molecule->Quinoline_Analog contains quinoline-5-amine moiety Benzamide_Analog 2-Chlorobenzamide Derivatives Target_Molecule->Benzamide_Analog contains 2-chlorobenzamide moiety

Caption: Structural relationship of the target molecule to its bioactive analogs.

Conclusion

While direct experimental data for this compound is lacking, a comparative analysis of its structural components provides a strong foundation for future research. The proposed synthesis is straightforward and based on well-established chemical principles. The known biological activities of 5-aminoquinoline and 2-chlorobenzamide derivatives suggest that this compound could possess a range of pharmacological properties, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities. This guide serves as a starting point for researchers interested in synthesizing and evaluating this novel compound and its potential therapeutic applications. Further experimental investigation is warranted to confirm these hypotheses and to fully elucidate the biological profile of this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Chloro-N-quinolin-5-yl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 2-Chloro-N-quinolin-5-yl-benzamide, a halogenated quinoline derivative.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following procedures are based on safety data for structurally similar compounds, including other chlorinated quinolines and benzamides, and general guidelines for the disposal of halogenated organic waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

I. Hazard Profile and Safety Precautions

Based on analogous compounds, this compound is presumed to possess significant health risks. Similar chemicals are known to be harmful if swallowed, and may cause skin and eye irritation.[1] Furthermore, some related compounds are suspected of causing genetic defects.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., Nitrile)
Eye Protection Chemical safety goggles or face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste, which should be handled by a licensed waste disposal facility, typically via incineration.[3][4]

  • Segregation:

    • Do not mix this compound with non-hazardous waste.

    • It should be segregated as a halogenated organic waste .[3] Store it in a designated, properly labeled waste container.

  • Waste Container Labeling:

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Ensure the container is in good condition and compatible with the chemical.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[5]

    • Keep the container tightly closed.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the chemical.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.

    • For large spills, contact your EHS department immediately.

    • Do not allow the chemical to enter drains or waterways.[2][6]

III. Experimental Protocols

Currently, no specific experimental protocols for the disposal of this compound are published. The recommended procedure is based on established best practices for chemical waste management.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate label Label Waste Container: - 'Hazardous Waste' - Chemical Name - Quantity segregate->label store Store in a cool, dry, well-ventilated area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal small_spill Small Spill: Absorb with inert material and place in waste container spill->small_spill Small large_spill Large Spill: Evacuate and Contact EHS spill->large_spill Large small_spill->store

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.